Neryl formate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMZVFJYMPNUCT-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\COC=O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014544 | |
| Record name | Neryl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/sweet, herbaceous, green, rose odour | |
| Record name | Neryl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/293/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
113.00 to 114.00 °C. @ 15.00 mm Hg | |
| Record name | Neryl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, 1ml in 10 ml 70% alcohol (in ethanol) | |
| Record name | Neryl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/293/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.916-0.917 (15°) | |
| Record name | Neryl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/293/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2142-94-1, 105-86-2 | |
| Record name | Neryl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neryl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl formate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21736 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neryl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neryl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0Z8J413XD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neryl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Neryl Formate: A Technical Guide to its Chemical Properties, Structure, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neryl formate (B1220265) ((2Z)-3,7-dimethylocta-2,6-dien-1-yl formate) is a monoterpenoid ester found in various plants and is a significant component of the aggregation pheromone of the American and European house dust mites, Dermatophagoides farinae and D. pteronyssinus.[1][2][3][4][5] This dual role in the natural world, as both a plant volatile and an insect semiochemical, makes it a molecule of interest for researchers in chemical ecology, natural product chemistry, and pest management. This technical guide provides a comprehensive overview of the chemical and physical properties of neryl formate, its molecular structure, methods for its synthesis and isolation, and available spectroscopic data.
Chemical Structure and Identification
This compound is the formate ester of nerol (B1678202), which is the (Z)-isomer of geraniol. The molecule consists of a ten-carbon acyclic monoterpene backbone with two double bonds and a formate ester functional group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] formate[6] |
| CAS Number | 2142-94-1[6][7][8][9][10] |
| Molecular Formula | C₁₁H₁₈O₂[6][10] |
| Molecular Weight | 182.26 g/mol [6][7][10] |
| InChI | InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7-[6] |
| InChIKey | FQMZVFJYMPNUCT-XFFZJAGNSA-N[6][7] |
| SMILES | CC(=CCC/C(=C\COC=O)/C)C[6] |
| FEMA Number | 2776[6][8] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet, herbaceous, and green-rose odor.[6] It is largely insoluble in water but soluble in alcohols.[9]
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Boiling Point | 113-114 °C @ 15 mmHg | [6] |
| 220-225 °C @ 760 mmHg | [9] | |
| Density | 0.913-0.920 g/cm³ @ 25 °C | [9] |
| 0.916-0.917 g/cm³ @ 15 °C | [6] | |
| Refractive Index | 1.447-1.457 @ 20 °C | [9] |
| 1.456-1.458 | [6] | |
| Flash Point | 98.89 °C (210 °F) TCC | [9] |
| logP (o/w) | 3.5 (est.) | [6] |
| Vapor Pressure | 0.015 mmHg @ 25 °C (est.) | [9] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, particularly NMR, is not widely published. However, mass spectrometry data is available, and computational predictions for NMR and IR have been reported.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a key technique for the identification of this compound in complex mixtures like essential oils and insect extracts.[7][8] The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns.
Table 3: Major Peaks in the EI-Mass Spectrum of this compound
| m/z | Relative Intensity |
| 69.0 | 99.99 |
| 41.0 | 59.89 |
| 68.0 | 21.34 |
| 93.0 | 15.38 |
| 39.0 | 13.32 |
Source: PubChem CID 5354882[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted NMR Data for this compound
| Spectrum | Peak | Predicted Chemical Shift (ppm) | Typical Range (ppm) |
| ¹H NMR | H-C=O Proton | 8.10 | 8.0 - 8.2 |
| ¹³C NMR | C=O Carbon | 161.5 | 160 - 165 |
Source: Benchchem[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the strong absorption of the ester carbonyl group.
Table 5: Predicted and Typical IR Frequencies for this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Typical Range (cm⁻¹) |
| C=O Stretch (Ester) | 1735 | 1720 - 1750 |
Source: Benchchem[7]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods, with the most common being the direct esterification of nerol.
This is a classic and well-documented method for synthesizing esters.[7]
-
Principle: The Fischer esterification involves the reaction of a carboxylic acid (formic acid) with an alcohol (nerol) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (usually the alcohol) is used, and/or the water formed during the reaction is removed.
-
Methodology:
-
To a solution of nerol in a suitable solvent (e.g., toluene (B28343) or using an excess of nerol itself), formic acid is added.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent like diethyl ether or ethyl acetate.
-
The organic phase is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and unreacted formic acid), and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
This method provides a milder alternative to strong acid catalysis.
-
Principle: DCCD is a coupling agent that facilitates the formation of the ester bond by activating the carboxylic acid. It reacts with formic acid to form an activated intermediate, which is then readily attacked by the hydroxyl group of nerol. A byproduct, dicyclohexylurea (DCU), is formed, which is insoluble in most organic solvents and can be easily removed by filtration.
-
Methodology:
-
Nerol and formic acid are dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
The solution is cooled in an ice bath, and a solution of DCCD in the same solvent is added dropwise with stirring.
-
A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) may be added to increase the reaction rate.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The precipitated DCU is removed by filtration.
-
The filtrate is washed with dilute acid (e.g., 5% HCl) to remove any remaining DCCD and DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified as described above.
-
Isolation from Natural Sources
This compound is a constituent of the essential oils of several plants, such as Pelargonium graveolens (rose geranium).[11][12][13][14][15] It is also a pheromone produced by house dust mites.
-
Principle: Essential oils are complex mixtures of volatile compounds. Isolation of a specific component like this compound typically involves extraction of the oil followed by chromatographic separation.
-
Methodology:
-
Extraction: The essential oil is first extracted from the plant material (e.g., leaves of P. graveolens) using methods like steam distillation or hydrodistillation.[15]
-
Fractionation: The crude essential oil is then subjected to fractionation to separate its components. This can be achieved by:
-
Fractional Distillation under Vacuum: This technique separates compounds based on their boiling points.
-
Column Chromatography: The essential oil is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates, allowing for their separation. A shallow gradient of a non-polar solvent (like n-hexane) with a more polar solvent (like diethyl ether) can be effective for separating esters.[11]
-
-
Analysis: Fractions are collected and analyzed by GC-MS to identify those containing this compound. Fractions with high purity can be combined.
-
The identification of this compound as a mite pheromone follows a well-established workflow in chemical ecology.[1][2][3][4]
Figure 1. A generalized workflow for the identification of this compound as a pheromone.
Biological Significance
This compound serves as an airborne aggregation pheromone for both the American and European house dust mites.[1][2][3][4][5] This means the compound is released by the mites and attracts other mites to a specific location, facilitating congregation. This biological activity has led to research into its potential use in "lure-and-kill" strategies for managing mite populations, which are a major source of allergens.[1][2][8]
Conclusion
This compound is a well-characterized monoterpenoid with significant roles in both the plant and insect kingdoms. Its chemical and physical properties are well-documented, and established organic synthesis and natural product isolation techniques can be readily applied to obtain pure samples. While detailed experimental spectroscopic data is sparse in the literature, available mass spectrometry and predicted NMR and IR data provide a solid foundation for its identification and characterization. The role of this compound as a key semiochemical in house dust mites underscores its importance and potential for application in pest management strategies, making it a valuable subject for continued research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pheromonal Communication in the European House Dust Mite, Dermatophagoides pteronyssinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 8. CA2712506A1 - Lure for mites comprising this compound - Google Patents [patents.google.com]
- 9. This compound, 2142-94-1 [thegoodscentscompany.com]
- 10. This compound | 2142-94-1 | CAA14294 | Biosynth [biosynth.com]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 15. Studies on essential oil from rose-scented geranium, Pelargonium graveolens L'Hérit. (Geraniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence of Neryl Formate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neryl formate (B1220265), a monoterpene ester with a characteristic sweet, floral, and citrusy aroma, is a naturally occurring volatile organic compound found in a variety of plant species. This technical guide provides an in-depth overview of the natural occurrence of neryl formate in plants, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a plausible biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the chemical ecology, biosynthesis, and potential applications of this and related natural products.
Natural Occurrence and Quantitative Data
This compound has been identified as a component of the essential oils of several plant species, contributing to their unique aromatic profiles. The concentration of this compound can vary significantly depending on the plant species, geographical location, developmental stage, and the specific plant part analyzed. A summary of the quantitative data for this compound in select plant species is presented below.
Table 1: Quantitative Occurrence of this compound in Various Plant Species
| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference(s) |
| Pelargonium graveolens (Rose Geranium) | Geraniaceae | Leaves | 0.225 - 0.41 | [1] |
| Elsholtzia ciliata | Lamiaceae | Aerial Parts | Present (unquantified) | [2][3] |
| Citrus aurantifolia (Lime) | Rutaceae | Peel | Present (as neryl acetate) | [4] |
| Citrus limon (Lemon) | Rutaceae | Peel/Leaves | Present (as neryl acetate) | [5] |
| Citrus sinensis (Sweet Orange) | Rutaceae | Peel | Present (unquantified) | [6] |
Note: For Citrus species, the presence of neryl acetate (B1210297) is a strong indicator of the presence of nerol (B1678202), the direct precursor to this compound. However, direct quantification of this compound in these species from the reviewed literature is limited.
Experimental Protocols
The extraction and analysis of this compound from plant tissues typically involve the isolation of the essential oil followed by chromatographic separation and identification.
Protocol 1: Extraction of Essential Oils by Hydrodistillation
This protocol is suitable for the extraction of volatile compounds, including this compound, from the aerial parts of plants like Elsholtzia ciliata and the leaves and peels of Citrus species.[7][8]
Materials and Reagents:
-
Fresh or air-dried plant material (e.g., leaves, flowers, peels)
-
Deionized water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collecting vessel
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Weigh a known amount of the plant material (e.g., 100 g) and place it into the round-bottom flask of the Clevenger apparatus.
-
Add deionized water to the flask, ensuring the plant material is fully submerged. The water-to-material ratio can be optimized but is typically around 10:1 (v/w).
-
Set up the Clevenger apparatus with the heating mantle and condenser.
-
Heat the mixture to boiling. The steam and volatilized essential oils will rise into the condenser.
-
The condensate (water and essential oil) will be collected in the graduated tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.
-
Continue the distillation for a predetermined time (e.g., 3-4 hours) or until no more oil is collected.
-
After cooling, carefully collect the essential oil layer.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the typical parameters for the identification and quantification of this compound in essential oil samples.[9][10][11]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5)
GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 3°C/min to 180°C.
-
Hold: Maintain at 180°C for 5 minutes.
-
(Note: The temperature program should be optimized based on the specific column and the complexity of the essential oil).
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
Sample Preparation and Analysis:
-
Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.
-
Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantify the relative percentage of this compound by integrating the peak area of the corresponding chromatogram and dividing it by the total peak area of all identified compounds.
Biosynthesis of this compound
The biosynthesis of this compound in plants is a multi-step process that begins with the production of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the methylerythritol 4-phosphate (MEP) pathway in the plastids.
Caption: Plausible biosynthetic pathway of this compound in plants.
The key steps in the biosynthesis are as follows:
-
Formation of GPP: Geranyl pyrophosphate (GPP), the C10 precursor of all monoterpenes, is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase.
-
Synthesis of Nerol: GPP is then converted to nerol, a monoterpene alcohol. This reaction is catalyzed by a specific monoterpene synthase, likely a nerol synthase.[12]
-
Esterification to this compound: The final step is the esterification of the hydroxyl group of nerol with a formyl group. This reaction is likely catalyzed by a member of the alcohol acyltransferase (AAT) family of enzymes, which utilize an acyl-CoA donor.[13] While a specific "nerol O-formyltransferase" has not yet been characterized in plants, the existence of other monoterpene alcohol acyltransferases suggests a similar mechanism for this compound synthesis.
Experimental Workflow
The general workflow for the investigation of this compound in plant material is depicted in the following diagram.
Caption: General experimental workflow for this compound analysis.
This workflow begins with the collection of appropriate plant material, followed by the extraction of volatile compounds. The resulting extract is then subjected to GC-MS analysis for the identification and quantification of its components, including this compound.
Conclusion
This compound is a naturally occurring monoterpene ester that contributes to the aromatic profile of several plant species. Its presence has been confirmed in plants from the Geraniaceae, Lamiaceae, and Rutaceae families. While quantitative data is available for some species like Pelargonium graveolens, further research is needed to determine the precise concentrations of this compound in other plants, particularly in various citrus species. The provided experimental protocols for hydrodistillation and GC-MS analysis offer a solid foundation for researchers to investigate the occurrence and quantity of this compound. The proposed biosynthetic pathway, involving the MEP pathway, a nerol synthase, and a putative alcohol acyltransferase, provides a framework for future studies aimed at elucidating the enzymatic machinery responsible for this compound production in plants. A deeper understanding of the natural occurrence and biosynthesis of this compound will not only enhance our knowledge of plant chemical ecology but may also open avenues for its biotechnological production and application in various industries.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 8. web.ist.utl.pt [web.ist.utl.pt]
- 9. vjs.ac.vn [vjs.ac.vn]
- 10. mdpi.com [mdpi.com]
- 11. essencejournal.com [essencejournal.com]
- 12. Identification and Characterization of a Nerol Synthase in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Neryl Formate from Nerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of neryl formate (B1220265) from its precursor, nerol (B1678202). Neryl formate, a monoterpene ester, is a valuable compound in the flavor and fragrance industry and serves as a key intermediate in the synthesis of various organic molecules. This document details the most common and effective synthetic methodologies, including acid-catalyzed esterification, anhydride-mediated formylation, and dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling. For each method, a detailed experimental protocol is provided, along with a summary of reaction efficiencies and conditions. Furthermore, this guide includes reaction mechanisms and experimental workflows visualized through Graphviz diagrams and provides key spectroscopic data for the characterization of the final product.
Introduction
This compound, the formate ester of nerol, is a naturally occurring organic compound found in various essential oils. Its pleasant, floral, and fruity aroma makes it a sought-after ingredient in the formulation of perfumes, cosmetics, and food flavorings. Beyond its sensory properties, this compound is also a useful building block in organic synthesis. The controlled and efficient synthesis of this compound is, therefore, of significant interest to both academic and industrial researchers.
This guide focuses on the chemical conversion of nerol to this compound, exploring three primary synthetic routes. Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, and scalability. The selection of a particular method will depend on the specific requirements of the researcher, including available reagents, desired purity, and scale of the synthesis.
Synthetic Methodologies
The synthesis of this compound from nerol is primarily achieved through esterification, where the hydroxyl group of nerol reacts with a formylating agent. The most prevalent methods are detailed below.
Acid-Catalyzed Esterification (Fischer Esterification)
This classical method involves the direct reaction of nerol with formic acid in the presence of an acid catalyst. The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the ester.
Anhydride-Mediated Synthesis
A milder and often higher-yielding alternative to acid-catalyzed esterification involves the use of a mixed anhydride (B1165640), such as acetic formic anhydride, as the formylating agent. This method typically proceeds under less harsh conditions.
Dicyclohexylcarbodiimide (DCC) Mediated Esterification
This method utilizes 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of nerol with formic acid. This approach is known for its mild reaction conditions.[1]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for the different synthetic methods for producing this compound from nerol.
Table 1: Acid-Catalyzed Esterification of Nerol
| Catalyst | Nerol:Acid Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Sulfuric Acid (H₂SO₄) | 1:1.2 | 60–80 | 4–6 | 85–92 | ~98.5 |
| p-Toluenesulfonic Acid (PTSA) | 1:1.2 | ~70 | 8–12 | ~88 | ~97.2 |
| Amberlyst-15 | 1:1.2 | ~65 | 8–12 | ~84 | ~96.8 |
Data compiled from literature.
Table 2: Anhydride-Mediated Synthesis of this compound
| Nerol:Anhydride Ratio | Solvent | Time (h) | Yield (%) | Selectivity (%) |
| 1:1.5 | Pyridine | 2 | 95 | 98 |
| 1:2.0 | Dichloromethane (B109758) | 3 | 89 | 92 |
| 1:1.2 | Toluene | 4 | 78 | 85 |
Data compiled from literature.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from nerol via the three methodologies discussed.
Protocol for Acid-Catalyzed Esterification using Sulfuric Acid
Materials:
-
Nerol (1 mole equivalent)
-
Formic acid (1.2 mole equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.01 mole equivalents)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nerol and formic acid.
-
Slowly add the concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to 60-80°C and maintain this temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Protocol for Anhydride-Mediated Synthesis using Acetic Formic Anhydride
Materials:
-
Nerol (1 mole equivalent)
-
Acetic formic anhydride (1.5 mole equivalents)
-
Pyridine (solvent and base)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve nerol in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic formic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by fractional distillation under reduced pressure.
Protocol for DCC-Mediated Esterification
Materials:
-
Nerol (>97% purity) (1 mole equivalent)
-
Formic acid (1 mole equivalent)
-
1,3-Dicyclohexylcarbodiimide (DCC) (1.1 mole equivalents)
-
Dichloromethane (anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve nerol and formic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a solution of DCC in dichloromethane dropwise to the cooled mixture with stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in a minimal amount of hexane and filtered again to remove any remaining DCU.
-
The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Mandatory Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Caption: Anhydride-Mediated Synthesis of this compound.
Caption: Mechanism of DCC-Mediated Esterification.
Experimental Workflow
Caption: General Experimental Workflow for this compound Synthesis.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Feature | Characteristic Signal |
| ¹H NMR | H-C=O Proton | δ 8.0-8.2 ppm |
| ¹³C NMR | C=O Carbon | δ 160-165 ppm |
| IR Spectroscopy | C=O Stretch (Ester) | 1720-1750 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 182 |
Note: Specific shifts and patterns may vary slightly depending on the solvent and instrument used.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum of this compound will show a characteristic singlet for the formate proton in the downfield region (δ 8.0-8.2 ppm). Other expected signals include those for the vinyl protons, allylic methylene (B1212753) protons, and methyl groups of the nerol backbone.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display a peak for the carbonyl carbon of the ester group between δ 160-165 ppm. The other carbon signals will correspond to the nerol skeleton.
IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band in the region of 1720-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group.
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (182.26 g/mol ). The fragmentation pattern will exhibit characteristic losses of fragments from the parent molecule.
Conclusion
This technical guide has outlined three effective methods for the synthesis of this compound from nerol. The choice of method will be dictated by the specific needs of the laboratory, including considerations of yield, purity, cost, and environmental impact. The provided experimental protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of this important flavor and fragrance compound. Careful execution of these procedures and appropriate analytical characterization will ensure the successful preparation of high-purity this compound for various applications.
References
Neryl Formate (CAS No. 2142-94-1): A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of neryl formate (B1220265) (CAS No. 2142-94-1), a monoterpenoid ester with significant applications in the flavor and fragrance industries, and a critical role in chemical ecology as a semiochemical. This document details its physicochemical properties, synthesis and purification protocols, analytical methodologies, and biological functions, with a focus on its activity as a mite pheromone. All quantitative data is presented in structured tables, and key experimental procedures are described in detail. Visual diagrams are provided for synthetic pathways and biological assay workflows to facilitate understanding.
Chemical and Physical Properties
Neryl formate, the formate ester of nerol (B1678202), is a colorless to pale yellow liquid.[1] Its distinct aroma is characterized as sweet, floral, herbaceous, and green, with notes of rose, geranium, and fruit.[1][2] It is found naturally in various plants, including Daphne odora and Elsholtzia ciliata, and is notably produced by several species of arthropods, particularly mites.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2142-94-1 | [3] |
| Molecular Formula | C₁₁H₁₈O₂ | [4] |
| Molecular Weight | 182.26 g/mol | [3][4] |
| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] formate | [4] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor Profile | Sweet, herbaceous, green, rose, fruity, citrus | [1][2] |
| Taste Profile | Fruity, green, citrus, tropical, floral nuance (at 30 ppm) | [1] |
| Boiling Point | 113.0 - 114.0 °C at 15.00 mmHg | [4] |
| Density | 0.916 - 0.917 g/cm³ (15 °C) | [4] |
| Specific Gravity | 0.913 - 0.920 at 25.00 °C | [2] |
| Refractive Index | 1.456 - 1.458 (20 °C) | [4] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [4][5] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | |
| LogP | 3.250 | [4] |
Synthesis and Purification
The most common laboratory synthesis of this compound is achieved through the esterification of nerol. Two prevalent methods are the Steglich esterification and the Fischer esterification.
Experimental Protocol: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing for mild reaction conditions.[1][6][7][8][9]
Objective: To synthesize this compound from nerol and formic acid.
Materials:
-
Nerol (>97% purity)
-
Formic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask, dissolve nerol (1.0 eq) and formic acid (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq) to the solution and stir.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM or diethyl ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure (e.g., 10-15 mmHg) to yield the pure product.
Experimental Protocol: Acid-Catalyzed Fischer Esterification
This classic method involves heating the alcohol and carboxylic acid with a strong acid catalyst. To achieve high yields, an excess of one reactant (typically the alcohol) or removal of water is necessary to drive the equilibrium.[10][11][12][13][14]
Objective: To synthesize this compound via Fischer esterification.
Materials:
-
Nerol
-
Formic acid (in excess, can act as solvent) or an inert solvent like toluene
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Dean-Stark apparatus (if using toluene)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add nerol (1.0 eq) and a large excess of formic acid (e.g., 5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the nerol weight).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction by TLC or GC.
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the layers. Wash the organic layer carefully with saturated NaHCO₃ solution until effervescence ceases to neutralize the excess acid. Then wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude ester by vacuum distillation.
Analytical Methods and Spectroscopic Data
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the identification and quantification of this compound in complex mixtures like essential oils or mite extracts.[3]
Table 2: Example GC-MS Parameters for this compound Analysis
| Parameter | Condition | Reference(s) |
| GC System | Agilent 6890 or similar | [6] |
| Column | DB-1 (polydimethylsiloxane), 50 m x 0.32 mm ID, 0.52 µm film | [6] |
| DB-WAX (polyethylene glycol) for polarity comparison | [6] | |
| Injector | Cool-on-column | [6] |
| Carrier Gas | Helium or Hydrogen | [6] |
| Oven Program | Example: 30 °C (hold 0.5 min), then 10 °C/min to 230 °C (hold 30 min) | [6] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | [6] |
| MS Mode | Electron Ionization (EI) at 70 eV | [4] |
Table 3: Mass Spectrometry (EI) Fragmentation Data
| m/z | Relative Intensity (%) | Interpretation |
| 69 | 99.99 | [C₅H₉]⁺, Isoprenyl cation (base peak) |
| 41 | 59.89 | [C₃H₅]⁺, Allyl cation |
| 68 | 21.34 | Loss of formic acid from molecular ion (M-46), [C₁₀H₁₆]⁺ |
| 93 | 15.38 | [C₇H₉]⁺ fragment |
| 39 | 13.32 | [C₃H₃]⁺ fragment |
| Data sourced from PubChem CID 5354882.[4] |
Table 4: Kovats Retention Indices (RI)
| Column Type | RI Value | Reference(s) |
| Standard Non-polar | 1256 - 1272 | [4] |
| Standard Polar | 1641 - 1708 | [4] |
Spectroscopic Data
While complete, experimentally verified public spectra are scarce, typical chemical shifts and absorption bands can be predicted based on the molecular structure.
Table 5: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value/Range | Reference(s) |
| ¹H NMR | H-C=O Proton (formate) | δ 8.0 - 8.2 ppm | [3] |
| ¹³C NMR | C=O Carbon (formate) | δ 160 - 165 ppm | [3] |
| IR Spectroscopy | C=O Stretch (ester) | 1720 - 1750 cm⁻¹ | [3] |
| C-O Stretch | 1100 - 1200 cm⁻¹ | [3] | |
| =C-H Stretch | > 3000 cm⁻¹ | [3] | |
| C-H Stretch (alkyl) | 2850 - 2975 cm⁻¹ | [3] |
Biological Activity: Pheromone Function
This compound is a well-documented semiochemical in various mite species. Its function is species-dependent, acting as either an alarm pheromone, inducing dispersal, or an aggregation pheromone, promoting congregation.[3]
-
Alarm Pheromone: In species like the cheese mite (Tyrophagus putrescentiae) and the bulb mite (Rhizoglyphus robini), this compound triggers a dispersal response to threats.[3]
-
Aggregation Pheromone: In the American house dust mite (Dermatophagoides farinae) and European house dust mite (Dermatophagoides pteronyssinus), it acts as an airborne aggregation pheromone, crucial for mating and forming protective clusters.[3]
Table 6: this compound Production in House Dust Mites
| Mite Species | Sex | This compound per Mite (ng) | Reference(s) |
| D. farinae | Male | 1.32 ± 0.2 | [6] |
| D. farinae | Female | 3.3 ± 0.3 | [6] |
| D. pteronyssinus | Male | 0.5 ± 0.01 | [6] |
| D. pteronyssinus | Female | 1.13 ± 0.11 | [6] |
Experimental Protocol: Y-Tube Olfactometer Bioassay
This protocol is used to assess the behavioral response of mites to volatile compounds like this compound.
Objective: To determine if this compound acts as an attractant for house dust mites.
Materials:
-
Y-tube olfactometer
-
Purified air source with flow control
-
House dust mites (D. farinae or D. pteronyssinus)
-
Synthetic this compound
-
Hexane (B92381) (or other suitable solvent)
-
Filter paper strips
-
Micro-pipettes
Procedure:
-
Set up the Y-tube olfactometer, ensuring a constant, gentle flow of purified air through both arms.
-
Prepare the test sample by applying a known amount of this compound (e.g., 10 ng or 100 ng) dissolved in a small volume of hexane onto a filter paper strip.
-
Prepare a control sample by applying only the solvent (hexane) to another filter paper strip.
-
Allow the solvent to evaporate completely from both strips.
-
Place the treatment strip in one arm of the olfactometer and the control strip in the other arm.
-
Introduce a single mite at the base of the Y-tube.
-
Observe the mite's behavior, recording which arm it chooses (first entry past a designated line) and the time taken to make the choice. A non-choice is recorded if the mite remains inactive for a set period (e.g., 5 minutes).
-
Repeat the experiment with a new mite for a statistically significant number of replicates (e.g., n=20-40).
-
Randomize the position of the treatment and control arms between replicates to avoid positional bias.
-
Analyze the choice data using a statistical test, such as a Chi-squared (χ²) test for goodness-of-fit, to determine if there is a significant preference for the arm containing this compound.
Safety and Handling
The safety information for this compound is inconsistent across suppliers. Users should exercise caution and consult the specific Safety Data Sheet (SDS) provided with their material.
-
One supplier (Pfaltz & Bauer) classifies the substance as an irritant and harmful, with hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[7] Recommended personal protective equipment (PPE) includes safety goggles, impervious gloves, and use in a chemical fume hood.[7]
-
Other sources state that the substance does not meet the criteria for classification or that no major hazards have been found.[2]
-
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[4]
Given the conflicting information, it is prudent to handle this compound with standard laboratory precautions for chemical irritants, including the use of appropriate PPE, until its toxicological properties are more thoroughly clarified. Store in a tightly closed container in a dry, well-ventilated place.[7]
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound, 2142-94-1 [thegoodscentscompany.com]
- 3. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 4. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 2142-94-1 [m.chemicalbook.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. cerritos.edu [cerritos.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Fischer Esterification [organic-chemistry.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Neryl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neryl formate (B1220265), a monoterpenoid ester, is a naturally occurring compound found in various plants and is notably recognized for its role as an aggregation pheromone in certain species of house dust mites.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of neryl formate, including detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific disciplines who may be interested in the unique characteristics and potential applications of this molecule.
Chemical Identity
-
IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] formate[1]
-
Synonyms: cis-3,7-Dimethyl-2,6-octadien-1-ol formate, (Z)-3,7-Dimethyl-2,6-octadienyl formate, Neryl methanoate[1]
-
CAS Number: 2142-94-1[1]
-
Molecular Formula: C₁₁H₁₈O₂[1]
-
Molecular Weight: 182.26 g/mol [1]
Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet, herbaceous, and green aroma.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, herbaceous, green, rose | [1] |
| Boiling Point | 113-114 °C at 15 mmHg | [1] |
| Density | 0.913-0.920 g/cm³ at 25 °C | [2] |
| Refractive Index | 1.447-1.457 at 20 °C | [2] |
| Solubility | Insoluble in water; soluble in alcohol | [1] |
| Vapor Pressure | 0.015 mmHg at 25 °C (estimated) | [2] |
| Flash Point | 98.89 °C (210.00 °F) | [2] |
Chemical Properties and Reactivity
This compound is an ester and thus exhibits reactivity typical of this functional group. Key chemical characteristics are summarized in Table 2.
Table 2: Chemical Properties and Reactivity of this compound
| Property | Description | Reference(s) |
| Stability | Stable under normal conditions. Can be sensitive to heat. | [3] |
| Reactivity | Susceptible to hydrolysis under acidic or basic conditions to yield nerol (B1678202) and formic acid. | [4][5] |
| Hazardous Reactions | No specific hazardous reactions have been widely reported. | [2] |
Hydrolysis
Under aqueous acidic or basic conditions, this compound can undergo hydrolysis to yield nerol and formic acid. The kinetics of this reaction are influenced by temperature and pH.[4][6]
Stability
Stability studies are crucial for determining the shelf-life and appropriate storage conditions for this compound.[7][8] As an ester, it may be prone to degradation through hydrolysis, especially in the presence of moisture and at elevated temperatures.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common method for the synthesis of this compound is the Fischer esterification of nerol with formic acid, using an acid catalyst.[9][10][11]
Materials:
-
Nerol
-
Formic acid (excess)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (for extraction)
-
5% Sodium bicarbonate solution (for washing)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nerol and an excess of formic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[9]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.[10]
References
- 1. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 2142-94-1 [thegoodscentscompany.com]
- 3. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 4. Kinetic studies of alkyl formate hydrolysis using formic acid as a catalyst [diva-portal.org]
- 5. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. cerritos.edu [cerritos.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Neryl Formate: A Comprehensive Technical Guide on its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neryl formate (B1220265), a monoterpene ester, is a naturally occurring compound found in various plants and is a semiochemical in several mite species. While its role as a pheromone is well-documented, its broader pharmacological activities remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on the biological activity and function of neryl formate. It details its established role in chemical ecology, including quantitative data on its pheromonal effects and the experimental protocols used for its investigation. Furthermore, this document explores the potential for other biological activities, such as antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, by examining studies on structurally related compounds. Detailed experimental methodologies for key assays are provided to facilitate future research into the pharmacological potential of this compound.
Introduction
This compound ((2Z)-3,7-dimethylocta-2,6-dien-1-yl formate) is a volatile organic compound with a characteristic sweet, floral, and fruity aroma.[1][2] It is a constituent of essential oils from plants such as Pelargonium graveolens (rose geranium) and has been identified in Daphne odora and Elsholtzia ciliata.[3] Beyond its presence in the plant kingdom, this compound plays a crucial role in the chemical communication of various mite species, acting as both an alarm and an aggregation pheromone.[3][4]
Despite its established function in chemical ecology and its use as a fragrance and flavoring agent, the broader pharmacological potential of this compound has not been extensively investigated.[2] This guide aims to consolidate the existing knowledge on the biological activity of this compound and to provide a framework for future research by detailing relevant experimental protocols and highlighting potential areas of investigation based on the activities of related compounds.
Known Biological Activity and Function: Pheromonal Effects in Mites
The most well-documented biological function of this compound is its role as a semiochemical in astigmatid mites. Depending on the species, it can elicit opposing behaviors: alarm and aggregation.
Alarm Pheromone
In several species of stored product and bulb mites, such as Tyrophagus putrescentiae (cheese mite) and Rhizoglyphus robini (bulb mite), this compound functions as an alarm pheromone.[3] When released in response to a threat, it triggers a dispersal response, causing nearby mites to scatter.[3]
Aggregation Pheromone
Conversely, in the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus), this compound acts as an airborne aggregation pheromone.[4][5] It attracts both males and females, promoting congregation, which is significant for mating and protection.[4]
Quantitative Data on Pheromonal Activity
The following table summarizes the quantitative data on the pheromonal activity of this compound in various mite species.
| Mite Species | Pheromone Type | Effective Dose/Concentration | Observed Response | Reference |
| Dermatophagoides farinae | Aggregation | 100 ng (males), 10 ng (females) | Significant attraction in Y-tube olfactometer | [4][5] |
| Dermatophagoides pteronyssinus | Aggregation | 10 ng (males), 10 ng & 100 ng (females) | Significant attraction in Y-tube olfactometer | [5] |
| Tyroborus lini | Alarm | 0.05–1 ng | Active dispersal | [6] |
| Rhizoglyphus setosus | Alarm | Not specified | Alarm response | [4] |
| Tyrophagus putrescentiae | Alarm | Not specified | Alarm response | [4] |
Potential Pharmacological Activities
While direct studies on the antimicrobial, anti-inflammatory, antioxidant, and anticancer activities of this compound are lacking, research on structurally related compounds and essential oils containing this compound suggests that it may possess such properties.
Potential Antimicrobial Activity
Esters of fatty acids and polyhydric alcohols have demonstrated antimicrobial properties, primarily against Gram-positive bacteria. While sodium formate has shown limited inhibitory effects on its own, its combination with formic acid is more effective.[7] The essential oil of Pelargonium graveolens, which contains this compound, has shown antibacterial and antifungal activity.[8][9]
Potential Anti-inflammatory Activity
Fumaric acid esters are known to have anti-inflammatory effects.[10] Linalool and linalyl acetate, structurally related to nerol (B1678202) and neryl acetate, have demonstrated anti-inflammatory properties in animal models.[11] Given that this compound is an ester of nerol, it is plausible that it could exhibit similar activity.
Potential Antioxidant Activity
The essential oil of Pelargonium graveolens has been reported to possess antioxidant activity.[8] Studies on resveratrol (B1683913) and its long-chain fatty acid esters have shown that esterification can enhance antioxidant properties.[12]
Potential Anticancer and Cytotoxic Activity
Various monoterpenes and their derivatives have been investigated for their anticancer properties.[10] While formate itself has not been shown to be cytotoxic at physiological pH, some fatty acid esters have exhibited anticancer activity against various cell lines.[13][14]
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the study of this compound's biological activity.
Pheromone Bioassay: Y-Tube Olfactometer
This protocol is adapted from studies on house dust mites.[4][5]
Objective: To determine the behavioral response (attraction or repulsion) of mites to this compound.
Materials:
-
Y-tube olfactometer
-
Air pump
-
Flow meter
-
Charcoal filter
-
Humidifier (e.g., gas washing bottle with distilled water)
-
Filter paper discs
-
This compound solution in a suitable solvent (e.g., hexane)
-
Solvent control
-
Mites of the target species
Procedure:
-
Set up the Y-tube olfactometer with a continuous flow of clean, humidified air through both arms.
-
Apply a known concentration of this compound solution to a filter paper disc and allow the solvent to evaporate.
-
Place the treated filter paper in one arm of the olfactometer (treatment arm).
-
Place a filter paper disc treated only with the solvent in the other arm (control arm).
-
Introduce a single mite at the base of the Y-tube.
-
Observe the mite's movement for a set period and record which arm it enters and the time taken to make a choice.
-
Repeat the experiment with a sufficient number of mites to obtain statistically significant data.
-
Randomize the position of the treatment and control arms between trials to avoid positional bias.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification and quantification of this compound in biological samples.[4]
Objective: To identify and quantify this compound in mite extracts or essential oils.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-1 or equivalent)
-
Helium carrier gas
-
Sample extract (e.g., hexane (B92381) extract of mites)
-
This compound standard
-
Internal standard (e.g., n-tetradecane)
Procedure:
-
Sample Preparation: Prepare a hexane extract of the biological material. Concentrate the extract under a gentle stream of nitrogen if necessary.
-
GC-MS Analysis:
-
Injector: Cool-on-column or split/splitless.
-
Oven Temperature Program: e.g., hold at 30°C for 1 min, then ramp to 230°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan mode (e.g., m/z 35-400) for identification.
-
-
Identification: Compare the mass spectrum and retention time of the peak of interest in the sample with that of an authentic this compound standard. Co-injection with the standard can be used for confirmation.
-
Quantification: Prepare a calibration curve using the this compound standard and an internal standard. Calculate the concentration of this compound in the sample based on the peak area ratios.
In Vitro Assay Protocols for Potential Pharmacological Activities
The following are generalized protocols for assays that can be used to screen this compound for various biological activities.
Objective: To assess the ability of this compound to inhibit the growth of microorganisms.[15][16]
Materials:
-
Bacterial or fungal strains
-
Appropriate agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria)
-
Sterile Petri dishes
-
This compound solution at various concentrations
-
Positive control (e.g., standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Evenly spread the inoculum over the surface of the agar plate to create a lawn.
-
Use a sterile cork borer to create wells in the agar.
-
Add a fixed volume of the this compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions for the test microorganism.
-
Measure the diameter of the zone of inhibition around each well.
Objective: To determine the free radical scavenging activity of this compound.[1][2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol
-
This compound solution at various concentrations
-
Positive control (e.g., ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
In a microplate or cuvette, mix the DPPH solution with different concentrations of the this compound solution or the positive control.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity.
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.[3][5]
Materials:
-
Cancer cell line(s) and normal cell line (for comparison)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the cell viability as a percentage of the untreated control.
Objective: To assess the potential in vitro anti-inflammatory activity of this compound by measuring the inhibition of heat-induced protein denaturation.[17][18]
Materials:
-
Egg albumin or bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound solution at various concentrations
-
Positive control (e.g., diclofenac (B195802) sodium)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing PBS, albumin solution, and different concentrations of this compound or the positive control.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the turbidity of the solutions by reading the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the study of this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed biosynthesis of this compound via a Baeyer-Villiger monooxygenase.
Conclusion and Future Directions
This compound is a biologically active molecule with a well-established role as a pheromone in mite communication. The quantitative data and experimental protocols related to its pheromonal activity provide a solid foundation for further research in chemical ecology. However, the broader pharmacological potential of this compound remains a nascent field of study.
Based on the biological activities of structurally related monoterpenes and esters, there is a strong rationale for investigating the antimicrobial, anti-inflammatory, antioxidant, and anticancer properties of this compound. The detailed experimental protocols provided in this guide offer a starting point for such investigations.
Future research should focus on:
-
Systematic screening: Utilizing the in vitro assays described to systematically evaluate the pharmacological activities of pure this compound.
-
Mechanism of action: Elucidating the molecular mechanisms underlying any observed biological activities.
-
In vivo studies: Validating in vitro findings through appropriate animal models.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potential therapeutic effects.
A thorough investigation into these areas could unlock the full potential of this compound as a bioactive compound for applications in the pharmaceutical and biotechnology industries.
References
- 1. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. merckmillipore.com [merckmillipore.com]
- 4. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fumaric acid esters are effective in chronic experimental autoimmune encephalomyelitis and suppress macrophage infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistnotes.com [chemistnotes.com]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. medwinpublishers.com [medwinpublishers.com]
Neryl Formate as an Arthropod Pheromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neryl formate (B1220265), a monoterpene ester, is a significant semiochemical in the chemical communication of various arthropods, primarily within the class Arachnida, subclass Acari (mites). It functions as both an aggregation and an alarm pheromone, playing a crucial role in behaviors such as congregation for mating, defense against environmental threats, and dispersal. While its presence has been identified in some plant essential oils, its role as a pheromone in true insects (class Insecta) is not well-documented. This technical guide provides an in-depth overview of neryl formate's role as an arthropod pheromone, with a strong focus on its activity in mites. It covers the chemical properties, biosynthesis, and behavioral effects of this compound, and provides detailed experimental protocols for its study. This guide is intended for researchers, scientists, and professionals in drug development and pest management who are interested in leveraging semiochemicals for novel control strategies.
Introduction
This compound ((2Z)-3,7-dimethylocta-2,6-dien-1-yl formate) is a volatile organic compound that has been identified as a key signaling molecule in numerous mite species.[1] Its function is context-dependent and species-specific, acting as an attractant for some species and a repellent for others.[1] In the medically significant house dust mites, Dermatophagoides farinae and Dermatophagoides pteronyssinsus, this compound is an airborne aggregation pheromone, attracting both males and females.[1][2] Conversely, in several species of astigmatid mites, such as the cheese mite Tyrophagus putrescentiae and the bulb mite Rhizoglyphus robini, it functions as an alarm pheromone, inducing dispersal.[1][3] The dual functionality of this compound makes it a fascinating subject for chemical ecology research and a potential tool for the development of targeted pest management strategies, such as "lure-and-kill" systems.[1][4]
Chemical Properties and Biosynthesis
This compound is the formate ester of nerol (B1678202), a monoterpene alcohol. Its chemical and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] formate | [5] |
| Molecular Formula | C₁₁H₁₈O₂ | [5] |
| Molecular Weight | 182.26 g/mol | [5] |
| CAS Number | 2142-94-1 | [5] |
| Boiling Point | 113.0-114.0 °C @ 15.00 mm Hg | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Sweet, herbaceous, green, rose-like | [5] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [6] |
The biosynthesis of this compound in mites is believed to start from the mevalonate (B85504) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then assembled into geranyl pyrophosphate (GPP), the direct precursor to monoterpenes like nerol. The final esterification step to form this compound is thought to involve the oxidation of an aldehyde precursor, rather than a simple esterification with formic acid.[7]
Behavioral Effects and Quantitative Data
The behavioral response to this compound varies significantly among different mite species and even between sexes within the same species. Quantitative data on the production and behavioral thresholds of this compound are crucial for understanding its ecological role and for developing effective pest control applications.
Table 2: Quantitative Data on this compound as a Mite Pheromone
| Species | Pheromone Function | Production/Effective Dose | Sex-Specific Responses | Reference(s) |
| Dermatophagoides farinae (American house dust mite) | Aggregation | 1.32 ± 0.2 ng/male, 3.3 ± 0.3 ng/female | Males respond significantly at 100 ng; females at 10 ng. | [8] |
| Dermatophagoides pteronyssinus (European house dust mite) | Aggregation | 0.5 ± 0.01 ng/male, 1.13 ± 0.11 ng/female | Males respond significantly at 10 ng; females at 10 ng and 100 ng. | [8] |
| Tyroborus lini | Alarm | Active at 0.05–1 ng | Males contain 0.08 ng on average; females 0.16 ng on average. | [9] |
| Rhizoglyphus setosus | Alarm | Not specified | This compound is a major alarm pheromone component. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound as an arthropod pheromone.
Pheromone Extraction and Collection
4.1.1 Solvent Extraction
-
Collect a known number and sex of mites (e.g., 25, 50, or 100) and place them in a glass vial.[3]
-
Add a suitable solvent, such as distilled hexane (B92381) (e.g., 1.5 ml).[3]
-
Store the vial at 4°C overnight to allow for extraction.[3]
-
Concentrate the extract to a desired volume (e.g., 50 μl) under a gentle stream of nitrogen before analysis.[3]
4.1.2 Headspace Volatile Collection (Dynamic Headspace Collection)
This method collects the volatile compounds released by living organisms.
-
Place a population of mites in a sealed aeration chamber.[10]
-
Pass purified air through the chamber.
-
Trap the volatile compounds from the exiting air stream onto an adsorbent material such as Porapak Q or Tenax TA.[3][10]
-
Elute the trapped compounds from the adsorbent with a suitable solvent (e.g., hexane or dichloromethane) for analysis.[10]
-
Alternatively, use Solid-Phase Microextraction (SPME) where a coated fiber is exposed to the headspace above the mites and then directly desorbed into the GC-MS injector.[11]
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Setup:
-
Column: Use a non-polar capillary column, such as a poly-dimethylsiloxane column (e.g., HP-1, 50 m x 0.32 mm i.d., 0.52 μm film thickness).[3]
-
Injector: A cool-on-column injector is recommended to prevent thermal degradation of the sample.[3]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 30°C for 0.5 min), then ramps up (e.g., at 10°C/min to 230°C) and holds at the final temperature.[3]
-
Carrier Gas: Hydrogen or helium.[3]
-
-
Mass Spectrometer (MS) Setup:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[12]
-
Mass Range: Scan a mass range of m/z 30-400.[12]
-
Identification: Tentatively identify this compound by comparing its mass spectrum with databases (e.g., NIST). Confirm the identification by comparing the retention time and mass spectrum with an authentic synthetic standard. Peak enhancement by co-injecting the sample with the standard on columns of different polarities provides definitive identification.[1][3]
-
Behavioral Bioassay: Y-Tube Olfactometer
The Y-tube olfactometer is a standard apparatus for studying arthropod responses to airborne chemical cues.[7]
-
Apparatus Setup:
-
A Y-shaped glass tube. For mites, a mesh lining can be added to provide a better walking surface.[13]
-
An air source providing a constant, purified, and humidified airflow through both arms of the Y-tube.
-
The test compound (synthetic this compound dissolved in a solvent) is applied to a filter paper and placed in one arm, while the solvent control is placed in the other arm.
-
-
Experimental Procedure:
-
Introduce a single mite at the base of the Y-tube.
-
Observe the mite's choice of arm within a set time period (e.g., 5 minutes).[14]
-
Record the number of mites choosing the treatment arm, the control arm, and those that make no choice.
-
-
Data Analysis:
-
Use a Chi-square test for goodness-of-fit to determine if there is a statistically significant preference for the treatment arm over the control arm.[3]
-
Chemical Synthesis of this compound
This compound can be synthesized in the laboratory for use in behavioral assays and as an analytical standard.
-
Method 1: Fischer Esterification
-
React nerol with formic acid in the presence of an acid catalyst. This is a classic esterification reaction.[7]
-
-
Method 2: Using a Coupling Agent
-
React commercially available nerol (>97% purity) with formic acid using 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent.[3]
-
-
Purification and Confirmation:
-
Purify the synthesized this compound using column chromatography.
-
Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS, comparing the data with literature values.[3]
-
Signaling Pathways and Experimental Workflows
While the specific molecular signaling pathway for this compound perception in mites has not been fully elucidated, a general olfactory signaling pathway in arthropods provides a plausible model.
Caption: A generalized olfactory signaling pathway for pheromone perception in arthropods.
The experimental workflow for identifying and characterizing this compound as a pheromone follows a logical progression from collection and identification to behavioral validation.
Caption: Experimental workflow for pheromone identification and characterization.
Conclusion and Future Directions
This compound is a well-established pheromone in the Acari, demonstrating remarkable functional plasticity as both an aggregation and alarm pheromone. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this and other semiochemicals. Future research should focus on elucidating the specific olfactory receptors and neural pathways involved in this compound perception in different mite species. A deeper understanding of the molecular mechanisms underlying the dual functionality of this pheromone could lead to the development of highly specific and effective pest management strategies. Furthermore, while the role of this compound in true insects remains largely unexplored, its presence in plant volatiles suggests potential for mediating insect-plant interactions, a promising avenue for future investigation.
References
- 1. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 2142-94-1 [thegoodscentscompany.com]
- 7. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 8. bioone.org [bioone.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. insectolfactometer.com [insectolfactometer.com]
- 14. researchgate.net [researchgate.net]
Neryl Formate: A Technical Guide to its Discovery, Chemistry, and Biological Significance
Abstract
Neryl formate (B1220265), a monoterpene ester, is a significant semiochemical that plays a crucial role in the chemical communication of various arthropods, particularly mites. First identified in the 1970s as an alarm pheromone in the mold mite, Tyrophagus putrescentiae, its roles have since been expanded to include functioning as an aggregation pheromone in medically important house dust mites.[1] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological functions of neryl formate, intended for researchers, scientists, and professionals in drug development and chemical ecology.
Discovery and History
The scientific journey of this compound began in the field of chemical ecology with its identification as a key mediator of chemical communication in mites.
-
1970s: Initial research pinpointed this compound as an alarm pheromone in the mold mite, Tyrophagus putrescentiae. This discovery was a significant step in understanding the chemical ecology of astigmatid mites.[1]
-
Subsequent Research: More advanced analytical techniques, such as coupled gas chromatography-mass spectrometry (GC-MS), were employed to analyze behaviorally active fractions of mite extracts. These studies indicated neryl or geranyl formate as the primary component of the alarm pheromone. Definitive identification was achieved through peak enhancement, where a synthetically produced, high-purity sample of this compound was co-injected with the natural extract, confirming a match.[1]
-
Expanded Roles: Later studies revealed that this compound also functions as an airborne aggregation pheromone for the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus).[2][3][4][5][6] This dual functionality across different species highlights its importance in mite chemical communication.
This compound is also found in various plants, such as Daphne odora and Elsholtzia ciliata, indicating its presence in both the animal and plant kingdoms.[1]
Chemical and Physical Properties
This compound, with the IUPAC name [(2Z)-3,7-dimethylocta-2,6-dienyl] formate, is the formate ester of nerol (B1678202).[7] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₂ | [8] |
| Molecular Weight | 182.26 g/mol | [7] |
| CAS Number | 2142-94-1 | [8] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Odor | Sweet, herbaceous, green, rose | [7][8] |
| Boiling Point | 113.0-114.0 °C @ 15.00 mm Hg | [7] |
| Density | 0.913-0.920 g/cm³ @ 25 °C | [8] |
| Refractive Index | 1.447-1.457 @ 20 °C | [8] |
| Solubility | Insoluble in water | [7] |
| LogP | 3.250 | [7] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed by various spectroscopic methods.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR (ppm) | 8.10 (H-C=O Proton) | [1] |
| ¹³C NMR (ppm) | 161.5 (C=O Carbon) | [1] |
| IR (cm⁻¹) | 1720-1750 (C=O Stretch, Ester) | [1] |
| Mass Spectrometry (EI) | Major fragments at m/z 69, 41, 68, 93, 39 | [7] |
Experimental Protocols
Isolation of this compound from Mites
This protocol describes a general method for the extraction and identification of this compound from house dust mites, based on procedures outlined in the literature.[2][4][5]
Objective: To extract and identify this compound from Dermatophagoides species.
Materials:
-
Mite culture (Dermatophagoides farinae or Dermatophagoides pteronyssinus)
-
Hexane (distilled)
-
Anhydrous magnesium sulfate
-
Florisil (60-100 mesh)
-
Diethyl ether
-
Dichloromethane
-
Glass vials
-
Pipettes
-
Nitrogen gas stream
-
Gas chromatograph-mass spectrometer (GC-MS)
-
GC columns of different polarity (e.g., DB-1 and DB-WAX)
-
Authentic this compound standard
Procedure:
-
Extraction:
-
Transfer a known quantity (e.g., 25, 50, or 100) of adult mites into a glass vial containing 1.5 mL of distilled hexane.[2]
-
Leave the sample at 4°C overnight to allow for extraction.[2]
-
Carefully remove the solvent layer into a clean vial.
-
Dry the extract using anhydrous magnesium sulfate.
-
Filter the extract and concentrate it to a volume of 50 µL under a gentle stream of nitrogen.[2]
-
-
Fractionation (Microscale Liquid Chromatography):
-
Prepare a micro-column with Florisil.
-
Apply the concentrated extract to the column.
-
Elute with a sequence of solvents of increasing polarity:
-
100% Hexane
-
5%, 10%, 20%, 50% Diethyl ether in hexane
-
100% Diethyl ether
-
100% Dichloromethane
-
-
Collect the fractions separately.
-
-
Analysis and Identification:
-
Analyze the fractions using GC-MS to tentatively identify the components. This compound is expected to be a major component in the behaviorally active fraction (e.g., 20% diethyl ether:hexane).[3]
-
Confirm the identification by "peak enhancement". Co-inject the active fraction with an authentic sample of this compound on two GC columns of differing polarity. An increase in the height of the peak corresponding to this compound confirms its identity.[2][3][4][5][6]
-
-
Quantification:
-
The amount of this compound per mite can be quantified using a single-point external standard quantification method.[2][4]
-
Compare the peak area of this compound in the mite extract with the peak area of a known amount of the authentic standard.[2]
-
Reported values for D. farinae are approximately 1.32 ng/male and 3.3 ng/female, and for D. pteronyssinus are 0.5 ng/male and 1.13 ng/female.[2][4][5]
-
Synthesis of this compound
A common and well-documented method for synthesizing this compound is the direct esterification of nerol with formic acid.[1]
Objective: To synthesize this compound from nerol.
Materials:
-
Nerol (>97% purity)
-
Formic acid
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Organic solvent (e.g., dichloromethane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification setup (e.g., column chromatography)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve nerol in an appropriate organic solvent.
-
Add formic acid to the solution.
-
Cool the mixture in an ice bath.
-
-
Esterification:
-
Slowly add a solution of DCC in the organic solvent to the cooled mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
-
Purification and Confirmation:
Biological Function and Signaling Pathways
This compound is a versatile semiochemical, acting as both an alarm and an aggregation pheromone in different mite species.
-
Alarm Pheromone: In several species of astigmatid mites, such as Tyrophagus putrescentiae and Rhizoglyphus robini, this compound is released from the opisthonotal glands in response to a threat, prompting a dispersal response in nearby mites.[1][3]
-
Aggregation Pheromone: In the house dust mites Dermatophagoides farinae and D. pteronyssinus, this compound acts as an airborne aggregation pheromone, attracting both males and females to congregate. This behavior is crucial for mating and forming clusters to defend against unfavorable environmental conditions.[1][2][3][4][5][6]
The precise molecular signaling pathway for this compound in mites has not been fully elucidated. However, a generalized insect olfactory signaling pathway is presented below. It is hypothesized that this compound is detected by specific odorant receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs).
Caption: Workflow for the discovery and identification of this compound from natural sources.
The binding of this compound to an OR likely initiates an ionotropic and/or metabotropic signaling cascade, leading to the depolarization of the neuron and the transmission of a signal to the brain, resulting in a behavioral response.
Caption: A generalized model of an insect olfactory signaling pathway for pheromones.
Further research is needed to identify the specific receptors and downstream signaling components involved in the perception of this compound in mites.
Conclusion
This compound is a chemically and biologically significant monoterpene ester with a rich history of discovery and a crucial role in the chemical ecology of mites. Its function as both an alarm and aggregation pheromone underscores its importance in mediating social behaviors. The well-established methods for its isolation and synthesis, combined with its known biological activity, make it a valuable target for research in pest management, chemical ecology, and neurobiology. Future investigations into its specific signaling pathways will further enhance our understanding of chemoreception in arthropods.
References
- 1. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. spectrabase.com [spectrabase.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CA2712506A1 - Lure for mites comprising this compound - Google Patents [patents.google.com]
- 6. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 2142-94-1 [thegoodscentscompany.com]
Neryl Formate: A Technical Guide on its Physicochemical Properties, Synthesis, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neryl formate (B1220265) (C₁₁H₁₈O₂) is a monoterpenoid ester recognized for its distinct aroma and significant role as a semiochemical in the natural world. This document provides a comprehensive technical overview of neryl formate, detailing its molecular characteristics, physicochemical properties, and established synthesis protocols. Furthermore, it explores its biological function as an aggregation pheromone in house dust mites, a role with potential applications in immunology and pest management. The information is presented to support advanced research and development activities.
Chemical Identity and Physicochemical Properties
This compound is the formate ester of nerol (B1678202). Its fundamental properties are crucial for its application in various scientific and commercial fields.
Molecular Formula and Weight
The chemical formula and molecular weight of this compound are foundational data points for any quantitative analysis.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | [1][2][3] |
| Molecular Weight | 182.26 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 182.130679813 Da | [1][5] |
Chemical Identifiers
For unambiguous identification in research and databases, the following identifiers are used.
| Identifier | Value | Source |
| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] formate | [1][5] |
| CAS Number | 2142-94-1 | [1][2][4][6] |
| PubChem CID | 5354882 | [1] |
| FEMA Number | 2776 | [1][2] |
| EINECS Number | 218-401-6 | [2] |
| InChIKey | FQMZVFJYMPNUCT-XFFZJAGNSA-N | [1] |
| SMILES | CC(=CCC/C(=C\COC=O)/C)C | [1][5] |
Physicochemical Data
The physical and chemical properties of this compound determine its behavior in various systems and are summarized below.
| Property | Value | Notes | Source |
| Physical Description | Colorless to pale yellow liquid | Sweet, herbaceous, green, rose odor | [1] |
| Boiling Point | 113.0 - 114.0 °C | at 15.00 mm Hg | [1][5] |
| Density | 0.916 - 0.917 g/cm³ | at 15 °C | [1] |
| Refractive Index | 1.456 - 1.458 | at 20 °C | [1][4] |
| Solubility | Insoluble in water | Soluble in alcohol and oils | [1][2][4] |
| LogP | 3.250 | - | [1][5] |
| Flash Point | 210.00 °F (98.89 °C) | TCC | [4] |
Experimental Protocols: Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of nerol. This process is a classic example of a Fischer esterification reaction.
Acid-Catalyzed Esterification of Nerol
This widely used method involves the reaction of nerol (a monoterpene alcohol) with formic acid in the presence of an acid catalyst to yield this compound and water.[7]
Overall Reaction: Nerol + Formic Acid ⇌ this compound + Water
Methodology:
-
Reactant Preparation: Nerol and an excess of formic acid are combined in a suitable reaction vessel. Formic acid often serves as both a reactant and a solvent.
-
Catalyst Addition: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is added to the mixture. The catalyst protonates the carbonyl oxygen of the formic acid, making it more electrophilic.
-
Reaction Conditions: The mixture is typically heated to facilitate the reaction. The reaction temperature and time are optimized to maximize the yield while minimizing side reactions or decomposition of the ester.
-
Water Removal: As an equilibrium reaction, the removal of water drives the reaction towards the product side. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Isolation: The final product, this compound, is isolated and purified, typically through vacuum distillation, to remove any remaining starting materials and byproducts.
Note: While enzymatic synthesis using lipases is an environmentally friendly alternative for producing formate esters like octyl formate, specific, detailed protocols for the enzymatic synthesis of this compound are not widely documented in the provided literature.[8]
Biological Role and Signaling Pathway
This compound is a significant semiochemical, acting as an airborne aggregation pheromone for the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus).[7][9] This pheromone attracts both male and female mites, encouraging them to congregate, which is believed to enhance defense against adverse conditions and facilitate mating.[7][9]
Caption: Signaling pathway of this compound as a mite aggregation pheromone.
Analytical Workflow
The identification and confirmation of synthesized or naturally isolated this compound typically follow a standard analytical chemistry workflow. This ensures the compound's identity and purity.
Caption: Workflow for the synthesis and analytical verification of this compound.
Coupled gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to definitively identify this compound.[7] The compound's identity is confirmed by matching its mass spectrum and retention index with that of a high-purity synthetic standard.[7][10]
Applications and Relevance
This compound's utility spans several domains:
-
Fragrance and Flavors: It is used in perfume compositions to impart green-leafy and floral notes, particularly in rose and violet scents.[2] In the flavor industry, it is added to create apricot, peach, apple, and citrus notes in finished products.[2]
-
Chemical Ecology Research: As a pheromone, it is a subject of study in chemical ecology to understand mite behavior and interactions.[7]
-
Pest Management: Its function as an aggregation pheromone presents the potential for use in "lure-and-kill" systems for controlling house dust mite populations, which are a common source of allergens.[1]
-
Drug Development: Given that house dust mites are a major trigger for allergic rhinitis and asthma, understanding and potentially disrupting their aggregation via this compound signaling could be a novel approach in immunology and inflammation research.[9]
References
- 1. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2142-94-1 [m.chemicalbook.com]
- 3. This compound | 2142-94-1 | CAA14294 | Biosynth [biosynth.com]
- 4. This compound, 2142-94-1 [thegoodscentscompany.com]
- 5. hmdb.ca [hmdb.ca]
- 6. The Pherobase Synthesis - this compound | C11H18O2 [pherobase.com]
- 7. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Spectroscopic Data of Neryl Formate: A Technical Guide
Introduction
Neryl formate (B1220265) ((2Z)-3,7-dimethylocta-2,6-dien-1-yl formate) is a monoterpene ester found in various plants and is also known to function as an alarm pheromone in certain mite species. Its chemical structure and purity are crucial for its biological activity and potential applications in pest management and fragrance industries. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and characterization of neryl formate. This guide provides a comprehensive overview of the available spectroscopic data for this compound and detailed experimental protocols for its analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound based on available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 4.72 | d | 7.2 |
| H-2 | 5.40 | tq | 7.2, 1.2 |
| H-3 | 2.08 | m | |
| H-4 | 2.08 | m | |
| H-5 | 5.08 | t | 7.0 |
| H-6 | 1.68 | s | |
| H-7 | 1.60 | s | |
| H-8 | 1.75 | s | |
| -OCHO | 8.05 | s |
Note: Data is compiled from various sources and may be predicted or partial. A definitive, complete assignment with all coupling constants is not available.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 59.1 |
| C-2 | 118.9 |
| C-3 | 142.7 |
| C-4 | 39.6 |
| C-5 | 26.3 |
| C-6 | 123.8 |
| C-7 | 132.0 |
| C-8 | 17.7 |
| C-9 | 25.7 |
| C-10 | 23.4 |
| -OCHO | 161.2 |
Note: Data is compiled from various sources and may be predicted or partial.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1725 | Strong |
| C-O (Ester) | 1150 | Strong |
| C=C (Alkene) | 1675 | Medium |
| =C-H (Alkene) | 3020 | Medium |
| C-H (Alkane) | 2970, 2920, 2855 | Strong |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data of this compound (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 182 | < 5 | [M]⁺ (Molecular Ion) |
| 136 | 10 | [M - HCOOH]⁺ |
| 93 | 30 | [C₇H₉]⁺ |
| 69 | 100 | [C₅H₉]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer the solution into a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 0-10 ppm is typically sufficient.
-
The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally used.
-
A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and set the reference to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (1-2 drops)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Salt plates (NaCl or KBr) if using the thin film method
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.
Materials:
-
This compound sample
-
Volatile solvent (e.g., hexane (B92381) or dichloromethane)
-
GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane.
-
-
Instrument Setup:
-
Injector: Set the injector temperature to 250 °C.
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-15 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
-
Data Analysis:
-
Identify the peak for this compound in the TIC.
-
Analyze the corresponding mass spectrum to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a library database for confirmation.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Neryl Formate Biosynthesis in Mites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neryl formate (B1220265) is a crucial semiochemical, acting as an alarm pheromone in numerous species of astigmatid mites. Understanding its biosynthesis is pivotal for developing novel pest management strategies and for potential applications in drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of neryl formate in mites, detailing the enzymatic steps, presenting quantitative data, and outlining key experimental protocols. The pathway originates from the universal isoprenoid precursor, isopentenyl diphosphate (B83284) (IPP), generated via the mevalonate (B85504) pathway. Key transformations include the formation of geranyl pyrophosphate (GPP), its conversion to the Z-isomer nerol (B1678202), subsequent oxidation to neral, and a final Baeyer-Villiger oxidation to yield this compound. While significant progress has been made in elucidating this pathway, particularly the initial isoprenoid synthesis and the involvement of geraniol (B1671447) dehydrogenase, the specific enzymes responsible for nerol formation and the final formate ester synthesis in mites are yet to be fully characterized. This guide synthesizes the current knowledge, highlighting both established and hypothesized steps, to serve as a valuable resource for researchers in the field.
Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound in mites is a multi-step process originating from the mevalonate pathway, a common route for isoprenoid synthesis in eukaryotes. The proposed pathway involves the sequential action of several enzymes, leading to the formation of the final alarm pheromone.
The initial steps of the pathway, leading to the formation of Geranyl Pyrophosphate (GPP), are well-established in isoprenoid biosynthesis. In the mite Archegozetes longisetosus, genes encoding for the enzymes of the mevalonate pathway have been identified, providing strong evidence for this initial phase. Following the synthesis of GPP, the pathway is proposed to proceed through the following key stages:
-
Formation of Nerol: The direct precursor to this compound is the monoterpene alcohol, nerol. The formation of nerol from GPP is a critical step. Two primary routes are hypothesized:
-
Direct synthesis from Neryl Pyrophosphate (NPP): A dedicated nerol synthase could directly convert GPP to nerol. While a fungal nerol synthase capable of this direct conversion has been identified, such an enzyme has not yet been characterized in mites.
-
Isomerization from Geraniol: GPP can be converted to geraniol, which is then isomerized to nerol. In the mite Carpoglyphus lactis, the enzyme geraniol dehydrogenase (GeDH) has been identified, which oxidizes geraniol to geranial. However, this enzyme was found to be inactive with nerol, suggesting separate pathways for geraniol and nerol metabolism in this species. The isomerization of geraniol to nerol is a plausible mechanism, though the specific isomerase in mites remains to be discovered.
-
-
Oxidation to Neral: Nerol is likely oxidized to its corresponding aldehyde, neral. This step is analogous to the oxidation of geraniol to geranial, catalyzed by geraniol dehydrogenase in C. lactis. An alcohol dehydrogenase with specificity for nerol is presumed to be involved.
-
Baeyer-Villiger Oxidation to this compound: The final step is the formation of the formate ester. Isotopic labeling studies in astigmatid mites strongly suggest that aliphatic formates are synthesized via a Baeyer-Villiger oxidation of the corresponding aldehyde. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon of the aldehyde, a reaction catalyzed by a Baeyer-Villiger monooxygenase (BVMO). While this mechanism is supported by experimental data in mites, the specific BVMO responsible for this transformation has not yet been isolated or characterized.
Mandatory Visualization
Caption: Proposed biosynthesis pathway of this compound from acetyl-CoA in mites.
Quantitative Data
The amount of this compound can vary between mite species and even between sexes within the same species. The following table summarizes the available quantitative data.
| Mite Species | Sex | This compound Quantity (ng/mite) | Reference |
| Dermatophagoides farinae | Male | 1.32 ± 0.2 | |
| Female | 3.3 ± 0.3 | ||
| Dermatophagoides pteronyssinus | Male | 0.5 ± 0.01 | |
| Female | 1.13 ± 0.11 | ||
| Tyroborus lini | Male | 0.08 (average) | |
| Female | 0.16 (average) |
The kinetic properties of Geraniol Dehydrogenase (GeDH), an enzyme involved in a related pathway in Carpoglyphus lactis, have been characterized and provide insight into the potential enzymatic activity in this compound biosynthesis.
| Enzyme | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Geraniol Dehydrogenase (GeDH) | Geraniol | 51.0 | 9.0 | 25 | |
| NAD+ | 59.5 | 9.0 | 25 |
Experimental Protocols
Quantification of this compound using Gas Chromatography (GC)
This protocol is adapted from the methodology used for quantifying this compound in house dust mites.
Objective: To quantify the amount of this compound in mite extracts.
Materials:
-
Mite samples (males, females, or mixed adults)
-
Hexane (B92381) (distilled)
-
Vials
-
Single paintbrush hair (for transferring mites)
-
Nitrogen gas stream
-
Gas chromatograph (GC) with a cool-on-column injector and a flame ionization detector (FID)
-
Polydimethylsiloxane capillary column (e.g., 50 m, 0.32 mm i.d., 0.52 µm film thickness)
-
Deactivated pre-column (e.g., 1 m, 0.53 mm i.d.)
-
Hydrogen gas (carrier gas)
-
This compound standard of known concentration
Procedure:
-
Transfer a known number of mites (e.g., 25, 50, or 100) into a vial containing 1.5 ml of distilled hexane using a single paintbrush hair.
-
Store the samples at 4°C overnight to allow for extraction.
-
Concentrate the hexane extract to a volume of 50 µl under a gentle stream of nitrogen gas
The Nexus of Electronic Structure and Reactivity: A Technical Guide to the HOMO-LUMO Gap of Neryl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neryl formate (B1220265), a monoterpene ester with a characteristic fruity and floral aroma, is a molecule of interest in the fragrance, flavor, and pharmaceutical industries. Understanding its chemical reactivity is paramount for its application and for predicting its metabolic fate and potential interactions. This technical guide delves into the relationship between the electronic structure and chemical reactivity of neryl formate, with a specific focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. While specific experimental and calculated values for this compound's HOMO-LUMO gap are not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination through computational and experimental methodologies.
Introduction: The Significance of the HOMO-LUMO Gap
In the realm of chemical reactivity, the Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the behavior of molecules. This theory posits that the majority of chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another. The HOMO is the highest energy orbital containing electrons and thus represents the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule that is more reactive and less stable, as the energy required for electronic excitation is lower.
For this compound, understanding its HOMO-LUMO gap provides valuable insights into its susceptibility to nucleophilic or electrophilic attack, its potential for pericyclic reactions, and its overall stability under various conditions. This knowledge is crucial for applications ranging from predicting its degradation pathways in formulations to understanding its interactions with biological receptors.
Quantitative Data on HOMO-LUMO Gaps of Related Monoterpenes
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Limonene | -6.21 | -0.11 | 6.10 | [1][2] |
| α-Pinene | -6.35 | 0.45 | 6.80 | [1][2] |
| β-Pinene | -6.42 | 0.51 | 6.93 | [1][2] |
| Myrcene | -6.05 | -0.35 | 5.70 | [1] |
| Geraniol | -6.18 | 0.12 | 6.30 | N/A (Estimated) |
| Neral | -6.75 | -1.25 | 5.50 | N/A (Estimated) |
| Geranyl Acetate | -6.50 | 0.05 | 6.55 | N/A (Estimated) |
Note: "Estimated" values are based on typical ranges for similar functional groups and are for illustrative purposes only.
Methodologies for Determination
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for accurately predicting the electronic properties of molecules. The following protocol outlines a standard procedure for calculating the HOMO-LUMO gap of this compound.
Objective: To determine the energies of the HOMO and LUMO and the resulting energy gap for this compound using DFT.
Materials:
-
A computational chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
A molecular modeling and visualization tool (e.g., GaussView, Avogadro, Chemcraft).
-
A high-performance computing cluster (recommended for faster calculations).
Procedure:
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structure of this compound using a molecular builder.
-
Perform an initial geometry optimization using a low-level theory (e.g., molecular mechanics with a suitable force field like MMFF94) to obtain a reasonable starting geometry.
-
Perform a full geometry optimization using DFT. A common and reliable level of theory is B3LYP with a 6-31G(d,p) basis set. This ensures that the calculations are performed on the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)). This is a crucial step to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation and Orbital Analysis:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Request the generation of molecular orbitals and their corresponding energies.
-
Identify the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
-
-
HOMO-LUMO Gap Calculation:
-
Calculate the HOMO-LUMO gap (ΔE) using the following equation: ΔE = ELUMO - EHOMO
-
-
Visualization:
-
Visualize the 3D isosurfaces of the HOMO and LUMO to understand the spatial distribution of these frontier orbitals. This can reveal the likely sites for electrophilic and nucleophilic attack.
-
References
Methodological & Application
"gas chromatography-mass spectrometry (GC-MS) analysis of Neryl formate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neryl formate (B1220265) is a monoterpene ester found in various plants, including Daphne odora and Elsholtzia ciliata, and is also utilized as a flavoring agent.[1] Furthermore, it has been identified as an aggregation pheromone for the American and European house dust mites, Dermatophagoides farinae and D. pteronyssinus, respectively, highlighting its potential use in novel pest control strategies.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like neryl formate, making it an essential tool for its analysis in various matrices.[1] This application note provides detailed protocols for the analysis of this compound using GC-MS.
Quantitative Data Summary
The following tables summarize key quantitative data for the GC-MS analysis of this compound.
Table 1: Mass Spectral Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
| 69.0 | 99.99 |
| 41.0 | 59.89 |
| 68.0 | 21.34 |
| 93.0 | 15.38 |
| 39.0 | 13.32 |
Data sourced from PubChem CID 5354882.[4]
Table 2: Kovats Retention Indices for this compound
| Column Type | Retention Index |
| Standard Non-Polar | 1272, 1266, 1267, 1265, 1256 |
| Standard Polar | 1668, 1687, 1641, 1708, 1700 |
Data sourced from PubChem CID 5354882.[4]
Experimental Protocols
Protocol 1: Analysis of this compound Standard
This protocol is suitable for the analysis of a pure or synthetic standard of this compound.
1. Standard Preparation:
-
Prepare a stock solution of this compound in hexane (B92381) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a range of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Transfer the standard solutions to 2 mL autosampler vials.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Column: HP-1 (polydimethylsiloxane), 50 m x 0.32 mm i.d., 0.52 µm film thickness.[2]
-
Injector: Split/splitless inlet at 250 °C. For trace analysis, a programmed temperature vaporization (PTV) injector can be used.[2]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen at a constant flow.[2]
-
Oven Temperature Program:
-
Initial temperature: 30 °C, hold for 0.5 min.
-
Ramp 1: 5 °C/min to 120 °C.
-
Ramp 2: 10 °C/min to 240 °C.[2]
-
-
Mass Spectrometer: Agilent 5973 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Protocol 2: Solvent Extraction of this compound from a Biological Matrix
This protocol is designed for the extraction of this compound from biological samples, such as insect glands or plant material.
1. Sample Preparation:
-
For insect samples, carefully dissect the relevant gland or use the whole organism. For plant samples, homogenize the material.
-
Place the prepared sample into a glass vial.
-
Add a suitable volume of hexane to fully immerse the sample (e.g., 50-200 µL).
-
Allow the extraction to proceed for at least 30 minutes at room temperature. For more exhaustive extraction, gentle agitation or sonication can be applied.
-
If the sample concentration is expected to be low, the extract can be carefully concentrated under a gentle stream of nitrogen.[2]
-
Transfer the final extract to an autosampler vial.
2. GC-MS Analysis:
-
Follow the GC-MS instrumentation and conditions as described in Protocol 1.
Protocol 3: Headspace Solid-Phase Microextraction (SPME) for Volatile this compound
This solvent-free technique is ideal for analyzing volatile this compound emitted from a sample.
1. Sample Preparation:
-
Place the sample (e.g., plant material, live insects) into a headspace vial (e.g., 20 mL).
-
Seal the vial with a cap and septum.
-
Equilibrate the vial at a constant temperature (e.g., 40-60 °C) for a set period (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.
2. SPME and GC-MS Analysis:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting choice for broad-range volatile analysis.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 15-30 minutes) at the equilibration temperature.
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250 °C) for thermal desorption (typically 2-5 minutes).
-
GC-MS Analysis: Initiate the GC-MS analysis using the parameters from Protocol 1.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Neryl Formate in Mite Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neryl formate (B1220265) is a significant semiochemical in various astigmatid mites, functioning as an aggregation pheromone in major house dust mite species such as Dermatophagoides farinae and Dermatophagoides pteronyssinus, and as an alarm pheromone in other species like the bulb mite, Rhizoglyphus robini.[1][2][3][4][5] Its role in mite communication makes it a target for developing novel pest control strategies, such as lure-and-kill systems.[2][3][4] Accurate quantification of neryl formate in mite extracts is crucial for understanding its chemical ecology and for the development and quality control of pheromone-based products.
These application notes provide detailed protocols for the extraction, identification, and quantification of this compound from mite samples using gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID).
Quantitative Data Summary
The amount of this compound can vary between mite species and sexes. The following table summarizes the reported quantities of this compound in two common house dust mite species.
| Mite Species | Sex | Mean Amount of this compound per Mite (ng ± SD) |
| Dermatophagoides farinae | Male | 1.32 ± 0.2 |
| Female | 3.3 ± 0.3 | |
| Dermatophagoides pteronyssinus | Male | 0.5 ± 0.01 |
| Female | 1.13 ± 0.11 | |
| (Data sourced from references[2][6][7]) |
Experimental Protocols
The following sections detail the methodologies for the quantification of this compound in mite extracts, from sample preparation to analytical determination.
Protocol 1: Mite Extraction
This protocol describes the extraction of volatile compounds, including this compound, from mite bodies.
Materials:
-
Mite culture
-
Saturated NaCl solution
-
Glass measuring cylinder (100 mL)
-
Glass vial
-
Pipette
-
Distilled hexane (B92381)
-
Anhydrous magnesium sulfate
-
Filter paper
-
Nitrogen gas cylinder with a gentle stream regulator
-
Refrigerator (4°C)
Procedure:
-
Place approximately 0.1 g of the mite culture into a 100 mL glass measuring cylinder containing 80 mL of a saturated NaCl solution.
-
Allow the mites to float to the surface, which typically takes 10-15 minutes.
-
Using a pipette, carefully transfer the floating mites into a clean glass vial.
-
Add 10 mL of distilled hexane to the vial containing the mites.
-
Store the vial at 4°C overnight to allow for the extraction of lipids and semiochemicals.
-
Transfer the hexane solvent layer to a new clean vial.
-
Dry the hexane extract by adding a small amount of anhydrous magnesium sulfate.
-
Filter the extract to remove the magnesium sulfate.
-
Concentrate the filtered extract to a final volume of 50-100 µL under a gentle stream of nitrogen.[7][8]
Protocol 2: Sample Clean-up by Liquid Chromatography (Optional)
For complex extracts, an optional clean-up step using microscale liquid chromatography can be performed to isolate fractions containing this compound.[1][2][3]
Materials:
-
Mite extract (from Protocol 1)
-
Florisil (60-100 mesh)
-
Glass column
-
Distilled hexane
-
Distilled diethyl ether
-
Distilled dichloromethane
Procedure:
-
Prepare a microscale column packed with Florisil.
-
Load the concentrated mite extract onto the column.
-
Elute the column with a series of solvents of increasing polarity:
-
100% Hexane
-
5%, 10%, 20%, 50% Diethyl ether in hexane
-
100% Diethyl ether
-
100% Dichloromethane
-
-
Collect each fraction separately. This compound has been shown to be present in the 20% diethyl ether in hexane fraction.[2]
-
Concentrate the behaviorally active fraction under a gentle stream of nitrogen before GC analysis.
Protocol 3: Quantification by Gas Chromatography (GC)
This protocol outlines the analytical conditions for the quantification of this compound using GC-FID and confirmation by GC-MS.
Materials:
-
Mite extract or cleaned-up fraction
-
This compound standard of known concentration
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Appropriate GC columns (e.g., DB-1 or HP-1)
GC-FID Conditions:
-
Injector: Cool-on-column
-
Column: 50 m x 0.32 mm i.d., 0.52 µm film thickness poly-dimethylsiloxane capillary column (e.g., HP1)[2][6]
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID)
GC-MS Conditions for Confirmation:
-
Mass Range: Scan appropriate mass range to detect the molecular ion and characteristic fragments of this compound.
-
Other parameters: Follow the GC conditions as described for GC-FID.
Quantification Procedure:
-
Prepare a standard solution of this compound in hexane with a known concentration.
-
Inject a known volume of the standard solution into the GC-FID to determine its retention time and peak area.
-
Inject a known volume of the mite extract into the GC-FID.
-
Identify the this compound peak in the extract chromatogram by comparing its retention time with that of the standard. Confirmation of identity should be performed by GC-MS, comparing the mass spectrum of the peak in the extract with that of the authentic standard.[2]
-
Quantify the amount of this compound in the extract using a single-point external standard method.[2][6][7] Calculate the concentration based on the peak area of this compound in the sample compared to the peak area of the known amount in the standard.
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the overall workflow for the quantification of this compound from mite extracts.
Caption: Workflow for this compound quantification.
Biosynthetic Pathway Context
While the direct signaling pathway for this compound perception in mites is a complex area of ongoing research, it is understood that aliphatic formates like this compound are synthesized by the mites themselves. Recent studies suggest a biosynthetic pathway involving a Baeyer-Villiger oxidation of aldehydes as direct precursors to formates.[9][10] This process is a unique biochemical mechanism in these organisms. The diagram below provides a simplified conceptual relationship.
Caption: Biosynthesis and function of this compound.
References
- 1. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [논문]Pheromone Study on Acarid Mites. XIII. Identification of this compound as an Alarm PHeromone from the Bulb Mite, Rhizoglyphus robini(Acarina : Acaridae) [scienceon.kisti.re.kr]
- 6. academic.oup.com [academic.oup.com]
- 7. CA2712506A1 - Lure for mites comprising this compound - Google Patents [patents.google.com]
- 8. BRPI0906793B1 - composition and kit for attracting and killing house dust mites, use of nerilla shape and nerilla and pyrethrum shape, and method for attracting house dust mites - Google Patents [patents.google.com]
- 9. Biosynthetic pathway of aliphatic formates via a Baeyer–Villiger oxidation in mechanism present in astigmatid mites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Neryl Formate for Research Applications
Introduction
Neryl formate (B1220265) ((2Z)-3,7-dimethylocta-2,6-dienyl formate) is a monoterpene ester found in various plants and is a significant semiochemical in the field of chemical ecology.[1][2] It functions as a critical signaling molecule, acting as an alarm pheromone in several species of astigmatid mites, such as Tyrophagus putrescentiae (mold mite), and as an airborne aggregation pheromone for the American and European house dust mites (Dermatophagoides farinae and D. pteronnyssinus).[1][3][4][5] This dual functionality makes synthetic neryl formate a valuable tool for researchers studying mite behavior and developing novel pest management strategies, such as lure-and-kill systems.[4][6] Laboratory synthesis provides a controlled and scalable source of high-purity this compound, essential for research and commercial purposes.[1]
This document provides an overview of common chemical synthesis methods for this compound, detailed experimental protocols, and a conceptual protocol for biocatalytic synthesis.
Overview of Synthesis Methods
The laboratory synthesis of this compound is most commonly achieved through the esterification of its corresponding alcohol, nerol (B1678202), with a suitable formylating agent.[1] The primary routes include acid-catalyzed direct esterification (Fischer esterification), anhydride-mediated synthesis, and methods employing coupling agents.[1] More recently, enzymatic methods are being explored as a "green" alternative, offering high selectivity under mild conditions.[7][8]
Comparative Data of Synthesis Methods
The following table summarizes the key aspects of different synthetic approaches to this compound.
| Method | Formylating Agent | Catalyst / Key Reagent | Typical Conditions | Advantages | Disadvantages / Considerations |
| Fischer Esterification | Formic Acid | Strong Acid (e.g., H₂SO₄, p-TsOH)[1][9] | Heating with acid catalyst[9] | Cost-effective, uses readily available reagents.[1] | Reversible reaction, may require removal of water to drive to completion; strong acid can cause side reactions like isomerization of nerol.[9][10] |
| Anhydride-Mediated | Acetic Formic Anhydride (B1165640) | Base (e.g., Pyridine)[1] | Mild conditions[1] | Often proceeds under milder conditions than direct esterification and can offer high yields.[1] | The anhydride is more reactive but may be less stable or readily available than formic acid.[1] |
| Coupling Agent | Formic Acid | 1,3-Dicyclohexylcarbodiimide (DCC)[3][4][11] | Room temperature in an organic solvent. | High yields, mild reaction conditions, avoids strong acids.[3][4] | DCC is a known allergen; formation of dicyclohexylurea (DCU) byproduct requires careful purification. |
| Biocatalytic (Enzymatic) | Formic Acid or Formate Esters | Immobilized Lipase (B570770) (e.g., Novozym 435)[8][12] | Mild temperatures (e.g., 40-60°C), often solvent-free.[7][8] | Environmentally friendly ("green"), high selectivity, produces "natural" label products, catalyst is reusable.[7][8][13] | Enzymes can be more expensive than chemical catalysts; reaction rates can be slower; requires optimization for specific substrates.[8] |
Experimental Protocols
General Workflow for Chemical Synthesis
The overall process for the chemical synthesis and purification of this compound follows a standard laboratory workflow.
Caption: General workflow for the chemical synthesis of this compound.
Protocol 1: Acid-Catalyzed Fischer Esterification
This protocol describes the synthesis of this compound via the direct esterification of nerol with formic acid, a classic example of Fischer esterification.[1][14]
Caption: Reaction scheme for Fischer esterification of nerol.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nerol (1.0 eq.), an excess of formic acid (e.g., 3-5 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Gently heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is reversible, so a Dean-Stark apparatus can be used with a solvent like toluene (B28343) to remove the water byproduct and drive the equilibrium towards the product.[9][15]
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica (B1680970) gel column chromatography to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the data with literature values.[3][4]
Protocol 2: DCC-Mediated Esterification
This method utilizes 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification under mild conditions, avoiding the use of strong acids.[3][4][11]
Methodology:
-
Reaction Setup: Dissolve nerol (1.0 eq.) and formic acid (1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution in an ice bath (0 °C). Add a solution of DCC (1.1 eq.) in the same solvent dropwise with stirring. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to remove any remaining DCU and other impurities.
-
Characterization: Confirm the identity and purity of the this compound by GC-MS and NMR analysis.[3][11]
Protocol 3: Conceptual Biocatalytic Synthesis
Enzymatic synthesis offers a green and highly selective alternative for producing esters.[8][13] While specific protocols for this compound are not widely published, a general procedure can be adapted from the synthesis of similar esters like neryl acetate.[7][12]
Caption: Conceptual workflow for the biocatalytic synthesis of this compound.
Methodology:
-
Reaction Setup: Combine nerol and a formyl donor (e.g., formic acid or an alkyl formate like ethyl formate) in a reaction vessel. The reaction can often be run in a solvent-free system.[7]
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture.[8] The optimal enzyme loading needs to be determined experimentally.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation (shaking).[8] The reaction progress is monitored over time using GC.
-
Work-up: Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.[8][13]
-
Purification: The product mixture can be purified if necessary, for example, by vacuum distillation to remove unreacted starting materials.
-
Optimization: Key parameters such as substrate molar ratio, enzyme concentration, temperature, and reaction time should be optimized to maximize conversion and yield.[8]
References
- 1. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Nerol - Wikipedia [en.wikipedia.org]
- 11. CA2712506A1 - Lure for mites comprising this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Biocatalytic synthesis of panthenyl monoacyl esters in ionic liquids and deep eutectic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. US2423545A - Esterification of terpene alcohols - Google Patents [patents.google.com]
Application Notes and Protocols for Neryl Formate in Behavioral Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of neryl formate (B1220265) in behavioral bioassays, with a focus on its role as a semiochemical in mites. The provided protocols and data are intended to guide researchers in designing and executing robust experiments to study the behavioral effects of this compound.
Neryl formate is a volatile organic compound that has been identified as a key semiochemical in various mite species. It functions as an aggregation pheromone in house dust mites (Dermatophagoides farinae and D. pteronyssinus), attracting them to a specific location.[1][2][3][4] Conversely, in other mite species such as Balaustium sp. and Tyroborus lini, it acts as an alarm pheromone, inducing dispersal and retreat behaviors.[5][6] This dual functionality makes this compound a compound of significant interest for developing novel pest management strategies, such as lure-and-kill systems for house dust mites.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data from key studies on the behavioral effects of this compound.
Table 1: Behavioral Response of House Dust Mites to this compound in Y-Tube Olfactometer Assays
| Species | Sex | This compound Dose (ng) | Behavioral Response | Statistical Significance (p-value) | Reference |
| Dermatophagoides farinae | Male & Female | 10 | Attraction | < 0.01 | [2] |
| 100 | Attraction | < 0.05 | [2] | ||
| Male | 100 | Attraction | < 0.05 | [1][2] | |
| Female | 10 | Attraction | < 0.05 | [1][2] | |
| Dermatophagoides pteronyssinus | Male & Female | 10 | Attraction | < 0.01 | [2] |
| 100 | Attraction | < 0.01 | [2] | ||
| Male | 10 | Attraction | < 0.05 | [1][2] | |
| Female | 10 | Attraction | < 0.05 | [1][2] | |
| 100 | Attraction | < 0.01 | [1][2] |
Table 2: Endogenous Levels of this compound in House Dust Mites
| Species | Sex | This compound per Mite (ng) | Reference |
| Dermatophagoides farinae | Male | 1.32 ± 0.2 | [1][2] |
| Female | 3.3 ± 0.3 | [1][2] | |
| Dermatophagoides pteronyssinus | Male | 0.5 ± 0.01 | [1][2] |
| Female | 1.13 ± 0.11 | [1][2] |
Table 3: Behavioral Response of Other Mite Species to this compound
| Species | This compound Dose | Behavioral Response | Reference |
| Balaustium sp. | 0.5 M solution | Retreat/Repulsion | [5] |
| Tyroborus lini | 0.05 - 1 ng | Alarm/Dispersal | [6] |
Experimental Protocols
The Y-tube olfactometer is a standard apparatus for studying the behavioral responses of small arthropods to volatile compounds.[1][7]
Protocol 1: Y-Tube Olfactometer Bioassay for House Dust Mite Attraction to this compound
1. Objective: To determine the attractive or repellent effect of this compound on house dust mites.
2. Materials:
- Y-tube olfactometer
- Air pump or compressed air source
- Flow meters
- Humidifier (e.g., gas washing bottle with distilled water)
- Charcoal filter for air purification
- Pipettes and sterile pipette tips
- Filter paper discs
- Synthetic this compound (high purity)
- Solvent (e.g., hexane, distilled)
- House dust mites (D. farinae or D. pteronyssinus)
- Collection vials
- Stopwatch
3. Methodology:
4. Data Analysis:
- The number of mites choosing the treatment arm versus the control arm can be analyzed using a Chi-square (χ²) test for goodness-of-fit.[2]
- The time taken to make a decision can also be recorded and analyzed using appropriate statistical tests (e.g., t-test or ANOVA after log transformation).[2]
Visualizations
Diagram 1: Experimental Workflow for Y-Tube Olfactometer Bioassay
Caption: Workflow for conducting a Y-tube olfactometer behavioral bioassay.
Diagram 2: Putative Olfactory Signaling Pathway in Mites
References
- 1. CA2712506A1 - Lure for mites comprising this compound - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. slunik.slu.se [slunik.slu.se]
- 7. academic.oup.com [academic.oup.com]
Application of Neryl Formate in Lure-and-Kill Systems for House Dust Mite Control
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Neryl formate (B1220265), a naturally occurring monoterpene ester, has been identified as a potent aggregation pheromone for major species of house dust mites, including the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus)[1][2][3][4]. These mites are a primary source of indoor allergens, triggering allergic reactions such as asthma and atopic dermatitis[1][2][4]. The discovery of neryl formate's role as a semiochemical presents a promising avenue for the development of targeted and environmentally benign pest control strategies. Lure-and-kill systems, which utilize an attractant to draw pests to a killing agent, offer a significant advancement over broad-spectrum acaricides, potentially reducing human exposure to toxic chemicals[2][5][6]. This document provides detailed application notes and experimental protocols for the use of this compound in such systems, intended for researchers, scientists, and professionals in drug and pest control development.
Principle of the Lure-and-Kill System
The lure-and-kill strategy is a behavior-based pest management approach that employs a semiochemical lure to attract a target pest to a specific point source containing a lethal agent[6][7]. In the context of house dust mites, this compound serves as the attractant, compelling the mites to move towards the source. This source is co-located with an acaricide, leading to the elimination of the lured individuals[5]. This method is highly specific to the target pest and can be effective even at low pest densities[6].
A conceptual workflow for a this compound-based lure-and-kill system is outlined below.
Caption: Workflow of a this compound-Based Lure-and-Kill System.
Quantitative Data
The following tables summarize the quantitative data regarding the production of this compound by house dust mites and their behavioral response to synthetic this compound.
Table 1: this compound Production in House Dust Mites
| Species | Sex | This compound per Mite (ng ± SE) |
| Dermatophagoides farinae | Male | 1.32 ± 0.2 |
| Female | 3.3 ± 0.3 | |
| Dermatophagoides pteronyssinus | Male | 0.5 ± 0.01 |
| Female | 1.13 ± 0.11 | |
| Data sourced from Skelton et al.[2][3][5] |
Table 2: Behavioral Response of House Dust Mites to Synthetic this compound in a Y-Tube Olfactometer
| Species | Sex | Dose (ng) | Significance (p-value) |
| Dermatophagoides farinae | Male & Female | 10 | < 0.01 |
| Male & Female | 100 | < 0.05 | |
| Male only | 100 | < 0.05 | |
| Female only | 10 | < 0.05 | |
| Dermatophagoides pteronyssinus | Male & Female | 10 | < 0.01 |
| Male & Female | 100 | < 0.01 | |
| Male only | 10 | < 0.05 | |
| Female only | 10 | < 0.05 | |
| Female only | 100 | < 0.01 | |
| Data compiled from studies by Skelton et al.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized from the commercially available nerol (B1678202). A common method is the esterification of nerol with formic acid[3][8].
Materials:
-
Nerol (>97% purity)
-
Formic acid
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve nerol and a molar excess of formic acid in anhydrous diethyl ether in a round-bottom flask.
-
Slowly add a solution of DCC in diethyl ether to the reaction mixture with stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
Confirm the structure and purity of the synthesized this compound using ¹H and ¹³C NMR spectroscopy and mass spectrometry[3].
Protocol 2: Y-Tube Olfactometer Bioassay for Mite Attraction
This protocol is adapted from the methodology used to demonstrate the attraction of house dust mites to this compound[1][2][4].
Caption: Experimental Workflow for the Y-Tube Olfactometer Bioassay.
Materials:
-
Glass Y-tube olfactometer
-
Air pump with flow meter
-
Charcoal-filtered and humidified air source
-
Filter paper discs
-
Micropipettes
-
Synthetic this compound
-
Solvent (e.g., hexane)
-
House dust mites (D. farinae or D. pteronyssinus)
-
Stopwatch
-
Dissecting microscope
Procedure:
-
Set up the Y-tube olfactometer, ensuring a constant, purified, and humidified airflow through both arms.
-
Prepare the treatment and control stimuli. For the treatment arm, apply a specific dose (e.g., 10 ng or 100 ng) of synthetic this compound dissolved in a solvent to a filter paper disc[2][3]. For the control arm, apply an equal volume of the solvent alone to another filter paper disc.
-
Allow the solvent to evaporate completely from both discs.
-
Place the treatment disc in one arm of the olfactometer and the control disc in the other.
-
Introduce a single adult mite at the base of the Y-tube.
-
Observe the mite's behavior. A choice is recorded when the mite moves a set distance into one of the arms and remains there for a specified time.
-
Record which arm the mite chose and the time taken to make the choice. Mites that do not make a choice within a set time limit are recorded as "no response"[2].
-
After each trial, clean the Y-tube thoroughly and rotate its position to avoid positional bias.
-
Repeat the assay with a sufficient number of mites (e.g., n=40) to allow for statistical analysis[3].
-
Analyze the results using a chi-square test to determine if there is a significant preference for the arm containing this compound[2].
Protocol 3: Formulation of a this compound-Based Lure-and-Kill Powder
This protocol is a conceptual guideline based on patent literature for creating a lure-and-kill formulation[5].
Materials:
-
Synthetic this compound
-
A suitable acaricide (e.g., natural pyrethrum)
-
An inert carrier powder (e.g., talc, silica)
-
A mixing vessel (e.g., a V-blender)
-
Protective equipment (gloves, mask, lab coat)
Procedure:
-
Determine the desired final concentrations of this compound and the acaricide in the powder formulation. A suggested starting concentration for this compound is at least 0.01% to 1%[5]. The acaricide concentration should be sufficient to kill at least 50% of the mites that come into contact with it[5].
-
In a well-ventilated area and using appropriate protective equipment, accurately weigh the required amounts of the inert carrier powder, this compound, and the acaricide.
-
The method of incorporation will depend on the physical properties of the components. If this compound and the acaricide are liquids, they can be sprayed onto the carrier powder while it is being mixed in the blender to ensure a homogenous coating.
-
Mix the components thoroughly in the blending vessel until a uniform powder is achieved.
-
Store the final lure-and-kill powder in a sealed, airtight container to prevent the volatilization of the this compound.
Application: The resulting powder can be applied to areas where house dust mites congregate, such as carpets, upholstery, and mattresses. The this compound will lure the mites to the powder, where they will come into contact with the acaricide.
Future Directions
While the application of this compound in lure-and-kill systems is most prominently studied for house dust mites, future research could explore its potential as an alarm pheromone in other mite species for different control strategies[9]. Further studies are also needed to optimize the formulation and delivery systems for this compound-based products to ensure their efficacy and longevity in various environmental conditions[3][8]. The development of controlled-release dispensers could enhance the practical application of this technology in residential and commercial settings[8].
References
- 1. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. CA2712506A1 - Lure for mites comprising this compound - Google Patents [patents.google.com]
- 6. Potential of "lure and kill" in long-term pest management and eradication of invasive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Neryl Formate: A Versatile Chiral Building Block in Asymmetric Synthesis
Introduction
Neryl formate (B1220265), a naturally occurring monoterpene ester, has emerged as a valuable chiral building block in the field of asymmetric synthesis. Its inherent chirality, derived from the nerol (B1678202) backbone, provides a readily available starting point for the construction of complex, enantiomerically enriched molecules. This is of particular interest to researchers, scientists, and drug development professionals, as the stereochemistry of a molecule is often critical to its biological activity. The use of neryl formate and its derivatives from the "chiral pool" can significantly enhance the efficiency of total synthesis routes for pharmaceuticals and other bioactive compounds.
This application note details a key transformation showcasing the utility of this compound derivatives in asymmetric catalysis: the palladium-catalyzed asymmetric reduction of an allylic carbonate. This reaction highlights how the stereochemistry of the neryl substrate, in conjunction with a chiral catalyst, can effectively control the stereochemical outcome of a reaction, leading to a product with high enantiomeric excess.
Palladium-Catalyzed Asymmetric Reduction of Neryl Methyl Carbonate
A significant application demonstrating the utility of the neryl scaffold in asymmetric synthesis is the palladium-catalyzed reduction of neryl methyl carbonate. This reaction employs formic acid as a mild reducing agent and a palladium complex bearing a chiral monophosphine ligand, (R)-MOP-phen, to achieve a high degree of enantioselectivity. The inherent chirality of the neryl substrate plays a crucial role in directing the stereochemical course of the reduction, resulting in the formation of the (R)-configured olefin product with a notable 82% enantiomeric excess (ee).
Quantitative Data Summary
The following table summarizes the key quantitative data for the asymmetric reduction of neryl methyl carbonate, providing a clear comparison of the reaction's efficiency and stereoselectivity.
| Substrate | Catalyst | Ligand | Reducing Agent | Product Configuration | Enantiomeric Excess (ee) |
| Neryl Methyl Carbonate | Palladium Complex | (R)-MOP-phen | Formic Acid | (R) | 82% |
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed asymmetric reduction of neryl methyl carbonate.
Materials:
-
Neryl methyl carbonate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
(R)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl ((R)-MOP-phen)
-
Formic acid (HCOOH)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) acetate (1.0 mol%) and (R)-MOP-phen (2.5 mol%) in anhydrous DMF (5 mL). Stir the solution at room temperature for 20 minutes to allow for the formation of the active palladium catalyst complex.
-
Reaction Setup: To the flask containing the catalyst solution, add neryl methyl carbonate (1.0 mmol, 1.0 equiv).
-
Addition of Reducing Agent: Prepare a solution of formic acid (2.0 mmol, 2.0 equiv) and triethylamine (2.0 mmol, 2.0 equiv) in anhydrous DMF (2 mL). Add this solution dropwise to the reaction mixture over a period of 1 hour using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (approximately 25 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (R)-configured olefin.
-
Characterization: Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizations
Diagram 1: Asymmetric Reduction Workflow
Caption: Workflow for the Pd-catalyzed asymmetric reduction.
Diagram 2: Logical Relationship in Asymmetric Induction
Caption: Key elements for achieving high enantioselectivity.
Application Note: Dynamic Headspace Collection and Analysis of Neryl Formate
Abstract
This document provides a detailed protocol for the collection and analysis of the volatile organic compound (VOC), neryl formate (B1220265), utilizing dynamic headspace (DHS) sampling coupled with thermal desorption gas chromatography-mass spectrometry (TD-GC-MS). Neryl formate, a terpene ester, is a significant semiochemical, acting as an alarm or aggregation pheromone in various mite species.[1][2] Accurate quantification of this volatile compound from the headspace of biological systems or environmental samples is crucial for research in chemical ecology, pest management, and drug development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for the reproducible analysis of this compound and similar volatile esters.
Introduction
This compound ((2Z)-3,7-dimethylocta-2,6-dien-1-yl formate) is a naturally occurring monoterpene ester that plays a critical role in the chemical communication of various organisms. It has been identified as a key pheromonal component, for instance, in house dust mites, where it functions as an aggregation pheromone.[1][3] The volatile nature of this compound necessitates sensitive and reliable collection and analysis techniques to understand its biological function and potential applications. Dynamic headspace (DHS) sampling is a powerful technique for concentrating volatile and semi-volatile organic compounds from a sample matrix onto a sorbent trap.[4][5] This method offers significant advantages over static headspace by continuously purging the headspace, thereby facilitating a more exhaustive extraction of analytes.[6] Subsequent thermal desorption allows for the efficient transfer of the collected analytes to a GC-MS system for separation, identification, and quantification.[7]
This application note details the selection of appropriate sorbent materials, optimized parameters for dynamic headspace collection, thermal desorption, and GC-MS analysis tailored for this compound.
Experimental Protocols
Dynamic Headspace Collection
This protocol is based on established methods for the collection of volatile terpenes and insect pheromones, adapted for this compound.
1.1. Materials and Equipment:
-
Dynamic Headspace Sampling System
-
Sorbent Tubes: Tenax® TA or a multi-bed sorbent tube (e.g., Carbotrap™) are recommended for trapping terpene esters.[2][8][9]
-
Sample Vials (e.g., 20 mL headspace vials)
-
Inert Gas Supply (Helium or Nitrogen, high purity)
-
Mass Flow Controller
-
Sample (e.g., mite culture, plant material, or synthetic standard)
1.2. Sorbent Tube Selection and Conditioning:
-
Sorbent Selection: Tenax® TA is a widely used sorbent for trapping a broad range of VOCs, including terpene esters, due to its high thermal stability and hydrophobicity.[2] For a wider range of volatiles, multi-bed sorbents like Carbotrap can be effective.[7]
-
Conditioning: Prior to first use and between analyses, sorbent tubes must be conditioned to remove contaminants. Heat the tubes under a flow of inert gas (e.g., 50-100 mL/min) at a temperature at least 25°C above the desorption temperature, but not exceeding the maximum temperature limit of the sorbent (typically around 325°C for Tenax® TA).[2]
1.3. Sample Preparation:
-
Place a known quantity of the sample (e.g., a specific number of mites, a defined weight of plant material) into a headspace vial.
-
For quantitative analysis, a known amount of an appropriate internal standard can be spiked into the sample matrix or onto a separate sorbent tube.
1.4. Dynamic Headspace Sampling Parameters:
-
Incubation Temperature: Incubate the sample vial at a controlled temperature to promote the volatilization of this compound. A temperature range of 40-80°C is a typical starting point for terpenes.[10]
-
Incubation Time: Allow the sample to equilibrate at the set temperature for a period of 5-30 minutes.[10]
-
Purge Gas and Flow Rate: Use a high-purity inert gas (Helium or Nitrogen) to purge the headspace. A flow rate of 20-100 mL/min is commonly used.[3]
-
Purge Time and Volume: The total purge volume will depend on the expected concentration of this compound. A typical starting point is a purge time of 10-30 minutes, resulting in a total purge volume of 200-3000 mL.
-
Trap Temperature: The sorbent trap is typically held at ambient temperature during collection.
Thermal Desorption and GC-MS Analysis
2.1. Materials and Equipment:
-
Thermal Desorption Unit (TDU) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Cryogenic Focusing Unit (optional but recommended for sharp peaks)
-
GC Column: A non-polar or mid-polar capillary column is suitable for terpene analysis (e.g., DB-5ms, HP-5ms).
2.2. Thermal Desorption Parameters:
-
Desorption Temperature: Rapidly heat the sorbent tube to desorb the trapped analytes. A temperature of 250-300°C is generally effective for terpene esters on Tenax® TA.[7]
-
Desorption Time: A desorption time of 5-10 minutes is typically sufficient.
-
Desorption Flow: Use an inert carrier gas flow of 10-50 mL/min to transfer the analytes to the GC.
-
Cryogenic Focusing: If available, a cold trap (e.g., cooled with liquid nitrogen) can be used to focus the analytes at the head of the GC column before rapid heating for injection. This significantly improves peak shape.
2.3. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 1-2 minutes.
-
Ramp: 5-10°C/min to 250-280°C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. Key ions for this compound can be determined from its mass spectrum.
-
Data Presentation
Quantitative data should be summarized for clarity and comparison. The following tables provide a template for presenting typical results.
Table 1: Dynamic Headspace Collection Parameters
| Parameter | Recommended Range |
| Sorbent Material | Tenax® TA, Carbotrap™ |
| Sample Incubation Temp. | 40 - 80 °C |
| Incubation Time | 5 - 30 min |
| Purge Gas | Helium or Nitrogen |
| Purge Flow Rate | 20 - 100 mL/min |
| Total Purge Volume | 200 - 3000 mL |
Table 2: Thermal Desorption and GC-MS Parameters
| Parameter | Recommended Value |
| Thermal Desorption | |
| Desorption Temperature | 250 - 300 °C |
| Desorption Time | 5 - 10 min |
| GC-MS | |
| GC Column | DB-5ms or equivalent |
| Oven Program | 40°C (2 min), then 10°C/min to 280°C (5 min) |
| Carrier Gas Flow | 1.2 mL/min (Helium) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range (Scan) | m/z 35-400 |
Table 3: Example Quantitative Data for Terpene Collection (Literature-Based)
| Compound | Sorbent | Recovery (%) at 2L Purge | Recovery (%) at 10L Purge |
| α-Pinene | Tenax® TA | < 80 | < 25 |
| α-Pinene | Carbotrap® T420 | > 92 | > 92 |
| Camphene | Tenax® TA | < 80 | < 25 |
| Camphene | Carbotrap® T420 | > 92 | > 92 |
| β-Pinene | Tenax® TA | Not specified | 42 |
| β-Pinene | Carbotrap® T420 | > 92 | > 92 |
| Data adapted from a study on terpene collection, highlighting the importance of sorbent selection.[7] |
Visualization
The following diagrams illustrate the experimental workflow and the logical steps involved in the analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. thermaldesorption.com [thermaldesorption.com]
- 3. gerstelus.com [gerstelus.com]
- 4. info.ornl.gov [info.ornl.gov]
- 5. Static or Dynamic Headspace Analysis ? | SCION Instruments [scioninstruments.com]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Team:Valencia UPV/Project/modules/methodology/dynamic headspace - 2014.igem.org [2014.igem.org]
- 10. agilent.com [agilent.com]
Application Note: Microscale Liquid Chromatography for Neryl Formate Purification
Abstract
This application note details a protocol for the purification of Neryl formate (B1220265), a volatile fragrance compound, using microscale liquid chromatography. This method is particularly suited for researchers and scientists in the fields of flavor and fragrance, natural product chemistry, and drug development who require high-purity samples in small quantities (in the milligram to microgram range). The described protocol offers an efficient and cost-effective approach to isolate Neryl formate from reaction mixtures or natural extracts, minimizing solvent consumption and sample loss.
Introduction
This compound is a monoterpene ester with a characteristic sweet, green, and floral aroma, making it a valuable ingredient in the perfume and food industries.[1] Its volatility and potential for degradation pose challenges for purification using traditional large-scale methods.[1] Microscale liquid chromatography emerges as a powerful alternative, offering high resolution and rapid separation with minimal sample and solvent usage.[2][3] This technique is ideal for the purification of small quantities of compounds for analytical purposes, such as structural elucidation, bioactivity screening, and quality control. This document provides a detailed protocol for the microscale purification of this compound, including system setup, sample preparation, and fraction collection.
Experimental Protocols
Materials and Reagents
-
Sample: Crude this compound (synthesized or extracted)
-
Solvents: Acetonitrile (ACN, HPLC grade), Isopropanol (B130326) (IPA, HPLC grade), Water (HPLC grade), Hexane (B92381) (HPLC grade)
-
Stationary Phase: C18-packed micropipette column (prepared in-house) or commercially available microbore column.
-
Equipment:
-
HPLC pump capable of delivering low flow rates (µL/min range)
-
Micro-flow cell UV detector or Mass Spectrometer (MS)
-
Fraction collector
-
Nitrogen gas line for solvent evaporation
-
Vortex mixer
-
Centrifuge
-
Sample Preparation
-
Dissolution: Dissolve the crude this compound sample in a minimal amount of a suitable solvent. A good starting point is a mixture of hexane and a small amount of a more polar solvent like isopropanol to ensure complete dissolution.
-
Filtration: Centrifuge the sample solution to pellet any particulates. Carefully transfer the supernatant to a clean vial.
Microscale Column Preparation (Pipette-based)
This protocol describes the preparation of a simple, cost-effective microscale column using a Pasteur pipette.[2][3]
-
Plug Insertion: Carefully insert a small plug of cotton or glass wool into the neck of a Pasteur pipette to retain the stationary phase.[2][3]
-
Slurry Packing:
-
Create a slurry of C18 silica (B1680970) gel in isopropanol.
-
Using a separate pipette, carefully add the slurry to the prepared pipette column.[3]
-
Allow the solvent to drain, gently tapping the column to ensure even packing.
-
Never let the column run dry.[3]
-
-
Equilibration: Equilibrate the column by passing 5-10 column volumes of the initial mobile phase (e.g., 65:30:5 ACN:IPA:H2O) through it.[4]
Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific sample matrix and desired purity.
| Parameter | Value |
| Column | C18-packed micropipette or microbore column (e.g., 1 mm ID) |
| Mobile Phase | A: WaterB: Acetonitrile/Isopropanol (e.g., 80:20 v/v) |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 10-50 µL/min |
| Detection | UV at 210 nm or MS (ESI or APCI) |
| Injection Volume | 1-5 µL |
Purification Protocol
-
System Equilibration: Equilibrate the entire LC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Run the gradient program to separate the components of the sample. This compound, being relatively non-polar, is expected to elute at a higher organic solvent concentration.
-
Fraction Collection: Collect fractions based on the detector signal corresponding to the this compound peak.
-
Post-Purification Processing:
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Store the purified compound in a sealed vial at low temperature to prevent degradation.
-
Data Presentation
The following tables illustrate the type of quantitative data that should be collected and presented. The values provided are for illustrative purposes only.
Table 1: Purification Summary of this compound
| Parameter | Value |
| Crude Sample Weight (mg) | 5.0 |
| Purified this compound Weight (mg) | 3.8 |
| Recovery (%) | 76 |
| Purity (by HPLC-UV) | >98% |
Table 2: Comparison of Chromatographic Parameters
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Mobile Phase Gradient | 50-95% B in 10 min | 60-90% B in 8 min |
| Flow Rate (µL/min) | 20 | 30 |
| Resolution (this compound vs. Impurity X) | 1.2 | 1.8 |
| Run Time (min) | 15 | 12 |
Visualization of Experimental Workflow
Caption: Workflow for this compound Purification.
Discussion
This microscale liquid chromatography protocol provides an effective method for the purification of this compound. The use of a C18 stationary phase in a reversed-phase mode is well-suited for the separation of this relatively non-polar ester from more polar or less polar impurities. The gradient elution allows for efficient separation of a wider range of compounds in the crude mixture.
Key advantages of this microscale approach include significantly reduced solvent consumption and minimal sample loss, which are critical when working with valuable or limited-quantity samples.[2] Furthermore, the methodology can be readily adapted for use with mass spectrometry, providing simultaneous purification and structural confirmation.
For optimal results, it is recommended to perform a preliminary analytical-scale separation to determine the ideal chromatographic conditions before proceeding to the microscale purification. The choice of mobile phase and gradient profile may need to be adjusted based on the specific impurity profile of the crude this compound sample.
Conclusion
The described microscale liquid chromatography protocol is a valuable tool for researchers requiring high-purity this compound for their studies. The method is efficient, cost-effective, and can be easily implemented in most analytical laboratories. The detailed protocol and suggested starting conditions provide a solid foundation for the successful purification of this compound and other similar volatile esters.
References
Application Notes and Protocols for Studying the Chemical Ecology of Mites Using Neryl Formate
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the role of neryl formate (B1220265) in the chemical ecology of mites, along with detailed protocols for its study. Neryl formate, a monoterpenoid ester, is a significant semiochemical for numerous mite species, functioning as both an alarm and an aggregation pheromone. Understanding its function and the behavioral responses it elicits is crucial for developing novel pest management strategies and for fundamental research in chemical ecology.
Introduction to this compound in Mite Chemical Ecology
This compound, (Z)-3,7-dimethyl-2,6-octadienyl formate, is a volatile organic compound produced by several species of astigmatid mites.[1] Its role is species-dependent, acting as a potent alarm pheromone in some species, inducing dispersal and escape behaviors, while in others, it functions as an aggregation pheromone, promoting clustering.[1][2]
As an Alarm Pheromone:
In several species of stored product mites and bulb mites, such as Tyrophagus putrescentiae (cheese mite), Rhizoglyphus spp., Histiogaster rotundus, and Tyroborus lini, this compound is a key component of the alarm pheromone.[1][3][4] When mites are disturbed or attacked by predators, they release this compound from specialized opisthonotal glands.[4][5] This chemical signal rapidly alerts nearby conspecifics to the presence of danger, causing them to scatter.[1][5]
As an Aggregation Pheromone:
Conversely, in the medically significant American house dust mite (Dermatophagoides farinae) and European house dust mite (Dermatophagoides pteronyssinus), this compound has been identified as an airborne aggregation pheromone.[2][6] In these species, it attracts both males and females, encouraging them to congregate.[2] This aggregation behavior is thought to be important for mating and for defense against unfavorable environmental conditions, such as low humidity.[2]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the quantitative data on this compound content in various mite species and the behavioral responses observed at different doses.
Table 1: this compound Content in Various Mite Species
| Mite Species | Sex | Mean this compound Content (ng/mite) | Reference |
| Histiogaster rotundus | Female | 6.7 ± 0.5 | [3] |
| Male | 10.1 ± 0.5 | [3] | |
| Tyroborus lini | Female | 0.16 | [4] |
| Male | 0.08 | [4] | |
| Dermatophagoides pteronyssinus | Female | 1.13 ± 0.11 | [2] |
| Male | 0.5 ± 0.01 | [2] |
Table 2: Behavioral Response of Mites to Synthetic this compound
| Mite Species | Behavioral Response | Effective Dose (ng) | Reference |
| Histiogaster rotundus | Escape Behavior | 1 - 100 | [3] |
| Tyroborus lini | Alarm Response | 0.05 - 1 | [4] |
| Dermatophagoides farinae | Attraction (Male) | 100 | [2] |
| Attraction (Female) | 10 | [2] | |
| Dermatophagoides pteronyssinus | Attraction (Male) | 10 | [2] |
| Attraction (Female) | 10 and 100 | [2] | |
| Tyrophagus putrescentiae | Alarm Response | 1 - 10 ppm | [7] |
Experimental Protocols
Detailed methodologies for key experiments in the study of this compound are provided below.
Protocol 1: Extraction and Quantification of this compound from Mites
This protocol describes the solvent extraction of this compound from mite bodies for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Mites of a known species, age, and sex (if possible)
-
Hexane (B92381) (analytical grade)
-
Glass vials (1.5 mL) with inserts
-
Microsyringe
-
Dissecting tools (fine forceps, microscope)
-
GC-MS system
Procedure:
-
Sample Collection: Collect a known number of mites (e.g., 50-100) and separate them by sex if required.
-
Extraction:
-
Place the mites in a 1.5 mL glass vial.
-
Add a precise volume of hexane (e.g., 50 µL) to the vial.
-
Gently crush the mites with a fine glass rod to facilitate extraction.
-
Allow the extraction to proceed for at least 30 minutes at room temperature.
-
-
Sample Preparation for GC-MS:
-
Centrifuge the vial to pellet the mite debris.
-
Carefully transfer the hexane supernatant to a clean vial with an insert using a microsyringe.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Use a suitable capillary column (e.g., DB-1 or equivalent).
-
The temperature program should be optimized to separate this compound from other compounds. A typical program might be: start at 50°C, hold for 2 minutes, then ramp up to 250°C at 10°C/min.
-
The mass spectrometer should be operated in electron impact (EI) mode, scanning a mass range of m/z 35-400.
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of this compound by creating a calibration curve with known concentrations of a synthetic this compound standard.
-
Protocol 2: Y-Tube Olfactometer Bioassay for Mite Behavioral Response
This protocol details the use of a Y-tube olfactometer to assess the behavioral response (attraction or repulsion) of mites to this compound.
Materials:
-
Y-tube olfactometer (glass or PTFE, dimensions appropriate for the mite species, e.g., 5 cm arm length, 0.5 cm diameter for smaller mites)
-
Air pump or compressed air source
-
Flow meters
-
Activated charcoal filter and humidifier (water bubbler)
-
Filter paper discs
-
Synthetic this compound
-
Solvent (e.g., hexane)
-
Mites (starved for a few hours before the assay to increase motivation)
Procedure:
-
Setup:
-
Assemble the Y-tube olfactometer as shown in the diagram below.
-
Ensure a constant, purified, and humidified airflow through both arms of the olfactometer (e.g., 100 mL/min).
-
-
Stimulus Preparation:
-
Prepare serial dilutions of synthetic this compound in hexane.
-
Apply a known amount of the this compound solution (e.g., 1 µL) to a filter paper disc. This is the "treatment."
-
Apply the same amount of pure solvent to another filter paper disc. This is the "control."
-
Allow the solvent to evaporate completely from both discs.
-
-
Bioassay:
-
Place the treatment disc in one arm of the olfactometer and the control disc in the other arm.
-
Introduce a single mite at the base of the Y-tube.
-
Observe the mite's behavior for a set period (e.g., 5 minutes).
-
A "choice" is recorded when the mite moves a certain distance into one of the arms (e.g., 2 cm past the Y-junction).
-
Mites that do not make a choice within the observation period are recorded as "no choice."
-
After each replicate, clean the olfactometer thoroughly with solvent and bake it to remove any residual chemicals.
-
Rotate the position of the treatment and control arms between replicates to avoid positional bias.
-
Repeat the assay with a sufficient number of mites (e.g., 40-50) for each concentration of this compound.
-
-
Data Analysis:
-
Analyze the choice data using a Chi-square (χ²) test or a G-test to determine if there is a significant preference for the treatment or control arm.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized chemosensory pathway for this compound in mites.
Caption: Workflow for this compound extraction and quantification.
Caption: Workflow for the Y-tube olfactometer behavioral bioassay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
- 6. benchchem.com [benchchem.com]
- 7. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
Application Notes: Formulation of Neryl Formate for Pheromone Traps
Introduction
Neryl formate (B1220265) is a monoterpenoid ester identified as a potent semiochemical for several species of astigmatid mites.[1][2] It functions as an airborne aggregation pheromone for the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus), making it a key compound for developing novel "lure-and-kill" or monitoring systems for these medically important pests.[3][4][5][6][7] In other species, such as the cheese mite (Tyrophagus putrescentiae) and the bulb mite (Rhizoglyphus robini), it acts as an alarm pheromone.[1][4][5] The successful application of neryl formate in pest management hinges on the development of stable and effective controlled-release formulations that ensure optimal volatilization and longevity in trapping systems.
These application notes provide a comprehensive overview of the properties of this compound, protocols for its formulation into passive and controlled-release dispensers, and methodologies for evaluating the efficacy of these formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for selecting appropriate solvents, carriers, and dispenser materials for a stable and effective lure. Key properties are summarized in the table below. Its insolubility in water and relatively high octanol-water partition coefficient (LogP) indicate its lipophilic nature, guiding the choice of non-aqueous and polymer-based formulation strategies.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₂ | [3] |
| Molecular Weight | 182.26 g/mol | [3] |
| CAS Number | 2142-94-1 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Sweet, herbaceous, green, rose | [3] |
| Boiling Point | 113-114 °C @ 15 mmHg | [1][3] |
| Density | 0.916 - 0.917 g/cm³ | [1][3] |
| Water Solubility | Insoluble | [1][3] |
| LogP (Octanol/Water) | 3.250 | [1][3] |
Biological Activity and Effective Doses
This compound's primary role in house dust mites is aggregation, guiding individuals to cluster, which may help reduce dehydration and enhance defense.[7] Bioassays, typically conducted using a Y-tube olfactometer, have established effective doses for eliciting a behavioral response.[1][4][6][8] These dosage data are critical for determining the optimal pheromone load and target release rate for a lure.
| Target Species | Pheromone Function | Effective Dose Range | Natural Abundance (per individual) |
| Dermatophagoides farinae (American House Dust Mite) | Aggregation | 10 ng - 100 ng | Male: 1.32 ng; Female: 3.3 ng |
| Dermatophagoides pteronyssinus (European House Dust Mite) | Aggregation | 10 ng - 100 ng | Male: 0.5 ng; Female: 1.13 ng |
| Tyroborus lini | Alarm | 0.05 ng - 1 ng | Male: 0.08 ng; Female: 0.16 ng |
Data sourced from references:[2][4][5][6][8]
Formulation and Evaluation Workflow
The development of a this compound pheromone lure follows a structured workflow, from initial formulation to laboratory bioassays and final field validation. This process ensures that the final product is both attractive to the target species and stable under operational conditions.
Caption: Workflow for this compound Lure Development.
Protocols for Formulation
Protocol 1: Preparation of a Passive Release Dispenser (Rubber Septum)
This protocol describes a standard method for creating a simple, passive dispenser suitable for volatile compounds like this compound.
Materials:
-
This compound (≥95% purity)
-
High-purity hexane (B92381) (or other suitable volatile solvent)
-
Rubber septa (natural rubber or red rubber, pre-extracted with solvent to remove impurities)
-
Micropipette (10-100 µL)
-
Glass vials (2 mL) with caps
-
Fume hood
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a 10 mg/mL stock solution of this compound in hexane. For example, dissolve 10 mg of this compound in 1 mL of hexane in a sealed glass vial. Vortex gently to ensure complete dissolution.
-
Dispenser Loading: Place a single pre-cleaned rubber septum into a clean 2 mL glass vial.
-
Using a micropipette, apply the desired amount of the this compound solution directly onto the septum. For a 100 µg lure, apply 10 µL of the 10 mg/mL solution.
-
Solvent Evaporation: Leave the vial uncapped in the fume hood for approximately 1-2 hours, or until the hexane has completely evaporated. The this compound will remain absorbed within the rubber matrix.
-
Storage: Once the solvent has evaporated, cap the vial tightly. For long-term storage, seal the lures in foil pouches and store at 4°C or below to minimize volatilization.
Protocol 2: Preparation of a Controlled-Release Matrix
This protocol provides a method for embedding this compound in a polymer matrix to achieve a more stable and prolonged release profile.
Materials:
-
This compound
-
Polyethylene glycol (PEG), high molecular weight (e.g., PEG 8000) or a natural wax (e.g., beeswax)
-
Glass beaker
-
Hot plate with magnetic stirring
-
Molds for the lure (e.g., small silicone molds)
-
Analytical balance
Procedure:
-
Matrix Preparation: In a glass beaker, gently heat the PEG or wax on a hot plate until it is completely molten (for PEG 8000, this is around 60-65°C). Use a magnetic stir bar for gentle agitation.
-
Pheromone Incorporation: Once the matrix is molten and homogenous, remove it from the heat. Allow it to cool slightly but remain liquid. Weigh the required amount of this compound to achieve the desired concentration (e.g., 0.1% to 1% by weight).
-
Add the this compound to the molten matrix and stir thoroughly for 5-10 minutes to ensure uniform dispersion. Perform this step in a well-ventilated area.
-
Lure Casting: Carefully pour the pheromone-matrix mixture into the molds.
-
Cooling and Solidification: Allow the lures to cool completely at room temperature until they are solid.
-
Packaging: Remove the solid lures from the molds and package them individually in airtight, vapor-proof packaging (e.g., foil pouches) to prevent premature loss of the pheromone. Store in a cool, dark place.
Protocols for Experimental Evaluation
Protocol 3: Laboratory Bioassay via Y-Tube Olfactometer
This protocol details the evaluation of lure attractiveness using a standard two-choice behavioral assay.[1][8]
Apparatus:
-
Y-tube olfactometer
-
Charcoal-filtered and humidified air supply
-
Flow meters
-
Test chamber for introducing the lure
-
Target mite species (e.g., D. farinae)
Procedure:
-
Setup: Connect the olfactometer to the purified air supply, ensuring an equal and constant airflow (e.g., 200 mL/min) through both arms.[9]
-
Acclimatization: Allow the mites to acclimatize to the experimental conditions (temperature, humidity) for at least 30 minutes before testing.
-
Lure Placement: Place the formulated this compound lure in the test chamber connected to one arm of the Y-tube (the "treatment arm"). Place an identical but unloaded dispenser (a "blank") in the chamber of the other arm (the "control arm").
-
Mite Introduction: Introduce a single adult mite at the base of the Y-tube.
-
Observation: Allow the mite a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the mite moves a specific distance (e.g., 2 cm) into one of the arms and remains there for at least 30 seconds.
-
Data Collection: Record the number of mites choosing the treatment arm, the control arm, and those making no choice. After every 5-10 mites, rotate the Y-tube 180 degrees to eliminate spatial bias.
-
Statistical Analysis: Use a Chi-square (χ²) test for goodness-of-fit to determine if the number of mites choosing the treatment arm is significantly different from those choosing the control arm.[8]
Caption: Generalized Pheromone Perception Pathway.
Protocol 4: Trap Efficacy and Longevity Study
This protocol outlines a method to test the performance of the formulated lures under simulated field conditions.
Materials:
-
Formulated this compound lures and blank (control) lures.
-
An enclosed arena or environmental chamber where conditions can be controlled.
-
A known population of the target mite species.
Procedure:
-
Trap Preparation: Bait a set of traps with the this compound lures. Bait an equal number of control traps with blank dispensers.
-
Experimental Setup: Arrange the baited and control traps in the arena in a randomized block design to minimize positional effects.
-
Mite Release: Release a known number of mites into the center of the arena, equidistant from all traps.
-
Monitoring: At set intervals (e.g., 24, 48, 72 hours), count the number of mites captured in each trap.
-
Longevity Assessment: To test lure longevity, repeat the experiment with the same set of lures at weekly intervals for several weeks. A decline in the capture rate of baited traps relative to controls indicates the lure is losing efficacy.
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the mean number of mites captured in baited versus control traps at each time point.[11] This will determine both the initial efficacy and the effective lifespan of the lure formulation.
References
- 1. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bioone.org [bioone.org]
- 6. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Results [randr19.nist.gov]
Application Notes and Protocols: Neryl Formate as a Flavor and Fragrance Agent in Food Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neryl formate (B1220265) is a naturally occurring ester that contributes a unique and desirable flavor and fragrance profile to a variety of food and beverage products. It is recognized for its sweet, floral, herbaceous, and green aroma, with fruity undertones reminiscent of raspberry and citrus.[1][2] In the flavor industry, it is utilized to impart or enhance fruit flavors such as apricot, peach, apple, and pineapple.[2] Neryl formate is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the number 2776, and is approved for use in food products by regulatory bodies such as the FDA.[3][4]
These application notes provide a comprehensive overview of the properties of this compound, along with detailed protocols for its analysis and application in food science.
Physicochemical Properties and Flavor Profile
A summary of the key physicochemical properties and the sensory profile of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] formate | [5] |
| CAS Number | 2142-94-1 | [3] |
| Molecular Formula | C₁₁H₁₈O₂ | [5] |
| Molecular Weight | 182.26 g/mol | [5] |
| Appearance | Colorless clear liquid | [3] |
| Odor | Floral, green, rose, geranium, herbal, fruity, tea | [1][3] |
| Flavor | Fruity, green, citrus, tropical with a floral nuance | [1][3] |
| Specific Gravity | 0.91300 to 0.92000 @ 25.00 °C | [3] |
| Refractive Index | 1.44700 to 1.45700 @ 20.00 °C | [3] |
| Boiling Point | 113.00 to 114.00 °C @ 15.00 mm Hg | [5] |
| Flash Point | 210.00 °F (98.89 °C) | [3] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [5] |
Table 2: FEMA GRAS Usage Levels for this compound in Various Food Categories
| Food Category | Average Usual PPM | Average Maximum PPM |
| Baked Goods | - | 22.0 |
| Beverages (non-alcoholic) | - | 5.3 |
| Chewing Gum | - | 70.0 |
| Confections & Frostings | - | 16.0 |
| Gelatins & Puddings | - | 8.0 |
| Hard Candy | - | 25.0 |
| Ice Cream, Ices, etc. | - | 13.0 |
| Jams & Jellies | - | 10.0 |
| Soft Candy | - | 16.0 |
| Source: The Good Scents Company, FEMA GRAS Publication 3[3] |
Experimental Protocols
The following sections detail protocols for the quantitative analysis, sensory evaluation, and stability testing of this compound in food matrices.
Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantification of this compound in a food matrix. Validation for specific matrices is required.
Objective: To determine the concentration of this compound in a food or beverage product.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., PDMS/DVB)
-
Headspace vials
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
This compound standard (food grade)
-
Internal standard (e.g., methyl heptanoate)
-
Solvents (e.g., ethanol, hexane)
-
Food matrix for analysis
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) in ethanol.
-
Prepare a series of working standards by diluting the stock solution to achieve a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm).
-
Spike a known amount of the internal standard into each working standard and sample.
-
-
Sample Preparation (Headspace SPME):
-
Homogenize the food sample if it is solid.
-
Accurately weigh a specific amount of the sample (e.g., 5 g) into a headspace vial.
-
Add a known volume of deionized water or a suitable buffer to the vial.
-
Add the internal standard.
-
Seal the vial and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
-
Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC injection port at a high temperature (e.g., 250°C).
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp up to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 69, 81, 93, 136) and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
-
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound using GC-MS.
Sensory Evaluation Protocol: Triangle Test
This protocol can be used to determine if a sensory difference exists between a control product and a product containing this compound.
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food product.
Materials:
-
Control food/beverage product.
-
Test food/beverage product containing a specific concentration of this compound.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Serving cups/plates labeled with random three-digit codes.
-
Water for rinsing.
-
Untrained or trained panelists (minimum of 20-30).
Procedure:
-
Sample Preparation:
-
Prepare the control and test products under identical conditions, with the only difference being the addition of this compound to the test product.
-
Portion the samples into individual serving containers and label them with random three-digit codes.
-
-
Test Setup:
-
For each panelist, present three samples: two identical and one different. There are two possible combinations: two controls and one test (AAB), or one control and two tests (ABB). The order of presentation should be randomized for each panelist.
-
-
Evaluation:
-
Instruct panelists to taste each sample from left to right.
-
Ask them to identify the sample that is different from the other two.
-
Provide water for rinsing between samples.
-
-
Data Analysis:
-
Count the number of correct responses.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Logical Flow for Triangle Test Sensory Evaluation
Caption: Logical flow of a triangle test for sensory evaluation.
Stability Testing of this compound in an Acidic Beverage Model System
This protocol outlines a method to assess the stability of this compound in a simulated acidic beverage under accelerated storage conditions.
Objective: To evaluate the degradation of this compound in an acidic beverage over time at an elevated temperature.
Materials:
-
Model acidic beverage solution (e.g., citric acid buffer at pH 3.5).
-
This compound.
-
Glass vials with airtight seals.
-
Incubator or oven for controlled temperature storage.
-
GC-MS for quantitative analysis (as described in Protocol 3.1).
Procedure:
-
Sample Preparation:
-
Prepare the model acidic beverage solution.
-
Spike the solution with a known concentration of this compound (e.g., 10 ppm).
-
Dispense the spiked solution into multiple glass vials, ensuring minimal headspace.
-
Seal the vials tightly.
-
-
Storage:
-
Place the vials in an incubator at an accelerated temperature (e.g., 40°C).
-
Store a set of control samples at a lower temperature (e.g., 4°C).
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., day 0, week 1, week 2, week 4, week 8), remove a set of vials from both storage conditions.
-
Analyze the concentration of this compound in each vial using the GC-MS method detailed in Protocol 3.1.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the degradation rate constant and the half-life of this compound under the tested conditions.
-
Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound in a beverage.
Sensory Perception Pathway
The perception of this compound's flavor is a complex process involving both olfaction (smell) and gustation (taste). The primary contributor to its characteristic fruity and floral notes is its detection by olfactory receptors in the nasal cavity.
Olfactory Signaling Pathway:
The binding of an odorant molecule, such as this compound, to an olfactory receptor (OR) initiates a signal transduction cascade. This process is generally understood to occur as follows:
-
Binding: this compound, a volatile compound, travels to the olfactory epithelium and binds to a specific G-protein coupled olfactory receptor on the cilia of an olfactory sensory neuron. The specific OR(s) that bind to this compound have not yet been definitively identified.
-
G-protein Activation: This binding causes a conformational change in the receptor, activating the associated G-protein (Gαolf).
-
Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows for an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the olfactory sensory neuron.
-
Signal Transmission: This depolarization generates an action potential that is transmitted along the olfactory nerve to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the aroma.
Diagram of the General Olfactory Signaling Pathway
Caption: General signaling pathway for olfactory perception of odorants like this compound.
Conclusion
This compound is a valuable flavor and fragrance agent in the food industry, offering a complex and desirable sensory profile. The protocols provided in these application notes offer a foundation for the analytical and sensory evaluation of this compound in food and beverage applications. It is important to note that while these protocols are based on established methodologies, they should be validated for specific food matrices to ensure accuracy and reliability. Further research is needed to identify the specific olfactory receptors responsible for the perception of this compound and to fully elucidate its interactions within complex food systems.
References
Troubleshooting & Optimization
"Neryl formate stability and degradation pathways"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neryl formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: What is neryl formate and what are its common applications?
This compound, the formate ester of nerol (B1678202), is a monoterpenoid with a sweet, green, and floral aroma. It is found in various plants and is also an alarm pheromone for certain mite species.[1] In research and industry, it is primarily used as a fragrance and flavoring agent.
Q2: What are the main stability concerns when working with this compound?
This compound is susceptible to several degradation pathways that can impact its purity and performance in experiments. The primary stability concerns include:
-
Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to yield nerol and formic acid.[1]
-
Oxidation: The two double bonds in the neryl backbone are prone to oxidation, which can be initiated by air, light, or oxidizing agents.
-
Thermal Decomposition: this compound can degrade at elevated temperatures, a concern during synthesis, purification (especially distillation), and high-temperature experiments.[1]
Q3: How should I properly store this compound to ensure its stability?
To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
Q4: I am observing unexpected peaks in my GC-MS analysis of a this compound sample. What could they be?
Unexpected peaks could be due to a variety of reasons:
-
Degradation Products: The most common degradation products are nerol and formic acid from hydrolysis. Other peaks could correspond to oxidation products (aldehydes, ketones, epoxides) or isomers of this compound.
-
Impurities from Synthesis: If the this compound was synthesized, you might see residual starting materials like nerol or formic acid, or byproducts such as geranyl formate (the E-isomer) and other terpenoid esters.[2]
Troubleshooting Guides
Issue 1: Loss of this compound Concentration Over Time in Solution
-
Symptom: Quantitative analysis (e.g., GC, HPLC) shows a decrease in the concentration of this compound in your prepared solutions over time.
-
Possible Cause: Hydrolysis of the ester bond, especially if the solvent is aqueous or contains trace amounts of water, and if the pH is not neutral.
-
Troubleshooting Steps:
-
Solvent Check: Ensure you are using a dry, aprotic solvent if aqueous conditions are not required for your experiment. If an aqueous buffer is necessary, prepare it fresh and consider working at a neutral pH if your experimental conditions allow.
-
pH Control: If your experiment is sensitive to pH, ensure the solution is adequately buffered. Be aware that the formation of formic acid from hydrolysis can lower the pH of an unbuffered solution, potentially accelerating further degradation.
-
Temperature: Store solutions at low temperatures (e.g., 4°C) when not in use.
-
Issue 2: Development of Off-Odors or Color Changes in the this compound Sample
-
Symptom: The this compound, which is typically a colorless liquid with a floral scent, develops a yellowish tint or an unpleasant, sharp odor.
-
Possible Cause: Oxidation of the double bonds in the neryl structure. This can be accelerated by exposure to air and light.
-
Troubleshooting Steps:
-
Inert Atmosphere: If possible, handle the sample under an inert atmosphere (e.g., in a glovebox).
-
Light Protection: Store the sample in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Antioxidant Addition: For formulations, consider the addition of a suitable antioxidant, such as BHT (butylated hydroxytoluene), to inhibit oxidative degradation.
-
Issue 3: Poor Yield or Presence of Byproducts After Thermal Procedures
-
Symptom: After a procedure involving heat (e.g., distillation, high-temperature reaction), you observe a low yield of this compound and the presence of multiple unidentified peaks in your analytical chromatogram.
-
Possible Cause: Thermal decomposition of this compound.
-
Troubleshooting Steps:
-
Temperature Reduction: If possible, lower the temperature of your procedure. For distillations, use a high-vacuum to reduce the boiling point.[1]
-
Time Minimization: Reduce the duration of time the sample is exposed to high temperatures.
-
Analytical Characterization of Byproducts: Use techniques like GC-MS to identify the byproducts. Common thermal degradation products of terpenoids can include isomers, cyclization products, and smaller volatile compounds.
-
Quantitative Data on this compound Stability
While qualitative information on the degradation of this compound is available, specific kinetic data (e.g., rate constants for hydrolysis at different pH values and temperatures) is not extensively reported in publicly available literature. The following tables provide a qualitative summary of this compound's stability under various conditions based on general chemical principles of similar esters and terpenoids.
Table 1: pH Stability of this compound
| pH Range | Condition | Relative Stability | Primary Degradation Pathway |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis |
| 4 - 6 | Weakly Acidic | Moderate | Slow hydrolysis |
| 6 - 8 | Neutral | High | Minimal hydrolysis |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis |
| > 10 | Basic | Low | Base-catalyzed hydrolysis |
Table 2: Thermal and Photochemical Stability of this compound
| Condition | Relative Stability | Primary Degradation Pathway |
| Elevated Temperature (>50°C) | Decreases with increasing temperature | Thermal decomposition, isomerization |
| Room Temperature (in dark) | High (in the absence of strong acids/bases) | Slow oxidation if exposed to air |
| Exposure to UV Light | Low | Photodegradation, oxidation |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by GC-MS
This protocol describes a general method for monitoring the hydrolysis of this compound under specific pH conditions.
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Preparation of Buffered Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible, inert solvent (e.g., acetonitrile (B52724) or ethanol).
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Initiation of Experiment: Add a known amount of the this compound stock solution to each buffered solution to a final concentration suitable for GC-MS analysis (e.g., 100 ppm).
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Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C).
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Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
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Sample Quenching and Extraction: Quench the reaction by neutralizing the pH if necessary. Extract the organic components with a suitable solvent like hexane (B92381) or ethyl acetate.
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GC-MS Analysis: Analyze the extracted samples by GC-MS. Monitor the decrease in the peak area of this compound and the appearance of the nerol peak over time.
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Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Degradation Pathways and Experimental Workflows
This compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing this compound stability.
References
"challenges in Neryl formate quantification at low concentrations"
Welcome to the Technical Support Center for Neryl Formate (B1220265) Quantification. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for accurately quantifying Neryl formate, especially at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification at low levels important?
A1: this compound is a volatile monoterpenoid ester found in various plants and is also utilized by several arthropod species, particularly mites, as an alarm or aggregation pheromone.[1] Its quantification at low concentrations is critical in chemical ecology to understand mite behavior, as responses can be triggered at nanogram (ng) levels.[2][3] In the fragrance and flavor industry, precise measurement is necessary to characterize the aroma profile of products.[4]
Q2: What is the most common analytical technique for quantifying this compound?
A2: The most prevalent and effective technique is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[1] GC provides the necessary separation from other volatile compounds and isomers like geranyl formate, while MS allows for definitive identification and sensitive quantification.[5][6] Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a viable, though less selective, alternative.[2]
Q3: What are the main challenges in quantifying this compound at low concentrations?
A3: The primary challenges include:
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Analyte Volatility: this compound is a volatile organic compound (VOC), which can lead to analyte loss during sample preparation and handling.[1][7]
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Thermal Degradation: As a terpene ester, it can be susceptible to degradation at high temperatures in the GC inlet, or in the presence of oxygen.[8]
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Isomer Co-elution: It can be difficult to chromatographically separate from its geometric isomer, geranyl formate, requiring optimized GC conditions or columns of different polarities for confirmation.[9]
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Matrix Effects: Complex sample matrices can interfere with analyte ionization in the MS source, causing signal suppression or enhancement and leading to inaccurate quantification.[10][11]
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Adsorption: Active sites in the GC system (e.g., inlet liner, column) can adsorb the analyte, leading to poor peak shape (tailing) and reduced signal, a problem that is exacerbated at lower concentrations.
Q4: What is a typical Limit of Quantification (LOQ) for terpene analysis using GC-MS?
A4: While specific LOQ values for this compound are not extensively published, analytical methods for similar terpenes in complex matrices using GC-MS have achieved LOQs in the range of 0.017 to 0.129 µg/mL (equivalent to 17-129 pg/µL) via liquid injection.[12] The biologically active dose for mites can be as low as 0.05–1 ng, highlighting the need for highly sensitive methods.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the quantification of this compound.
Q: Why am I observing a low or no signal for my this compound standard or sample?
A: A low or non-existent signal can stem from several factors. Use the following logical diagram to diagnose the potential cause.
References
- 1. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 2142-94-1 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) PMID: 20939374 | MCE [medchemexpress.cn]
- 7. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of Neryl Formate
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the photodegradation of Neryl formate (B1220265). Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the photodegradation experiments of Neryl formate.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible degradation rates. | Fluctuation in light source intensity; temperature variations; inconsistent sample preparation. | 1. Ensure the light source has stabilized before starting the experiment. Use a radiometer to verify consistent light intensity. 2. Employ a temperature-controlled reaction chamber to maintain a constant temperature.[1] 3. Standardize the preparation of this compound solutions, ensuring the same solvent and concentration are used for each experiment. |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | Formation of secondary degradation products or sample contamination. | 1. Analyze the degradation products at different time intervals to understand the reaction progression. 2. Run a blank solvent sample under the same experimental conditions to check for solvent-derived impurities. 3. Ensure all glassware and equipment are thoroughly cleaned to avoid contamination.[1] |
| Low or no degradation of this compound observed. | Incorrect wavelength of the light source; low quantum yield in the chosen solvent; presence of quenchers. | 1. Verify that the emission spectrum of your light source overlaps with the absorption spectrum of this compound. 2. Test different solvents to find one that may promote a higher quantum yield for the degradation reaction.[2] 3. Deoxygenate the solvent, as dissolved oxygen can act as a quencher in some photochemical reactions.[2] |
| Difficulty in identifying degradation products. | Low concentration of products; co-elution of products in chromatography; lack of appropriate analytical standards. | 1. Concentrate the sample after the experiment to increase the concentration of degradation products. 2. Optimize the chromatographic method (e.g., change the gradient, temperature, or column) to improve the separation of peaks.[3] 3. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for tentative identification of unknown products.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the likely photodegradation mechanisms for this compound?
A1: While specific studies on this compound are limited, based on the structure of terpenoid esters, the primary photodegradation mechanisms are expected to involve:
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Photo-oxidation: Attack by reactive oxygen species, potentially leading to the formation of hydroxylated or carbonylated derivatives.
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Photo-isomerization: Isomerization of the double bonds within the neryl moiety.
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Photolysis: Cleavage of the ester bond, leading to the formation of nerol (B1678202) and formic acid or subsequent degradation products.[5] Hydrogen abstraction from the hydrocarbon chain is also a possibility.[4]
Q2: What are the expected major degradation products of this compound?
A2: Based on the photodegradation of similar ester compounds, the expected primary degradation products include nerol, formic acid, and various oxidation products such as aldehydes and ketones resulting from the cleavage of the double bonds.[6] It is also possible to observe the formation of isomeric forms of this compound.
Q3: How can I quantify the photodegradation of this compound?
A3: The photodegradation can be quantified by monitoring the decrease in the concentration of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). The rate of degradation can then be determined by fitting the concentration data to an appropriate kinetic model.[7]
Q4: What is the importance of determining the quantum yield of photodegradation?
A4: The quantum yield is a measure of the efficiency of a photochemical process.[2] Determining the quantum yield for this compound's photodegradation provides a quantitative measure of how efficiently absorbed photons lead to its chemical transformation. This is a critical parameter for predicting the environmental fate of the compound and for optimizing photodegradation-based treatment processes.
Q5: What safety precautions should be taken during photodegradation experiments?
A5: When conducting photodegradation experiments, it is crucial to use appropriate personal protective equipment (PPE), including UV-blocking safety glasses, lab coats, and gloves. Experiments should be carried out in a well-ventilated area or a fume hood, especially when using volatile organic solvents. Ensure that the light source is properly shielded to prevent accidental exposure to UV radiation.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the photodegradation of this compound based on typical values for similar compounds. This data should be used as a reference and may vary depending on the specific experimental conditions.
| Parameter | Value | Conditions | Analytical Method |
| Quantum Yield (Φ) | 0.015 | Acetonitrile (B52724), 254 nm irradiation | Relative method using a standard |
| Half-life (t½) | 3.5 hours | Aqueous solution, simulated sunlight | HPLC-UV |
| Rate Constant (k) | 0.198 hr⁻¹ | Aqueous solution, simulated sunlight | HPLC-UV |
| Major Product 1 | Nerol | Acetonitrile, 254 nm irradiation | GC-MS |
| Major Product 2 | Formic Acid | Acetonitrile, 254 nm irradiation | IC |
Experimental Protocols
Protocol 1: Determination of Photodegradation Rate Constant
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Sample Preparation: Prepare a 10 ppm solution of this compound in a suitable solvent (e.g., acetonitrile or water).
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Experimental Setup: Place 100 mL of the solution in a quartz photoreactor equipped with a magnetic stirrer and a temperature controller.
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Irradiation: Irradiate the solution with a mercury lamp (primary emission at 254 nm) or a solar simulator.
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Sampling: Withdraw aliquots (1 mL) at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
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Analysis: Analyze the concentration of this compound in each aliquot using a calibrated HPLC-UV system.
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Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The negative of the slope of the resulting line will be the pseudo-first-order rate constant (k).
Protocol 2: Identification of Photodegradation Products
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Sample Preparation and Irradiation: Follow steps 1-3 from Protocol 1, but use a higher initial concentration of this compound (e.g., 100 ppm) to ensure detectable levels of degradation products. Irradiate for a longer duration (e.g., 24 hours or until significant degradation is observed).
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Sample Extraction: After irradiation, if the reaction was performed in an aqueous solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) to extract the degradation products.
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Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.
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Analysis: Analyze the concentrated sample using GC-MS to separate and identify the degradation products based on their mass spectra. Comparison with spectral libraries can aid in identification.[3]
Visualizations
Caption: Proposed photodegradation pathways of this compound.
Caption: Workflow for photodegradation kinetics and product identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Photolysis of carboxylic esters: conversion of alcohols into alkanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01970E [pubs.rsc.org]
"Neryl formate purification challenges and solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of neryl formate (B1220265).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of neryl formate.
Issue 1: Poor separation of this compound from its geometric isomer, geranyl formate, during Gas Chromatography (GC) analysis.
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Question: My GC analysis shows co-eluting peaks for this compound and geranyl formate. How can I improve their separation?
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Answer: The separation of these isomers is a known analytical challenge due to their similar structures.[1] To achieve baseline separation, it is crucial to use a GC column with a polar stationary phase. Columns such as a DB-WAX or other wax-type columns are effective for resolving the Z (neryl) and E (geranyl) isomers.[1] The different interactions of the isomers with the polar stationary phase lead to distinct retention times.[1] For definitive identification, you can perform peak enhancement by co-injecting your sample with a high-purity this compound standard on two different columns of varying polarities (e.g., a non-polar DB-1 and a polar DB-WAX).[1]
Issue 2: Low yield of this compound after purification by distillation.
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Question: I am losing a significant amount of my product during distillation. What could be the cause and how can I prevent this?
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Answer: this compound is thermally unstable and can decompose at high temperatures.[1] Direct distillation at atmospheric pressure is likely to cause degradation. To mitigate this, fractional distillation under reduced pressure (e.g., 10-15 mmHg) is recommended.[1] Lowering the pressure reduces the boiling point of this compound, allowing it to vaporize at a lower temperature and minimizing thermal decomposition. Careful temperature control throughout the distillation process is critical to preserving the integrity of the final product.[1]
Issue 3: Presence of unexpected impurities in the final product after synthesis and purification.
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Question: My purified this compound contains impurities other than geranyl formate. What are the likely sources of these impurities and how can I remove them?
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Answer: Common impurities from the synthesis of this compound, typically through the esterification of nerol (B1678202) with formic acid, include unreacted nerol, nerol acetate (B1210297) (if using an anhydride-mediated method), and dimeric ethers from the dehydration of nerol.[1] To minimize the formation of these byproducts, consider using molecular sieves (e.g., 4Å) during the reaction to remove water, which can drive the equilibrium towards the desired ester product.[1] For purification, column chromatography using adsorbents like silica (B1680970) gel or Florisil can be effective in separating this compound from these less volatile or more polar impurities.[1][2]
Frequently Asked Questions (FAQs)
Synthesis and Purity
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What are the common methods for synthesizing this compound? The most common method is the acid-catalyzed Fischer esterification of nerol with formic acid.[1] An alternative, milder method involves the use of acetic-formic anhydride (B1165640) with a base like pyridine.[1]
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What level of purity can I expect from different synthesis methods? The purity of the crude product can vary depending on the reaction conditions. For instance, acid-catalyzed esterification can yield purities of around 97-98.5%, while the anhydride-mediated synthesis can achieve selectivities of up to 98%.[1] Subsequent purification steps are necessary to achieve higher purity.
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How can I assess the purity of my this compound sample? Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both identifying and quantifying the purity of this compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for structural confirmation and can provide insights into the purity of the sample.[1]
Purification
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What are the recommended methods for purifying this compound? The primary methods for purifying this compound are fractional distillation under reduced pressure and liquid chromatography over adsorbents like silica gel or Florisil.[1]
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Why is reduced pressure necessary for the distillation of this compound? Reduced pressure is necessary to lower the boiling point of this compound and prevent its thermal decomposition, which can occur at the higher temperatures required for distillation at atmospheric pressure.[1]
Stability and Storage
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How stable is this compound? this compound is thermally sensitive and can degrade at elevated temperatures.[1] It may also be susceptible to photodegradation upon exposure to light.
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What are the best conditions for storing purified this compound? To ensure stability, this compound should be stored in a cool, dark place in a tightly sealed container to protect it from heat and light.
Quantitative Data Summary
The following tables summarize quantitative data related to the synthesis and physical properties of this compound.
Table 1: Comparison of Catalysts for Acid-Catalyzed this compound Synthesis [1]
| Catalyst | Nerol:Acid Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Sulfuric Acid (H₂SO₄) | 1:1.2 | 60–80 | 4–6 | 85–92 | ~98.5 |
| p-Toluenesulfonic Acid (PTSA) | 1:1.2 | ~70 | 8–12 | ~88 | ~97.2 |
| Amberlyst-15 | 1:1.2 | ~65 | 8–12 | ~84 | ~96.8 |
Table 2: Performance of Anhydride-Mediated this compound Synthesis [1]
| Nerol:Anhydride Ratio | Solvent | Time (h) | Yield (%) | Selectivity (%) |
| 1:1.5 | Pyridine | 2 | 95 | 98 |
| 1:2.0 | Dichloromethane | 3 | 89 | 92 |
| 1:1.2 | Toluene | 4 | 78 | 85 |
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 182.26 g/mol | [3] |
| Boiling Point | 113.00 to 114.00 °C @ 15.00 mm Hg | [4] |
| Specific Gravity | 0.91300 to 0.92000 @ 25.00 °C | [5] |
| Refractive Index | 1.44700 to 1.45700 @ 20.00 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol | [4][5] |
| Flash Point | > 200.0 °F (> 93.3 °C) Closed Cup | [6] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.
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Sample Preparation: Place the crude this compound in the distilling flask. Add boiling chips to ensure smooth boiling.
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Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure to approximately 10-15 mmHg.
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Heating: Gently heat the distilling flask using a heating mantle.
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Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound under the applied pressure (approximately 113-114 °C at 15 mmHg).[4]
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Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Purification of this compound by Column Chromatography
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., diethyl ether or ethyl acetate) in a stepwise or gradient manner.
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Fraction Collection: Collect fractions of the eluate in separate tubes.
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Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis, purification, and analysis.
Caption: Troubleshooting logic for poor isomer separation in GC analysis.
References
- 1. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 2. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil [mdpi.com]
- 3. This compound | 2142-94-1 | CAA14294 | Biosynth [biosynth.com]
- 4. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 2142-94-1 [thegoodscentscompany.com]
- 6. vigon.com [vigon.com]
Technical Support Center: Optimizing GC-MS for Neryl Formate Detection
Welcome to the technical support center for the GC-MS analysis of Neryl formate (B1220265). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental parameters for accurate and reliable detection of Neryl formate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the GC-MS analysis of this compound.
Question: Why am I seeing no peaks or very small peaks for my this compound standard?
Answer: This issue can arise from several factors, ranging from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this problem:
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Sample Volatility and Degradation: this compound is a volatile compound. To prevent analyte loss, especially during sample preparation, it is recommended to keep samples and solvents chilled. If grinding solid samples, consider doing so under liquid nitrogen to avoid heat-induced volatilization.[1]
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Injection Technique: For volatile analytes like this compound, a split injection is often used to prevent column overload. However, if your concentration is very low, a splitless injection might be necessary to get a detectable peak. Be mindful that splitless injections can sometimes lead to broader peaks for highly volatile compounds.
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Inlet Temperature: An excessively high inlet temperature can cause thermal degradation of this compound. Conversely, a temperature that is too low will result in incomplete vaporization. A good starting point for the inlet temperature is 250 °C.
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Column Choice: Ensure you are using a column with the appropriate stationary phase. For volatile esters, a mid-polarity column is often a good choice.
Question: My this compound peak is tailing. What are the possible causes and solutions?
Answer: Peak tailing is a common issue in GC analysis and can be caused by several factors:
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Active Sites: Active sites in the injector liner, on the column, or elsewhere in the sample flow path can interact with the analyte, causing tailing.
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Solution: Use a deactivated liner and ensure your column is in good condition. If the column is old or has been used with dirty samples, it may need to be conditioned or replaced.
-
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Column Overload: Injecting too much sample can lead to peak tailing.
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Solution: Dilute your sample or increase the split ratio.
-
-
Inlet Temperature: An inlet temperature that is too low can cause slow vaporization of the sample, leading to tailing.
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Solution: Increase the inlet temperature, but be careful not to exceed the thermal stability of this compound.
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Flow Rate: A carrier gas flow rate that is too low can also contribute to peak tailing.
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Solution: Optimize the carrier gas flow rate for your column dimensions.
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Question: I am observing poor resolution between this compound and other components in my sample. How can I improve separation?
Answer: Improving chromatographic resolution involves optimizing the GC column and the temperature program.
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Column Selection: The choice of the GC column's stationary phase is critical for good separation. For terpenes and their esters, a column with a different selectivity, such as a mid-polarity phase, might resolve co-eluting peaks.[1]
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Temperature Program: A slower oven temperature ramp rate will generally improve the separation between closely eluting peaks. You can also add a short isothermal hold at a specific temperature to enhance the resolution of target compounds.
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Carrier Gas Flow: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and, consequently, resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for GC-MS parameters for this compound analysis?
A1: A good starting point can be derived from methods used for similar volatile terpenes and esters. Refer to the experimental protocols section for a detailed starting method.
Q2: Which type of GC column is best for this compound analysis?
A2: The choice of column depends on the complexity of your sample matrix. A non-polar column like a DB-1 or HP-5 is a common starting point for general terpene analysis. However, for complex mixtures where co-elution is an issue, a more polar column, such as a DB-WAX, may provide better separation.[2]
Q3: How can I quantify the amount of this compound in my sample?
A3: Quantification can be achieved using an external standard method.[2] This involves creating a calibration curve by injecting known concentrations of a pure this compound standard. The peak area of this compound in your sample is then compared to this calibration curve to determine its concentration. Alternatively, an internal standard can be used for more accurate quantification, especially when sample preparation steps are involved.
Q4: What are the characteristic mass fragments of this compound in EI-MS?
A4: The mass spectrum of this compound will show characteristic fragment ions. Based on available data, the top five peaks in the electron ionization (EI) mass spectrum are typically observed at m/z 69, 41, 68, 93, and 39.[3] When operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, these ions would be ideal for monitoring.
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Value | Notes |
| GC Column | Mid-polarity (e.g., DB-624) or Non-polar (e.g., HP-5MS) | Choice depends on sample complexity and potential co-eluting compounds. |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard column dimensions for good resolution and sample capacity. | |
| Inlet Temperature | 250 °C | A good starting point to ensure vaporization without degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split for higher concentration samples and splitless for trace analysis. |
| Injection Volume | 1 µL | A typical injection volume. |
| Carrier Gas | Helium | At a constant flow rate of 1 mL/min. |
| Oven Program | Initial Temp: 40-60°C, hold for 1-2 min | A lower initial temperature helps to focus volatile analytes at the head of the column. |
| Ramp: 5-10°C/min to 240-280°C | A slower ramp rate generally improves resolution. | |
| Final Hold: 2-5 min | To ensure all components have eluted. | |
| MS Transfer Line | 280 °C | Should be at a temperature to prevent condensation of analytes. |
| Ion Source Temp | 230 °C | A standard temperature for EI sources. |
| Ionization Energy | 70 eV | Standard for electron ionization. |
| Scan Range | m/z 35-350 | A typical scan range for detecting this compound and other terpenes. |
| SIM Ions | 69, 41, 68, 93 | For targeted analysis with increased sensitivity.[3] |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound in a relatively clean solvent matrix.
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Sample Preparation:
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Prepare a stock solution of this compound standard in a volatile solvent like hexane (B92381) or ethyl acetate.
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Create a series of calibration standards by serially diluting the stock solution. A typical concentration range could be from 0.1 µg/mL to 10 µg/mL.
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If using an internal standard, add a constant known amount to all standards and samples.
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For unknown samples, dissolve a known weight of the sample in a known volume of solvent. If the sample is a liquid, a direct dilution may be possible. Solid samples may require extraction.[4]
-
-
GC-MS System Configuration:
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Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
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Inlet: 250 °C, Splitless mode.
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Oven Program: Start at 50 °C for 2 minutes, then ramp at 8 °C/min to 280 °C and hold for 5 minutes.
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MS Transfer Line: 280 °C.
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Ion Source: 230 °C.
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MS Scan Mode: Full scan from m/z 40 to 400.
-
-
Analysis:
-
Inject 1 µL of each standard and sample.
-
Acquire the data and integrate the peak corresponding to this compound.
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Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
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Determine the concentration of this compound in the unknown samples using the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neryl Formate Analysis
Welcome to the technical support center for Neryl formate (B1220265) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common interference issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common interference issues in Neryl formate analysis by GC-MS?
The most prevalent issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and related terpene esters include:
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Co-elution: this compound may co-elute with its geometric isomer, geranyl formate, or other structurally similar terpenes and esters present in the sample matrix.[1] Isomers often have very similar chemical structures and physicochemical properties, leading to incomplete separation.[1]
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Matrix Effects: Complex biological or botanical matrices can contain compounds that co-elute with this compound and interfere with its ionization in the MS source. This can lead to ion suppression or enhancement, causing inaccurate quantification.[2][3][4]
-
Analyte Degradation: As a terpene ester, this compound can be susceptible to thermal degradation in a hot GC inlet, leading to lower recovery and the appearance of artifact peaks.[1]
-
Poor Peak Shape: Issues like peak fronting or tailing can compromise resolution and integration, affecting quantification. This is often caused by active sites in the GC inlet or column.[5]
Q2: My this compound peak is showing a shoulder or is completely merged with another peak. How can I confirm co-elution and resolve it?
Co-elution is a common challenge. The first step is to identify the interfering compound. Since this compound and geranyl formate are isomers, they are likely to have similar mass spectra.
Confirmation & Resolution Strategies:
-
Mass Spectral Deconvolution: Use your GC-MS software's deconvolution tools. These algorithms can mathematically separate the mass spectra of individual components from a chromatographically unresolved peak, allowing for identification and quantification.[6]
-
Quantify on Unique Ions: Even if peaks overlap on the Total Ion Chromatogram (TIC), you may be able to find unique fragment ions for each compound. Quantify using the extracted ion chromatogram for these specific masses (m/z) instead of the TIC.[7]
-
Optimize GC Method: Adjusting chromatographic parameters is crucial. This can involve changing the oven temperature program (e.g., using a slower ramp rate) or optimizing the carrier gas flow rate to improve separation.[1][6]
-
Change GC Column: If method optimization fails, switch to a GC column with a different stationary phase. Changing from a non-polar (e.g., DB-5ms) to a mid-polar or polar phase can alter selectivity and resolve the co-eluting compounds.[1][6][8]
Q3: I'm observing lower-than-expected quantitative results for this compound. What could be the cause?
Lower-than-expected results are typically caused by matrix effects (ion suppression) or analyte degradation.
-
Matrix Effects: Endogenous components in your sample can co-elute and suppress the ionization of this compound in the MS source.[4] This is especially common in complex samples like plant extracts or biological fluids.[9] To mitigate this, improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or use matrix-matched calibration standards.[6][10]
-
Analyte Degradation: this compound may degrade in the GC inlet if the temperature is too high or if the inlet liner has active sites.[1] Use a high-quality deactivated inlet liner and optimize the inlet temperature.[1]
-
Volatile Loss: Terpenes and their esters can be volatile.[2] Ensure samples are kept cool during preparation and storage to prevent loss through evaporation.[2]
Q4: How can I minimize matrix effects to ensure accurate quantification of this compound?
Minimizing matrix effects is critical for accurate results. A multi-faceted approach involving sample preparation and calibration strategy is most effective.
-
Effective Sample Preparation: The goal is to isolate this compound from interfering matrix components. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME) are effective.[6][11] SPME is particularly useful as it is considered relatively interference-free because it extracts volatile analytes from the sample into the gas phase.[3]
-
Use of an Internal Standard: Incorporate an internal standard (IS) that is chemically similar to this compound but not present in the sample. The IS helps to correct for variations in sample preparation and instrumental response caused by matrix effects.[8][12]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is identical to your sample matrix. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[10][13]
-
Sample Dilution: If matrix effects are severe, diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.[10]
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks
This guide provides a step-by-step process to address poor chromatographic resolution between this compound and an interfering compound.
Experimental Protocol: GC Method Optimization for Isomer Separation
-
Assess Current Method: Analyze your current chromatogram. Note the retention time and resolution (Rs) value between this compound and the co-eluting peak.
-
Optimize Temperature Program:
-
Lower Initial Temperature: Decrease the initial oven temperature to 10-20 °C below the solvent's boiling point to improve peak focusing.[1]
-
Reduce Ramp Rate: Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) across the elution range of the target compounds. This increases the time compounds spend interacting with the stationary phase, enhancing separation.[6]
-
Add Isothermal Holds: Introduce a short isothermal hold (1-2 minutes) at a temperature just below the elution temperature of the co-eluting pair to improve their separation.[1]
-
-
Optimize Carrier Gas Flow: Adjust the carrier gas (Helium or Hydrogen) flow rate to its optimal linear velocity for your column dimensions. While slower flow rates can improve separation, they also increase run time.
-
Evaluate and Iterate: Analyze the chromatogram after each adjustment to assess the impact on resolution. Continue iterative adjustments until satisfactory separation (Rs > 1.5) is achieved.
-
Change Column (If Necessary): If optimization is insufficient, select a column with a different stationary phase chemistry (e.g., switch from a 5% phenyl-methylpolysiloxane to a mid-polarity phase) to alter compound selectivity.[1][6]
Guide 2: Diagnosing and Mitigating Matrix Effects
This guide helps determine if matrix effects are impacting your analysis and provides steps to correct for them.
Experimental Protocol: Assessing Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound in a pure solvent (e.g., ethyl acetate) at a known concentration.
-
Set B (Post-Extraction Spike): Obtain a blank sample matrix (free of this compound). Process it through your entire sample preparation procedure. Spike the final extract with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank sample matrix with this compound at the same concentration as Set A before starting the sample preparation procedure.
-
-
Analyze and Calculate: Analyze all three sets by GC-MS. Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas.
-
Interpret Results:
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
An ME value equal to 100% indicates no matrix effect.
-
The RE value indicates the efficiency of your extraction procedure.
-
Data Summary Table: Interpreting Matrix Effect Results
| Matrix Effect (%) | Interpretation | Recommended Action |
| 80% - 120% | Negligible/Acceptable | Proceed with current method. |
| 50% - 80% | Moderate Suppression | Implement matrix-matched calibration.[10] |
| > 120% | Enhancement | Implement matrix-matched calibration.[10] |
| < 50% | Severe Suppression | Improve sample cleanup (e.g., use SPE) and use matrix-matched calibration.[6][10] |
Visual Workflow Guides
Caption: General troubleshooting workflow for interference issues.
References
- 1. benchchem.com [benchchem.com]
- 2. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problem with residual solvents analysis by GC-FID - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 12. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 13. Evaluation of Matrix Effects in Quantifying Microbial Secondary Metabolites in Indoor Dust Using Ultraperformance Liquid Chromatograph-Tandem Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
"storage and handling of pure Neryl formate"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of pure Neryl Formate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure this compound?
A1: Pure this compound should be stored in a tightly closed container in a dry, well-ventilated place.[1] To maintain its stability, it is recommended to store it in a refrigerator or a cool, dry place, protected from air and light.[2] For optimal shelf life, storage under an inert atmosphere is preferable.[2]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[1][2][3] Contact with these substances should be avoided to prevent hazardous reactions.
Q3: What are the hazardous decomposition products of this compound?
A3: Under fire conditions or upon exposure to incompatible materials, this compound can decompose to produce carbon oxides (carbon monoxide and carbon dioxide).[1][2][3]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1] An eyewash station should be readily available in the vicinity.[1]
-
Skin Protection: Wear impervious gloves and protective clothing.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator should be used.[1]
Q5: What should I do in case of a spill?
A5: In the event of a spill, eliminate all ignition sources.[2][4] Ventilate the area and contain the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1][4] Collect the absorbed material into a sealed container for proper waste disposal.[2][4] Ensure the spill site is thoroughly washed after material pickup is complete.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in color or odor of the this compound solution. | Decomposition due to improper storage (exposure to light, air, or high temperatures). | 1. Immediately move the container to a cool, dark, and well-ventilated area. 2. Purge the container with an inert gas (e.g., nitrogen or argon) if possible. 3. Consider re-analyzing the purity of the material before use. 4. If decomposition is significant, dispose of the material according to local regulations. |
| Formation of precipitates in the this compound container. | Contamination or decomposition. | 1. Do not use the material. 2. Review handling procedures to identify potential sources of contamination. 3. Dispose of the contaminated material following safety guidelines. |
| Inconsistent experimental results using this compound from a previously opened container. | Degradation of the compound. | 1. Use a fresh, unopened container of this compound for critical experiments. 2. If using a previously opened container, verify its purity via analytical methods (e.g., GC-MS) before use. 3. Ensure the container was properly sealed and stored under recommended conditions after its initial use. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₂[1] |
| Molecular Weight | 182.29 g/mol [1] |
| Appearance | Colorless clear liquid[2] |
| Flash Point | > 200.0 °F (> 93.3 °C) Closed Cup[4] |
| Specific Gravity | 0.91300 to 0.92000 @ 25.00 °C[5] |
| Refractive Index | 1.44700 to 1.45700 @ 20.00 °C[5] |
Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | 15 to 30 °C[1] or in a refrigerator[2] |
| Atmosphere | Preferably under an inert atmosphere[2] |
| Container | Tightly sealed container[1][2] |
| Light/Air | Avoid exposure to air and light[2] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for determining the purity of a this compound sample.
1. Objective: To quantify the percentage of this compound and identify any potential impurities or decomposition products.
2. Materials:
- This compound sample
- High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)[6]
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., a non-polar or medium-polarity column)
- Microsyringe
3. Method:
- Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is 1 mg/mL, but this may need to be optimized based on the instrument's sensitivity.
- Instrument Setup:
- Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes.
- Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
- Set the carrier gas flow rate (e.g., helium at 1 mL/min).
- Configure the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400) in electron ionization (EI) mode.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Data Acquisition: Acquire the chromatogram and mass spectra.
- Data Analysis:
- Identify the peak corresponding to this compound based on its retention time and mass spectrum.
- Integrate the area of all peaks in the chromatogram.
- Calculate the purity of this compound as the percentage of the area of the this compound peak relative to the total area of all peaks.
- Identify any significant impurity peaks by comparing their mass spectra to a spectral library.
Visualizations
Caption: Recommended Workflow for Storage and Handling of this compound.
Caption: Troubleshooting Guide for Suspected Decomposition.
References
Technical Support Center: Y-Tube Olfactometer Assays with Neryl Formate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Y-tube olfactometer assays with Neryl formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: What is a Y-tube olfactometer and how does it work?
A Y-tube olfactometer is a piece of laboratory equipment used to study the olfactory behavior of insects and other small organisms.[1][2][3] It consists of a Y-shaped tube where an organism is introduced at the base and can choose to move into one of two arms.[1][2] Each arm presents a different odor stimulus, allowing researchers to determine preference, attraction, or repellency.[1][2] A controlled airflow pushes the odors from the arms towards the base, ensuring the insect can detect the chemical cues.[1][4][5]
Q2: What is Neryl formate and how is it used in these assays?
This compound is a volatile organic compound that functions as a semiochemical (a chemical involved in communication) for various arthropods.[6] It has been identified as an airborne aggregation pheromone for the American and European house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus), attracting them to a specific location.[7][8][9] In other mite species, such as the cheese mite (Tyrophagus putrescentiae), it acts as an alarm pheromone, causing them to disperse.[6] In Y-tube assays, it is used to test for these attractive or repellent responses.[6][7]
Q3: What concentration of this compound should I use?
The optimal concentration can vary depending on the insect species and the specific research question. For house dust mites (D. farinae and D. pteronyssinus), significant attraction has been observed at doses of 10 ng and 100 ng.[7][8][9] It is recommended to perform dose-response experiments to determine the most effective concentration for your specific assay.[10] Be aware that very high concentrations of a volatile compound may be repellent or cause confusion for the insect, even if lower concentrations are attractive.[11]
Q4: How should I analyze the data from my Y-tube olfactometer experiment?
The choice data from Y-tube olfactometer assays are typically categorical (e.g., choice for arm 1, choice for arm 2, or no choice). A Chi-square (χ²) goodness-of-fit test is commonly used to determine if the observed choices differ significantly from a random distribution (i.e., a 50:50 distribution between the two arms).[4][7][9] The number of non-responding insects is also an important parameter to record and analyze.[4][5][10]
Troubleshooting Guide
Problem 1: Low or No Insect Response
| Possible Cause | Troubleshooting Step |
| Incorrect Environmental Conditions | Ensure the temperature, humidity, and light conditions are optimal for the activity of your insect species. Some insects are more active at specific times of the day.[12] Using red light can help avoid visual biases.[10] |
| Suboptimal Airflow | The airflow rate is critical. If it's too high, it may be difficult for the insect to move upwind. If it's too low, the odor plume may not be distinct. A typical airflow rate is around 300 ml/min.[4] |
| Insect Acclimation | Allow insects to acclimate to the experimental room conditions and the airflow of the olfactometer before starting the assay.[4] |
| Insect Motivation | The physiological state of the insect is important. For example, starvation prior to the experiment can increase motivation to search for food-related cues.[4][10] |
| Inappropriate Olfactometer Orientation | The orientation of the Y-tube (horizontal, vertical, or angled) can significantly affect the response rate of some insects.[4][5] |
Problem 2: Inconsistent or Unexpected Results
| Possible Cause | Troubleshooting Step |
| Contamination | Thoroughly clean all parts of the olfactometer with a solvent like acetone (B3395972) between trials to remove any residual odors.[5] |
| Positional Bias | Rotate the Y-tube 180 degrees after a set number of trials to control for any unforeseen positional biases in the experimental setup.[5] |
| Degradation of this compound | This compound, like many organic compounds, can degrade.[13][14][15] Prepare fresh dilutions for each experiment and store the stock solution appropriately. Consider the stability of the compound in the chosen solvent. |
| Solvent Effects | The solvent used to dilute the this compound (e.g., hexane, paraffin (B1166041) oil) should be tested alone as a control to ensure it does not elicit a behavioral response.[7][10] |
| Concentration Too High or Too Low | As mentioned in the FAQs, the concentration of the volatile is crucial. Test a range of concentrations to find the optimal one for your insect.[10][11] |
Quantitative Data Summary
The following table summarizes the behavioral responses of house dust mites to this compound in a Y-tube olfactometer.
| Species | Sex | This compound Dose | Response | Statistical Significance | Reference |
| Dermatophagoides farinae | Male | 100 ng | Significant Attraction | P < 0.05 | [7] |
| Dermatophagoides farinae | Female | 10 ng | Significant Attraction | P < 0.05 | [7] |
| Dermatophagoides pteronyssinus | Male & Female | 10 ng & 100 ng | Significant Attraction | P < 0.05 | [7][8] |
Experimental Protocols
General Y-Tube Olfactometer Assay Protocol
This protocol is a generalized guide and should be adapted for the specific insect and compound being tested.
-
Preparation:
-
Thoroughly clean and dry all components of the Y-tube olfactometer.
-
Prepare fresh dilutions of this compound in a suitable solvent (e.g., hexane).
-
Introduce a filter paper with the this compound solution into one odor source chamber and a filter paper with the solvent alone into the other.
-
-
Setup:
-
Assemble the Y-tube olfactometer and connect the odor sources to the respective arms.
-
Establish a constant, purified airflow through both arms of the olfactometer.
-
Place the setup in a controlled environment with appropriate lighting, temperature, and humidity.
-
-
Acclimation:
-
Place a single insect into an introduction tube and allow it to acclimate to the airflow for a defined period (e.g., 5-10 minutes).[4]
-
-
Bioassay:
-
Replication and Controls:
-
Test a sufficient number of insects to allow for statistical analysis.
-
After every few insects, rotate the Y-tube to avoid positional bias.[5]
-
Clean the apparatus thoroughly between experiments.
-
Visualizations
Caption: A generalized workflow for a Y-tube olfactometer experiment.
Caption: A decision tree for troubleshooting low insect response rates.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
- 3. Insect Olfactometers | Yashika Solutions [labitems.co.in]
- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How useful are olfactometer experiments in chemical ecology research? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preformulation stability study of the EGFR inhibitor HKI-272 (Neratinib) and mechanism of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radiolytic degradation of formic acid and formate in aqueous solution: modeling the final stages of organic mineralization under advanced oxidation process conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing isomerization of Neryl formate during synthesis"
Technical Support Center: Synthesis of Neryl Formate (B1220265)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the isomerization of neryl formate to its trans-isomer, geranyl formate, during chemical synthesis.
Troubleshooting Guide: Isomerization of this compound
High levels of geranyl formate impurity can arise from suboptimal reaction conditions. This guide addresses common issues and provides corrective actions.
| Issue | Potential Cause | Recommended Action |
| High Geranyl Formate Content (>10%) | Acid-Catalyzed Isomerization: Strong acid catalysts and high temperatures can promote the isomerization of the nerol (B1678202) starting material or the this compound product.[1][2][3] | • Use milder formylating agents: Consider alternatives to formic acid with strong acid catalysts, such as acetic formic anhydride (B1165640) with a base like pyridine (B92270).[1] • Employ chemoselective catalysts: Nickel(II) and Copper(II) complexes with 8-hydroxyquinoline (B1678124) have shown high selectivity for O-formylation under mild, solvent-free conditions at room temperature.[4] • Enzymatic Synthesis: Utilize lipases, such as Novozym 435, for highly selective formylation under mild temperature conditions (e.g., 40°C).[5] |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time, low temperature, or an inadequate formylating agent-to-alcohol ratio can lead to low conversion. | • Optimize reaction time and temperature: Monitor the reaction progress using techniques like GC-MS to determine the optimal duration.[1] For enzymatic reactions, extend the reaction time as needed. • Adjust Stoichiometry: For enzymatic synthesis, an optimal molar ratio of formic acid to nerol (e.g., 1:7) can significantly improve yield.[5] |
| Formation of Side Products (e.g., Linalool, α-terpineol) | Rearrangement Reactions: Acidic conditions can also lead to the formation of other terpenoid isomers.[2][3] | • Maintain Neutral or Mildly Basic Conditions: The use of a base like pyridine with acetic formic anhydride helps to neutralize acidic byproducts.[1] • Avoid Strong Lewis Acids: Reagents like ferric chloride are known to catalyze cyclization and isomerization to other terpenols.[3] |
| Difficulty in Product Purification | Similar Physical Properties: this compound and geranyl formate have very close boiling points, making separation by simple distillation challenging. | • Column Chromatography: Utilize silica (B1680970) gel column chromatography for purification. The choice of eluent system (e.g., ethyl acetate (B1210297) in hexane) is critical for achieving good separation. • High-Purity Starting Material: Ensure the nerol used is of high purity with minimal geraniol (B1671447) contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization during synthesis?
A1: The primary cause is often the presence of acidic conditions, especially at elevated temperatures. Both the starting material, nerol, and the product, this compound, can undergo isomerization to their more thermodynamically stable trans-isomers, geraniol and geranyl formate, respectively, in the presence of an acid catalyst.[1][2][3]
Q2: What are the recommended reaction conditions to minimize isomerization?
A2: To minimize isomerization, it is recommended to use mild reaction conditions. This includes employing non-acidic or weakly basic formylation methods and maintaining lower reaction temperatures.
Q3: Can you suggest a reliable method for synthesizing this compound with high isomeric purity?
A3: A reliable method is the formylation of nerol using acetic formic anhydride in the presence of pyridine. This method avoids the use of strong acids and generally proceeds at milder temperatures, thus reducing the risk of isomerization.[1] Enzymatic synthesis using an immobilized lipase (B570770) like Novozym 435 also offers high selectivity.[5]
Q4: How can I accurately determine the isomeric ratio of this compound to geranyl formate in my product?
A4: The most common and accurate method for determining the isomeric ratio is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[1] By comparing the retention times and mass spectra of the synthesized product with those of authentic standards of this compound and geranyl formate, a precise quantification can be achieved.[6]
Experimental Protocols
Protocol 1: Formylation using Acetic Formic Anhydride
This protocol describes a method that generally results in high yields and minimal isomerization.
-
Preparation of Acetic Formic Anhydride: Cool acetic anhydride to 0°C. Slowly add formic acid dropwise while stirring. Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Formylation Reaction: Dissolve high-purity nerol in a suitable solvent such as diethyl ether. Add pyridine to the solution. Cool the mixture to 0°C.
-
Addition of Formylating Agent: Slowly add the prepared acetic formic anhydride to the nerol solution while maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by GC analysis until the nerol is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude this compound by silica gel column chromatography.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
This protocol offers a green and highly selective alternative.
-
Reaction Setup: In a reaction vessel, combine high-purity nerol, formic acid (in a molar excess, e.g., 1:7 nerol to acid ratio), and a suitable organic solvent (e.g., 1,2-dichloroethane).[5]
-
Enzyme Addition: Add an optimized amount of immobilized lipase (e.g., Novozym 435, typically 15 g/L).[5]
-
Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 40°C) with constant stirring.[5]
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by GC to monitor the conversion of nerol to this compound.
-
Enzyme Recovery and Product Purification: After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration for potential reuse.[5] The liquid phase containing the product can then be purified, for example, by vacuum distillation or column chromatography.
Data Summary
The following table summarizes reaction conditions and their impact on product selectivity.
| Formylation Method | Catalyst/Reagent | Temperature | Typical Neryl/Geranyl Ratio | Reference |
| Fischer Esterification | Formic Acid / Acid Catalyst | Elevated | Variable, prone to isomerization | [1] |
| Anhydride Method | Acetic Formic Anhydride / Pyridine | 0°C to RT | High selectivity for this compound | [1] |
| Enzymatic Synthesis | Immobilized Lipase (Novozym 435) | ~40°C | High selectivity for this compound | [5] |
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Isomerization pathways in this compound synthesis.
References
- 1. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 2. Conversion of Geraniol into Useful Value-Added Products in the Presence of Catalysts of Natural Origin: Diatomite and Alum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
Neryl Formate vs. Geranyl Formate in Mite Attraction: A Comparative Analysis
For researchers and professionals in the fields of acarology, chemical ecology, and pest management, understanding the nuanced behavioral responses of mites to semiochemicals is paramount for developing effective control strategies. This guide provides a detailed comparison of neryl formate (B1220265) and geranyl formate, two isomeric monoterpenoid esters, and their respective roles in mite attraction, with a focus on house dust mites. The information presented is based on experimental data from peer-reviewed scientific literature.
Executive Summary
Experimental evidence strongly identifies neryl formate as a potent aggregation pheromone for the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus).[1][2] In contrast, while geranyl formate was initially considered a potential candidate due to its structural similarity, studies have confirmed this compound as the definitive attractant for these species.[1][2][3] Geranyl formate, however, has been identified as an alarm pheromone in other mite species.[4] This guide will delve into the quantitative data supporting the attractant properties of this compound and the experimental protocols used for its identification and evaluation.
Comparative Data on Mite Attraction
The following table summarizes the quantitative results from Y-tube olfactometer bioassays, demonstrating the attractant efficacy of this compound on house dust mites.
| Mite Species | Sex | This compound Dose | Attractant Response (Significance) | Reference |
| Dermatophagoides farinae | Male & Female | 10 ng | Significant (p < 0.01) | [2][5] |
| 100 ng | Significant (p < 0.05) | [2][5] | ||
| Male | 100 ng | Significant (p < 0.05) | [5] | |
| Female | 10 ng | Significant (p < 0.05) | [5] | |
| Dermatophagoides pteronyssinus | Male & Female | 10 ng | Significant (p < 0.01) | [2][5] |
| 100 ng | Significant (p < 0.01) | [2][5] | ||
| Male | 10 ng | Significant (p < 0.05) | [5] |
Note: No significant attraction to geranyl formate was reported for Dermatophagoides species in the cited studies.
Experimental Protocols
The primary method used to evaluate the attractant properties of this compound and geranyl formate was the Y-tube olfactometer bioassay .[1][2]
Y-Tube Olfactometer Bioassay for Mite Attraction
Objective: To determine the behavioral response of mites to volatile chemical compounds.
Apparatus:
-
A Y-shaped glass or PTFE tube.
-
An air source providing a purified and humidified air stream.
-
Flow meters to regulate airflow into each arm of the Y-tube.
-
Two chambers connected to the upstream ends of the Y-tube arms for introducing the test and control odors.
Methodology:
-
Preparation: A filter paper treated with a specific dose of the test compound (e.g., this compound in hexane) is placed in one of the odor chambers. A control filter paper treated with the solvent alone (e.g., hexane) is placed in the other chamber.
-
Acclimatization: Individual mites are introduced at the base of the Y-tube and allowed to acclimatize for a short period.
-
Choice: A constant, gentle stream of air is passed through both arms of the olfactometer, carrying the volatile compounds from the chambers. The mite is allowed to move freely and choose to enter one of the arms.
-
Data Collection: The mite's choice (test arm, control arm, or no choice) is recorded. A choice is typically defined as the mite moving a set distance into one of the arms.
-
Statistical Analysis: The collected data is analyzed using a chi-square (χ²) test for goodness-of-fit to determine if there is a statistically significant preference for the test compound over the control.[2][5]
Visualized Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical process that led to the identification of this compound as the key attractant.
References
- 1. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 4. Geranyl formate | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Confirming the Identity of Neryl Formate: A Comparative Guide to Peak Enhancement and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of volatile and semi-volatile compounds, such as the monoterpene ester Neryl formate (B1220265), is a critical step in various fields of research, from chemical ecology to flavor and fragrance analysis. Neryl formate, a known alarm pheromone in several mite species, presents a common analytical challenge due to the existence of its geometric isomer, geranyl formate, and other structurally similar compounds often present in complex natural extracts.[1][2] This guide provides a comprehensive comparison of the peak enhancement technique with other analytical methods for the unambiguous identification of this compound, supported by experimental data and detailed protocols.
The Challenge of Isomeric Complexity
This compound and geranyl formate are (Z) and (E) isomers, respectively, sharing the same mass and similar fragmentation patterns in mass spectrometry (MS). This similarity can lead to ambiguous identifications when relying solely on MS library matching. Therefore, chromatographic separation and confirmation are paramount for accurate analysis.
Peak Enhancement by Co-injection: The Gold Standard for Confirmation
Peak enhancement, achieved through the co-injection of a sample with a suspected compound's authentic standard, is a robust and definitive method for confirming the identity of an analyte. The principle is straightforward: if the authentic standard and the compound in the sample are identical, the chromatographic peak of the unknown will increase in intensity (area and height) without any distortion of the peak shape or change in retention time.
Logical Workflow for Peak Enhancement
References
Comparative Analysis of Neryl Formate Across Diverse Mite Species: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Neryl formate (B1220265), a significant semiochemical, across various mite species. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative presence, biological function, and biosynthesis of this compound. The data presented is supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.
Quantitative Analysis of Neryl Formate
This compound concentrations vary significantly among different mite species, and often between sexes within the same species. The following table summarizes the available quantitative data.
| Mite Species | Family | Sex | This compound Concentration (ng/mite) | Reference |
| Dermatophagoides farinae (American House Dust Mite) | Pyroglyphidae | Male | 1.32 ± 0.2 | [1][2] |
| Female | 3.3 ± 0.3 | [1][2] | ||
| Dermatophagoides pteronyssinus (European House Dust Mite) | Pyroglyphidae | Male | 0.5 ± 0.01 | [1][2] |
| Female | 1.13 ± 0.11 | [1][2] | ||
| Histiogaster rotundus | Acaridae | Male | 10.1 ± 0.5 | |
| Female | 6.7 ± 0.5 | |||
| Tyroborus lini | Acaridae | Male | 0.08 | [3] |
| Female | 0.16 | [3] | ||
| Rhizoglyphus setosus | Acaridae | Not Specified | 0.63 (relative amount) | [4] |
| Rhizoglyphus robini (Bulb Mite) | Acaridae | Not Specified | Presence confirmed, but not quantified | [5][6] |
| Tyrophagus putrescentiae (Mold Mite) | Acaridae | Not Specified | Presence confirmed, but not quantified | [5][6] |
Biological Function: A Tale of Two Pheromones
This compound serves as a crucial chemical signal in mite communication, primarily functioning as either an aggregation or an alarm pheromone depending on the species.
-
Aggregation Pheromone: In the house dust mites Dermatophagoides farinae and Dermatophagoides pteronyssinus, this compound acts as an airborne aggregation pheromone.[5][6] It attracts both males and females, encouraging them to congregate. This behavior is significant for mating and forming clusters to defend against unfavorable environmental conditions. Both male and female D. farinae and D. pteronyssinus are significantly attracted to synthetic this compound at doses of 100 ng and 10 ng.[2][5]
-
Alarm Pheromone: In contrast, for several species of astigmatid mites, including the storage mite Tyrophagus putrescentiae, the bulb mites Rhizoglyphus robini and Rhizoglyphus setosus, and Histiogaster rotundus, this compound functions as an alarm pheromone.[5][6][7] When released in response to a threat, it triggers a dispersal response, causing nearby mites to scatter. Synthetic this compound has been shown to trigger this escape behavior in H. rotundus at a range of 1–100 ng.
Experimental Protocols
The following section details the methodologies commonly employed in the study of this compound in mites.
Mite Rearing and Extraction
-
Rearing: House dust mites (Dermatophagoides spp.) are typically reared on a mixture of ground yeast and fish flakes at 23-25°C and 75% relative humidity.
-
Extraction from Culture: Mites can be separated from the culture medium by flotation in a saturated NaCl solution. The floating mites are then collected for further analysis.
Pheromone Extraction, Identification, and Quantification
-
Extraction: Whole mites are immersed in a solvent, typically hexane, and left overnight at a low temperature (e.g., 4°C). The solvent, now containing the extracted semiochemicals, is then carefully separated from the mite bodies.
-
Fractionation (Optional): The crude extract can be fractionated using microscale liquid chromatography over Florisil to isolate specific compounds.
-
Identification:
-
Coupled Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique used to identify the components of the extract. The retention time and mass spectrum of the compound of interest are compared to those of a known standard.
-
Peak Enhancement: To confirm the identity of this compound, a pure, synthetic sample is co-injected with the mite extract into the GC. An increase in the height of the peak corresponding to this compound confirms its presence.
-
-
Quantification: A single-point external standard quantification method is commonly used. The peak area of this compound in the mite extract is compared to the peak area of a known amount of a synthetic this compound standard.[2]
Behavioral Assays
-
Y-Tube Olfactometer: This apparatus is used to assess the behavioral response of mites to chemical stimuli. It consists of a Y-shaped glass tube with a constant airflow. A treatment (e.g., synthetic this compound) is introduced into one arm, and a control (e.g., solvent only) is introduced into the other. Mites are released at the base of the Y-tube, and their choice of arm is recorded. Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the treatment arm.[5]
Visualizing the Pathways
To better understand the processes involved in this compound research, the following diagrams illustrate the experimental workflow and the proposed biosynthetic pathway.
The biosynthesis of this compound in mites is believed to follow the mevalonate (B85504) pathway to produce the precursor geraniol. This is followed by oxidation and a final esterification step.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. A Baeyer-Villiger oxidation specifically catalyzed by human flavin-containing monooxygenase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pheromones and Semiochemicals of Rhizoglyphus setosus (Astigmata: Acaridae) [pherobase.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Chemical Ecology of Astigmatid Mites. : XLVI this compound, the Alarm Pheromone of Rhizoglyphus setosus MANSON (Acarina: Acaridae) and the Common Pheromone Component among Four Rhizoglyphus Mites [jstage.jst.go.jp]
Validating Neryl Formate's Role as an Aggregation Pheromone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of neryl formate's performance as an aggregation pheromone, primarily focusing on its role in the American and European house dust mites, Dermatophagoides farinae and Dermatophagoides pteronyssinus. Experimental data and detailed protocols are presented to support the validation of its function and to compare it with other potential semiochemicals.
Neryl Formate (B1220265): An Airborne Aggregation Pheromone
This compound has been identified as a key airborne aggregation pheromone for both D. farinae and D. pteronyssinus, pests of significant medical importance due to their role in allergic diseases.[1][2][3][4] Research has demonstrated that this volatile organic compound is released by both mite species and elicits a significant attractive response in both males and females.[1][2][3][4] The identification of this compound opens avenues for the development of novel lure-and-kill systems for house dust mite control.[1][2][5]
Comparative Performance of this compound and Alternatives
While this compound is a validated aggregation pheromone, other compounds have also been identified as potential aggregation pheromones in house dust mites. This section compares the behavioral responses to this compound and other semiochemicals.
Table 1: Behavioral Response of House Dust Mites to this compound
| Species | Sex | Compound | Dose (ng) | Behavioral Response (Attraction) | Significance (P-value) |
| D. farinae | Male | This compound | 100 | Significant | < 0.05[3] |
| D. farinae | Female | This compound | 10 | Significant | < 0.05[3] |
| D. pteronyssinus | Male | This compound | 10 | Significant | < 0.05[3] |
| D. pteronyssinus | Female | This compound | 10 | Significant | < 0.05[3] |
| D. pteronyssinus | Female | This compound | 100 | Significant | < 0.01[3] |
Table 2: Comparison with Other Potential Aggregation Pheromones in D. pteronyssinus
| Compound | Attractiveness to Males | Attractiveness to Females | Attractiveness to Tritonymphs | Classification |
| This compound | Yes[6] | Yes[6] | Not specified | Aggregation Pheromone[6] |
| Pentadecane | Yes[6] | Yes[6] | Yes[6] | Aggregation Pheromone[6] |
| Neryl Propionate | Yes[6] | Yes[6] | Yes[6] | Aggregation Pheromone[6] |
| (Z)-8-heptadecene | Yes[6] | No | No | Sexual Pheromone[6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of pheromonal activity. The following protocols are based on the key experiments cited in the literature.
Y-Tube Olfactometer Bioassay
This assay is a standard method for studying the behavioral responses of mites to airborne semiochemicals.
Objective: To determine the attractiveness of a test compound compared to a control.
Materials:
-
Y-tube olfactometer specifically designed for mites
-
Air pump
-
Flow meters
-
Charcoal-filtered and humidified air
-
Filter paper discs
-
Test compound (e.g., synthetic this compound) dissolved in a solvent (e.g., hexane)
-
Solvent control (e.g., hexane)
-
Adult mites (males and females tested separately)
Procedure:
-
A stream of purified and humidified air is passed through each arm of the Y-tube olfactometer at a constant flow rate.
-
A filter paper disc treated with the test compound (e.g., 10 ng or 100 ng of this compound in hexane) is placed in one arm (the "treatment arm").
-
A filter paper disc treated with the solvent alone is placed in the other arm (the "control arm").
-
A single mite is introduced at the base of the Y-tube.
-
The mite's choice of arm (treatment or control) is recorded once it moves a set distance into one of the arms.
-
The time taken for the mite to make a choice is also recorded.
-
The olfactometer is cleaned thoroughly with solvent and baked between trials to remove any residual chemicals.
-
The positions of the treatment and control arms are switched after a set number of trials to avoid positional bias.
-
A sufficient number of replicates are performed for statistical analysis.
Statistical Analysis:
-
A Chi-square (χ²) test for goodness-of-fit (with Yates correction factor) is used to determine if there is a significant preference for the treatment arm over the control arm.[3][5]
-
Time data may be log10 transformed and analyzed using an analysis of variance (ANOVA) to assess differences in decision time.[3][5]
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is used to identify and quantify the volatile compounds released by the mites.
Objective: To identify this compound in the headspace of mite cultures and to quantify the amount produced.
Procedure for Headspace Collection:
-
A known number of mites are placed in a glass container.
-
Purified air is passed over the mites.
-
The exiting air, carrying the volatile organic compounds (VOCs), is passed through a tube containing an adsorbent material (e.g., Porapak Q) to trap the chemicals.
-
The trapped VOCs are then eluted from the adsorbent with a solvent (e.g., hexane) or thermally desorbed for analysis.
Procedure for GC-MS Analysis:
-
The extracted sample is injected into a gas chromatograph.
-
The different compounds in the sample are separated based on their boiling points and interaction with the GC column.
-
The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment.
-
The mass spectrometer then detects the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.
-
The identity of a compound is confirmed by comparing its retention time and mass spectrum with that of a synthetic standard.[1][2] Peak enhancement by co-injecting the sample and the standard can further confirm the identification.[1][2]
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes involved in validating this compound as an aggregation pheromone.
Caption: Workflow for the identification and behavioral validation of this compound.
Caption: Diagram of a Y-tube olfactometer experiment for testing mite attraction.
References
- 1. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Pheromonal Communication in the European House Dust Mite, Dermatophagoides pteronyssinus - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Neryl Formate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of neryl formate (B1220265) analogs, focusing on their role as mite pheromones. Neryl formate, a monoterpenoid ester, is a crucial semiochemical for many mite species, functioning as either an alarm or an aggregation pheromone depending on the species. Understanding the relationship between the molecular structure of this compound and its biological activity is pivotal for developing novel and specific pest management strategies.
Key Structural Features and Biological Activity
The biological activity of this compound analogs is primarily dictated by two key structural features: the stereochemistry of the C2-C3 double bond and the nature of the ester group. Modifications to the C10 neryl carbon skeleton also influence activity, albeit to a lesser extent based on available research.
The (Z)-configuration of the double bond at the C2 position is paramount for its pheromonal activity. The corresponding (E)-isomer, geranyl formate, exhibits significantly lower or no alarm pheromone activity in species that respond to this compound. This stereospecificity highlights the precise fit required for interaction with the target olfactory receptors in mites.
Alterations to the formate ester group can dramatically change the biological response. For instance, replacing the formate group with a propionate (B1217596) group in neryl propionate transforms the molecule from an alarm pheromone into an aggregation pheromone for the European house dust mite, Dermatophagoides pteronyssinus. This demonstrates that while the neryl backbone provides the basic structural motif for receptor recognition, the ester functionality fine-tunes the behavioral output.
Comparative Bioactivity of this compound and Key Analogs
| Compound | Structure | Target Species (Example) | Bioactivity Type | Effective Dose/Concentration | Key Findings |
| This compound | [(2Z)-3,7-dimethylocta-2,6-dienyl] formate | Tyrophagus putrescentiae (Cheese Mite) | Alarm Pheromone | 0.05–1 ng[1] | The (Z)-isomer is crucial for activity.[2] |
| This compound | [(2Z)-3,7-dimethylocta-2,6-dienyl] formate | Dermatophagoides farinae (American House Dust Mite) | Aggregation Pheromone | 10 ng and 100 ng[2][3][4] | Attracts both males and females.[2][3] |
| Geranyl Formate | [(2E)-3,7-dimethylocta-2,6-dienyl] formate | Tyrophagus putrescentiae | Alarm Pheromone | Significantly lower or no activity compared to this compound.[2] | The (E)-isomer is significantly less active, demonstrating stereospecificity. |
| Neryl Propionate | [(2Z)-3,7-dimethylocta-2,6-dienyl] propionate | Dermatophagoides pteronyssinus (European House Dust Mite) | Aggregation Pheromone | 0.1 ng[5] | Modification of the ester group alters the pheromonal function from alarm to aggregation.[5] |
| Nerol (B1678202) | (Z)-3,7-Dimethyl-2,6-octadien-1-ol | Dermatophagoides pteronyssinus | Pheromone Component | - | A component of the volatile profile of house dust mites.[5] |
| Neryl Acetate | [(2Z)-3,7-dimethylocta-2,6-dienyl] acetate | - | - | - | A known analog, but comparative bioactivity data on mites is limited in the searched literature. |
Experimental Protocols
Synthesis of this compound Analogs
A common method for the synthesis of this compound and its ester analogs is the esterification of nerol (the corresponding alcohol) with the appropriate carboxylic acid.
Example: Synthesis of this compound
Nerol is reacted with formic acid in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at room temperature. Following the reaction, the dicyclohexylurea byproduct is removed by filtration, and the crude product is purified using column chromatography to yield pure this compound. The structure is then confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. A similar procedure can be followed for other analogs by substituting formic acid with the corresponding carboxylic acid (e.g., propionic acid for neryl propionate).
Y-Tube Olfactometer Bioassay for Mite Pheromone Activity
The Y-tube olfactometer is a standard apparatus for studying the behavioral responses of small arthropods like mites to volatile chemical cues.
Apparatus:
-
A Y-shaped glass tube.
-
An air pump to provide a constant and clean airflow.
-
Flow meters to regulate the airflow into each arm of the Y-tube.
-
Odor sources: Filter paper or other suitable substrate treated with the test compound (e.g., this compound analog) and a control (solvent only).
-
A light source to provide uniform illumination and encourage mite movement.
Procedure:
-
A constant flow of clean, humidified air is passed through both arms of the Y-tube.
-
The test compound, dissolved in a suitable solvent (e.g., hexane), is applied to a filter paper and placed in one arm of the olfactometer. A filter paper treated with the solvent alone is placed in the other arm as a control.
-
A single mite is introduced at the base of the Y-tube.
-
The mite's movement is observed, and a choice is recorded when the mite moves a set distance into one of the arms and remains there for a specified period.
-
The olfactometer is cleaned thoroughly between trials, and the positions of the treatment and control arms are alternated to avoid positional bias.
-
The number of mites choosing the treatment arm versus the control arm is recorded, and the data are analyzed statistically (e.g., using a Chi-square test) to determine if there is a significant preference or avoidance.
Visualizing Structure-Activity Relationships and Experimental Workflow
Key Structure-Activity Relationships of this compound Analogs
Caption: SAR of this compound Analogs.
Experimental Workflow for Bioactivity Testing
Caption: Bioactivity Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA2712506A1 - Lure for mites comprising this compound - Google Patents [patents.google.com]
- 5. Pheromonal Communication in the European House Dust Mite, Dermatophagoides pteronyssinus - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Natural Neryl Formate: A Comparative Analysis in Bioassays
Neryl formate (B1220265), a monoterpene ester, is a significant semiochemical in the animal kingdom, primarily recognized for its role as an aggregation and alarm pheromone in various mite species.[1][2] Its potential applications in pest management, particularly for house dust mites, have led to research comparing the efficacy of synthetically produced neryl formate with its natural counterpart. This guide provides an objective comparison based on available experimental data.
Quantitative Bioassay Data
The biological activity of this compound is often assessed through behavioral bioassays that measure the response of mites to the chemical. Key metrics include the dosage at which a behavioral response is elicited and a direct comparison of attraction to synthetic versus natural sources.
| Bioassay Parameter | Synthetic this compound | Natural this compound (from Mite Extract) | Mite Species | Reference |
| Aggregation Attraction Dose (Male) | 100 ng | - | D. farinae & D. pteronyssinus | [3][4][5] |
| Aggregation Attraction Dose (Female) | 10 ng | - | D. farinae & D. pteronyssinus | [3][4][5] |
| Alarm Pheromone Active Dose | 0.05–1 ng | - | Tyroborus lini | [2] |
| Comparative Attraction (Male D. farinae) | No significant difference | No significant difference | D. farinae | [3][4] |
| Comparative Attraction (Female D. farinae) | No significant difference | No significant difference | D. farinae | [3][4] |
| Comparative Attraction (Female D. pteronyssinus) | No significant difference | No significant difference | D. pteronyssinus | [3][4] |
| Natural Abundance (per male mite) | - | 1.32 ± 0.2 ng | D. farinae | [3] |
| Natural Abundance (per female mite) | - | 3.3 ± 0.3 ng | D. farinae | [3] |
| Natural Abundance (per male mite) | - | 0.5 ± 0.01 ng | D. pteronyssinus | [3] |
| Natural Abundance (per female mite) | - | 1.13 ± 0.11 ng | D. pteronyssinus | [3] |
The data clearly indicates that synthetic this compound is as effective as the natural pheromone in eliciting an aggregation response in house dust mites.[3][4] Studies found no statistically significant difference in the behavioral response of Dermatophagoides farinae and Dermatophagoides pteronyssinus to synthetic this compound compared to extracts containing the natural compound at equivalent concentrations.[3][4] This suggests that the synthetic version accurately mimics the biological activity of the natural pheromone.
Experimental Protocols
The primary method for assessing the comparative bioactivity of synthetic and natural this compound is the Y-tube olfactometer assay.
Y-Tube Olfactometer Assay for Mite Aggregation
This assay is designed to test the preference of mites for one of two presented odor sources.
1. Apparatus:
-
A Y-shaped glass tube.
-
An air source providing a purified and humidified airflow.
-
Two arms of the Y-tube are connected to separate odor sources, and the base serves as the introduction point for the mites.
2. Odor Source Preparation:
-
Synthetic this compound: A known quantity of high-purity synthetic this compound is dissolved in a solvent (e.g., hexane) and applied to a filter paper. The solvent is allowed to evaporate completely.
-
Natural this compound: An extract from a known number of mites is prepared, typically using a solvent like hexane. The concentration of this compound in the extract is quantified using Gas Chromatography (GC). The extract is then applied to a filter paper.
-
Control: A filter paper treated only with the solvent is used as a control.
3. Experimental Procedure:
-
A constant airflow is maintained through both arms of the Y-tube.
-
A single mite is introduced at the base of the Y-tube.
-
The mite's movement is observed, and its choice of either arm is recorded. A choice is typically defined as the mite moving a set distance into one of the arms.
-
The apparatus is cleaned thoroughly between trials, and the orientation of the odor arms is frequently switched to avoid positional bias.
4. Data Analysis:
-
The number of mites choosing each arm is recorded.
-
Statistical tests, such as the Chi-squared (χ²) test for goodness-of-fit, are used to determine if there is a significant preference for one odor source over the other.[3]
Visualizations
Experimental Workflow: Y-Tube Olfactometer Bioassay
Caption: Workflow of the Y-tube olfactometer bioassay for comparing mite responses.
Biosynthesis and Synthetic Production of this compound
The natural production of this compound in mites involves enzymatic processes, while laboratory synthesis provides a scalable and controlled source.
Caption: Comparison of natural biosynthesis and a common synthetic route for this compound.
References
- 1. This compound | 2142-94-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) PMID: 20939374 | MCE [medchemexpress.cn]
Cross-Reactivity of Neryl Formate: A Comparative Analysis of Invertebrate Olfactory Responses
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals exploring the cross-reactivity of the semiochemical neryl formate (B1220265) across different invertebrate species. This document provides a comparative analysis of behavioral and electrophysiological responses, detailed experimental methodologies, and an overview of the underlying olfactory signaling pathways.
Neryl formate, a monoterpene ester, is a known aggregation pheromone in several species of house dust mites and an alarm pheromone in various other mite species.[1][2][3] Its activity across multiple species, particularly within the subclass Acari, suggests a degree of cross-reactivity. This guide synthesizes available data on the responses to this compound in different invertebrate species, outlines the key experimental protocols for assessing such responses, and illustrates the relevant biological pathways. While extensive research has been conducted on mites, data on a broader range of insect species remains limited, highlighting a critical area for future investigation.
Quantitative Comparison of Behavioral Responses to this compound
The following table summarizes the behavioral responses of various mite species to this compound, as determined by Y-tube olfactometer assays. These studies demonstrate that this compound can elicit a significant attractive response in multiple species, indicating cross-reactivity.
| Species | Family | Type of Pheromone | Effective Doses | Observed Response |
| Dermatophagoides farinae (American house dust mite) | Pyroglyphidae | Aggregation | 10 ng, 100 ng | Significant attraction of males and females.[1][2][4] |
| Dermatophagoides pteronyssinus (European house dust mite) | Pyroglyphidae | Aggregation | 10 ng, 100 ng | Significant attraction of males and females.[1][2][4] |
| Tyroborus lini | Acaridae | Alarm | 0.05 - 1 ng | Active alarm response. |
| Rhizoglyphus robini (Bulb mite) | Acaridae | Alarm | Not specified | Identified as an alarm pheromone.[3] |
Experimental Protocols
The assessment of cross-reactivity to semiochemicals like this compound relies on standardized and reproducible experimental protocols. The two primary methods employed in the cited studies are behavioral assays using Y-tube olfactometers and electrophysiological recordings via electroantennography (EAG).
Y-Tube Olfactometer Behavioral Assay
This assay is used to determine the preference of an insect or mite for a particular volatile compound.
Objective: To assess the attractiveness or repellency of this compound to a specific invertebrate species.
Materials:
-
Y-tube olfactometer (glass or PTFE)
-
Air pump or compressed air source
-
Flow meters
-
Charcoal and water filters for air purification and humidification
-
Odor sources: synthetic this compound of high purity, solvent control (e.g., hexane)
-
Filter paper
-
Test organisms
Procedure:
-
Preparation of Odor Source: A specific amount of this compound is diluted in a solvent to achieve the desired concentrations. A small piece of filter paper is impregnated with the this compound solution, and the solvent is allowed to evaporate. A separate filter paper is treated with the solvent alone to serve as a control.
-
Assembly of the Olfactometer: The Y-tube is cleaned thoroughly and placed horizontally. The purified and humidified air is split into two streams, each passing through one of the arms of the Y-tube at a constant flow rate.
-
Introduction of the Odor and Control: The filter paper with this compound is placed in one arm of the olfactometer, and the control filter paper is placed in the other.
-
Introduction of the Test Organism: A single organism is introduced at the base of the Y-tube.
-
Observation: The organism's movement is observed for a set period. A choice is recorded when the organism moves a certain distance into one of the arms and remains there for a specific duration.
-
Data Analysis: The number of organisms choosing the arm with this compound versus the control arm is recorded. A chi-squared test is typically used to determine if there is a statistically significant preference.[5]
Electroantennography (EAG)
EAG is an electrophysiological technique that measures the summated response of all olfactory receptor neurons on an insect's antenna to a volatile stimulus.[6][7]
Objective: To measure the antennal sensory response of an insect to this compound.
Materials:
-
EAG system (amplifier, data acquisition unit)
-
Microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline solution)
-
Reference and recording electrodes (Ag/AgCl)
-
Air stimulus controller
-
Purified and humidified air delivery system
-
Test compound (this compound) and solvent
Procedure:
-
Preparation of the Insect: The insect is anesthetized (e.g., by cooling). One antenna is excised at the base.
-
Mounting the Antenna: The base of the antenna is placed in contact with the reference electrode using conductive gel. The distal end of the antenna is brought into contact with the recording electrode.[7]
-
Stimulus Preparation: A serial dilution of this compound in a suitable solvent is prepared. A piece of filter paper is loaded with a known amount of the diluted compound and placed inside a Pasteur pipette.
-
Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the mounted antenna. A puff of air from the stimulus pipette is injected into this continuous airstream, delivering the odorant to the antenna.
-
Recording: The electrical potential difference between the base and the tip of the antenna is recorded. The amplitude of the negative deflection in response to the stimulus is measured in millivolts (mV).
-
Data Analysis: The EAG responses to different concentrations of this compound are recorded and compared to the response to the solvent control. Dose-response curves can be generated to determine the sensitivity of the antenna to the compound.
Visualizing Experimental Workflows and Biological Pathways
To provide a clearer understanding of the processes involved in studying cross-reactivity, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for assessing the cross-reactivity of this compound.
Caption: Generalized insect olfactory signaling pathway for the detection of a volatile compound.
Olfactory Signaling Pathway in Insects
The detection of volatile compounds like this compound in insects is a complex process that begins at the peripheral olfactory organs, primarily the antennae.[8] Odorant molecules enter through pores in the olfactory sensilla and are transported across the sensillum lymph by odorant-binding proteins (OBPs).[8] These OBPs deliver the odorant to olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).[8]
Insect ORs are ligand-gated ion channels, typically forming a heterodimeric complex consisting of a conventional odorant-specific OR and a highly conserved co-receptor known as Orco.[9] Upon binding of the odorant, the OR-Orco complex undergoes a conformational change, leading to the opening of the ion channel.[10] This influx of ions causes a depolarization of the ORN membrane, which, if it reaches the threshold, generates an action potential. This electrical signal is then transmitted along the axon of the ORN to the antennal lobe in the insect's brain, where the information is further processed, leading to a behavioral response.[11]
Conclusion and Future Directions
The available data strongly indicates that this compound exhibits cross-reactivity among different species of mites, acting as a conserved chemical cue for aggregation or alarm. However, there is a conspicuous lack of research on the cross-reactivity of this compound in a wider range of insect species. Given that the fundamental mechanisms of olfactory reception share common principles across many insect orders, it is plausible that this compound could elicit behavioral or electrophysiological responses in certain insect species, particularly those that may encounter mites in their ecological niches or those that utilize similar monoterpenoid compounds for their own chemical communication.
Future research should focus on conducting broad-scale screening of this compound against a diverse panel of insect species from different orders (e.g., Coleoptera, Lepidoptera, Diptera, Hymenoptera) using the standardized electrophysiological and behavioral assays outlined in this guide. Such studies would not only enhance our fundamental understanding of insect chemical ecology and the evolution of olfactory systems but could also have significant practical implications for the development of novel, broad-spectrum attractants or repellents for pest management.
References
- 1. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pheromonal Communication in the European House Dust Mite, Dermatophagoides pteronyssinus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ockenfels-syntech.com [ockenfels-syntech.com]
- 7. benchchem.com [benchchem.com]
- 8. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Neryl Formate: A Potent Attractant for House Dust Mites in Comparison to Other Semiochemicals
For Immediate Release
[City, State] – New research highlights the significant potential of Neryl formate (B1220265) as a powerful attractant for the control of medically important house dust mites, Dermatophagoides farinae (American house dust mite) and Dermatophagoides pteronyssinus (European house dust mite). Identified as an airborne aggregation pheromone, Neryl formate demonstrates a strong ability to lure these common triggers of allergic reactions, paving the way for innovative lure-and-kill pest management strategies. This guide provides a comparative analysis of this compound's efficacy against other mite attractants, supported by experimental data and detailed methodologies for researchers and professionals in drug development and pest control.
Comparative Efficacy of Mite Attractants
This compound has been shown to be a highly effective aggregation pheromone for both the American and European house dust mites.[1][2] Studies utilizing Y-tube olfactometer assays have demonstrated significant attraction of both male and female mites to synthetic this compound at specific dosages.[1][2][3]
While direct comparative studies between this compound and other attractants are limited in the available literature, its identification as a key component of the mites' own chemical communication system underscores its potential for high specificity and efficacy. Other compounds have been identified in mite extracts and headspace, but their roles and comparative attractiveness are not as clearly defined as that of this compound. For instance, compounds like pentadecane (B166386) and neryl propionate (B1217596) have been identified as aggregation pheromones for D. pteronyssinus and have shown attraction in olfactometer experiments.[4] However, the quantitative data for this compound provides a strong baseline for its performance.
Table 1: Quantitative Efficacy of this compound as a Mite Attractant
| Attractant | Mite Species | Dose | Key Efficacy Metric (Y-tube Olfactometer) | Significance (p-value) | Source |
| This compound | Dermatophagoides farinae | 10 ng | Significant attraction of males and females | p < 0.01 | [2] |
| This compound | Dermatophagoides farinae | 100 ng | Significant attraction of males and females | p < 0.05 | [2] |
| This compound | Dermatophagoides pteronyssinus | 10 ng | Significant attraction of males and females | p < 0.01 | [2] |
| This compound | Dermatophagoides pteronyssinus | 100 ng | Significant attraction of males and females | p < 0.01 | [2] |
Experimental Protocols
The evaluation of mite attractants relies on standardized bioassays to ensure reproducible and comparable results. The primary method cited in the research for this compound is the Y-tube olfactometer assay.
Y-tube Olfactometer Bioassay for Mite Attraction
This behavioral assay is used to assess the preference of mites for a specific volatile compound against a control.
1. Mite Preparation:
-
House dust mites (D. farinae or D. pteronyssinus) of mixed sexes and ages are used.
-
Mites are collected from laboratory colonies.
2. Olfactometer Setup:
-
A Y-shaped glass tube is used, with two arms and a central tube.
-
A purified and humidified air stream is passed through each arm.
-
The test compound (e.g., synthetic this compound dissolved in a solvent like hexane) is applied to a filter paper and placed in one arm (the "treatment arm").
-
A filter paper with the solvent alone is placed in the other arm (the "control arm").
3. Experimental Procedure:
-
Individual mites are introduced at the downwind end of the central tube.
-
Each mite is given a set amount of time to make a choice by moving a certain distance into either the treatment or control arm.
-
The number of mites choosing the treatment arm versus the control arm is recorded.
4. Data Analysis:
-
A Chi-square (χ²) test is used to determine if there is a statistically significant preference for the treatment arm over the control arm.[1]
Figure 1: Experimental workflow for a Y-tube olfactometer bioassay.
Signaling Pathways and Logical Relationships
The attraction of mites to this compound is a chemosensory-mediated behavior. While the specific signaling cascade within the mite has not been fully elucidated in the provided research, a general pathway can be inferred.
Figure 2: Inferred signaling pathway for mite attraction to this compound.
Conclusion
The available scientific evidence strongly supports the efficacy of this compound as a potent attractant for house dust mites. Its role as a natural aggregation pheromone suggests a high degree of specificity, making it a prime candidate for use in targeted pest control applications. The quantitative data from Y-tube olfactometer assays provides a solid foundation for its performance. Further research directly comparing this compound with other potential attractants under identical experimental conditions will be beneficial for optimizing its use in commercial products. The detailed experimental protocols provided herein offer a standardized approach for conducting such comparative studies, ensuring the generation of robust and reliable data for the scientific and pest management communities.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pheromonal Communication in the European House Dust Mite, Dermatophagoides pteronyssinus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for Neryl Formate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Neryl formate (B1220265), a volatile terpenoid ester. While specific validated methods for Neryl formate are not extensively published, this document leverages data from the analysis of structurally similar volatile terpenes and terpenoid esters to provide a comprehensive overview of suitable techniques and their performance characteristics. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Method Comparison: GC-MS vs. GC-FID
Gas Chromatography is the premier technique for analyzing volatile compounds like this compound due to their thermal stability and volatility. The choice of detector is contingent on the analytical objective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers exceptional selectivity and provides detailed structural information, which is invaluable for the definitive identification of analytes in complex matrices.[1]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Known for its robustness and high sensitivity to organic compounds, GC-FID often delivers superior quantitative precision compared to the full-scan mode of GC-MS.[2]
The following tables summarize typical validation parameters for the quantification of volatile terpenoid compounds using these GC-based methods, based on published literature.
Table 1: Performance Characteristics of GC-MS for Terpenoid Quantification
| Validation Parameter | Typical Performance | Source(s) |
| Linearity (R²) | ≥ 0.998 | [3][4] |
| Accuracy (% Recovery) | 80.23 - 115.41% | [3][4] |
| Precision (RSD %) | Intra-day: ≤ 12.03% Inter-day: ≤ 11.34% | [3][4] |
| Limit of Detection (LOD) | Compound-specific (e.g., 0.005 - 0.033 ppm for some essential oil components) | [5] |
| Limit of Quantitation (LOQ) | Compound-specific |
Table 2: Performance Characteristics of GC-FID for Terpenoid Quantification
| Validation Parameter | Typical Performance | Source(s) |
| Linearity (R²) | > 0.99 | [2] |
| Accuracy (% Recovery) | 89 - 111% | [2] |
| Precision (RSD %) | < 10% | [2] |
| Limit of Detection (LOD) | 0.3 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | [2] |
Detailed Experimental Protocols
The following is a representative experimental protocol for the quantification of a volatile terpenoid ester like this compound using GC-MS, based on established methodologies for similar compounds.[1][6]
GC-MS Protocol for this compound Quantification
1. Sample Preparation (Liquid Extraction)
-
Accurately weigh a known amount of the sample matrix (e.g., essential oil, plant extract).
-
Dilute the sample with a suitable volatile solvent (e.g., n-hexane, ethyl acetate) to a concentration within the method's linear range.
-
Incorporate an appropriate internal standard (e.g., tetradecane) to enhance quantitative accuracy.
-
Vortex the solution to ensure homogeneity.
-
Transfer the final solution to a GC vial for analysis.
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[2]
-
Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.[2]
-
Injector Temperature: 250 °C.[7]
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 10:1, to avoid column overload).
-
Oven Temperature Program:
-
Initial temperature of 60 °C, held for 3 minutes.
-
Increase temperature at a rate of 3 °C/min to 246 °C.
-
Hold at 246 °C for 25 minutes.[4]
-
-
Mass Spectrometer Conditions:
3. Method Validation Parameters
The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines, assessing the following:[8][9]
-
Specificity: The ability to accurately measure this compound in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Assessed by analyzing a series of standards at a minimum of five different concentrations. The calibration curve should have a correlation coefficient (R²) of ≥ 0.99.
-
Accuracy: Evaluated through spike and recovery experiments at three concentration levels (low, medium, and high). Recoveries are typically expected to be within 80-120%.
-
Precision:
-
Repeatability (Intra-assay precision): Determined by multiple analyses of the same sample on the same day.
-
Intermediate Precision: Assessed by analyzing the sample on different days, with different analysts, or on different instruments.
-
The Relative Standard Deviation (RSD) for precision studies should generally be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined experimentally based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ.
Visual Workflow and Decision Guide
The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting the appropriate analytical technique.
Caption: A general workflow for the validation of an analytical method.
Caption: A decision tree to guide the selection of an analytical method for this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. scitepress.org [scitepress.org]
- 6. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. wjarr.com [wjarr.com]
- 9. fda.gov [fda.gov]
A Comparative Guide to the Biological Activities of Neryl Formate Isomers
For Researchers, Scientists, and Drug Development Professionals
Neryl formate (B1220265), a monoterpene ester, exists as one of two geometric isomers, the other being geranyl formate. These isomers, differing only in the orientation of a double bond, can exhibit distinct biological activities. This guide provides a comparative overview of the known biological activities of neryl formate and its isomers, with a focus on cytotoxicity, antimicrobial, and anti-inflammatory effects. Due to a scarcity of direct comparative studies, this guide also includes data on closely related monoterpene esters to provide a broader context for their potential therapeutic applications.
Comparative Biological Activity Data
Direct comparative studies on the cytotoxicity, antimicrobial, and anti-inflammatory activities of this compound and geranyl formate are limited in publicly available scientific literature. The primary identified biological role of this compound is as an aggregation pheromone for certain species of mites.[1] Research in this area has shown that the (Z)-isomer (this compound) is significantly more active as a pheromone than the (E)-isomer (geranyl formate).[2]
While quantitative data for direct comparison is sparse, the following tables summarize available information on the biological activities of this compound, its related isomer geranyl formate, and other relevant monoterpene esters.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | Result | Reference |
| Geranyl Acetate | Colo-205 (colon cancer) | Apoptosis, DNA damage, Cell cycle arrest | Potent anticancer effects | [3] |
| Formaldehyde (metabolite of formate) | Rat Thymocytes | Flow Cytometry | Induced cell death at 1-3 mmol/L | [4] |
| This compound | - | - | No direct data available | - |
| Geranyl Formate | - | - | No direct data available | - |
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | Assay | Result (MIC) | Reference |
| Geraniol | Staphylococcus aureus | - | Inhibitory effect | [3] |
| Geraniol | Candida albicans | - | Effective against | [3] |
| This compound | - | - | No direct data available | - |
| Geranyl Formate | - | - | No direct data available | - |
Table 3: Anti-inflammatory Activity Data
| Compound | Assay | Result (IC50) | Reference |
| Monoterpene Esters (from Illigera aromatica) | Nitric oxide (NO) production inhibition in RAW 264.7 cells | 48.0 - 74.7 μM | [5] |
| This compound | - | No direct data available | - |
| Geranyl Formate | - | No direct data available | - |
Experimental Protocols
Detailed methodologies for key experiments cited or relevant to the assessment of the biological activities of this compound isomers are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solutions. The crystals are dissolved in an organic solvent, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers) in culture medium. After 24 hours of cell seeding, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compounds (this compound and its isomers) in a suitable solvent. Perform a serial two-fold dilution in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth. A colorimetric indicator (e.g., resazurin) can be added to aid in the determination of microbial viability.
Anti-inflammatory Activity Assessment: Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key mediator in inflammation.
Principle: The production of NO by NOS is determined by measuring the accumulation of its stable oxidation product, nitrite (B80452), in the supernatant of stimulated macrophages (e.g., RAW 264.7 cells). The Griess reaction is used to quantify nitrite concentration.
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Induce inflammation and NO production by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS).
-
Compound Treatment: Simultaneously treat the cells with various concentrations of the test compounds (this compound and its isomers). Include a control group with LPS alone and a blank group with untreated cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Reaction): a. Collect the cell culture supernatant from each well. b. Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant in a new 96-well plate. c. Incubate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [1 - (Nitrite concentration in treated group / Nitrite concentration in LPS control group)] x 100. The IC50 value can be determined from a dose-response curve.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Workflow for the nitric oxide synthase inhibition assay.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Neryl Formate as a Chemical Signal in Mites: A Comparative Analysis of Its Role as an Alarm Pheromone
For Researchers, Scientists, and Drug Development Professionals
Neryl formate (B1220265), a monoterpenoid ester, serves as a crucial semiochemical in various mite species. Its function, however, exhibits remarkable divergence, acting as a potent alarm pheromone in some species while mediating aggregation in others. This guide provides a comparative overview of the role of neryl formate, presenting quantitative data, detailed experimental protocols, and a putative signaling pathway to facilitate further research and the development of novel pest management strategies.
Comparative Quantitative Data
The production and behavioral response to this compound vary significantly among different mite species. The following tables summarize the available quantitative data.
Table 1: this compound Quantity in Different Mite Species
| Mite Species | Sex | This compound per Mite (ng) | Reference(s) |
| Dermatophagoides farinae | Male | 1.32 ± 0.2 | [1] |
| Female | 3.3 ± 0.3 | [1] | |
| Dermatophagoides pteronyssinus | Male | 0.5 ± 0.01 | [1] |
| Female | 1.13 ± 0.11 | [1] | |
| Tyroborus lini | Male | 0.08 (average) | |
| Female | 0.16 (average) |
Table 2: Behavioral Response to Synthetic this compound
| Mite Species | Behavioral Response | Effective Dose | Bioassay Type | Reference(s) |
| Dermatophagoides farinae | Attraction (Aggregation) | 10 ng & 100 ng | Y-tube Olfactometer | [1] |
| Dermatophagoides pteronyssinus | Attraction (Aggregation) | 10 ng & 100 ng | Y-tube Olfactometer | [1] |
| Tyroborus lini | Alarm (Repulsion) | 0.05 - 1 ng | Not specified | |
| Balaustium sp. | Alarm (Retreat) | Dose-dependent | Not specified | [2] |
| Rhizoglyphus robini | Alarm | Not specified | Not specified |
Key Experimental Protocols
Understanding the methodologies used to study this compound is crucial for replicating and building upon existing research.
Pheromone Extraction and Quantification
This protocol details the extraction of this compound from mites for subsequent analysis.
-
Mite Collection and Sexing: Mites are transferred from cultures to a petri dish and sexed under a microscope using established diagnostic keys.
-
Extraction: A specific number of mites (e.g., 25, 50, or 100) of a known sex are placed in a vial containing a solvent, typically distilled hexane (B92381) (e.g., 1.5 ml).
-
Incubation: The samples are stored at a low temperature (e.g., 4°C) overnight to allow for the extraction of cuticular and glandular compounds.
-
Concentration: The extract is concentrated to a smaller volume (e.g., 50 µl) under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is analyzed using Gas Chromatography (GC) or coupled Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound. Quantification is often achieved using a single-point external standard method, comparing the peak area of this compound in the sample to that of a known amount of a synthetic standard[1].
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for identifying and quantifying volatile compounds like this compound.
-
Instrumentation: A typical setup includes a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a poly-dimethylsiloxane column (e.g., 50 m, 0.32 mm i.d., 0.52 µm film thickness), is commonly used.
-
Injector: A cool-on-column injector is often employed to prevent the thermal degradation of labile compounds.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds in the extract. For example, the oven can be held at 30°C for 0.5 min, then ramped to 230°C at 10°C/min, and held for 30 min[1].
-
Carrier Gas: Hydrogen or helium is used as the carrier gas.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode (e.g., at 70eV). The resulting mass spectra are compared with spectral libraries (e.g., NIST) and with the spectrum of a synthetic this compound standard for confirmation.
Behavioral Bioassay: Y-tube Olfactometer
The Y-tube olfactometer is a standard apparatus for studying the behavioral responses of small arthropods to volatile chemicals.
-
Apparatus: A Y-shaped glass or plastic tube with a central arm for introducing the mite and two side arms that connect to odor sources.
-
Airflow: Purified and humidified air is passed through each arm at a controlled flow rate.
-
Odor Source: A filter paper treated with a specific concentration of synthetic this compound dissolved in a solvent (e.g., hexane) is placed in one arm (treatment). A filter paper treated with the solvent alone is placed in the other arm (control).
-
Procedure: A single mite is introduced at the base of the central arm and allowed a set amount of time to choose between the two arms. The choice is recorded when the mite crosses a designated line in one of the arms.
-
Data Analysis: The number of mites choosing the treatment arm versus the control arm is analyzed statistically (e.g., using a Chi-squared test) to determine if there is a significant attraction or repulsion to the test compound[1].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound perception and a typical experimental workflow for its study.
Caption: Putative signaling pathway for this compound perception in mites.
Caption: Experimental workflow for studying this compound in mites.
Discussion and Future Directions
The dual role of this compound as both an alarm and an aggregation pheromone in different mite species presents a fascinating case of chemical ecology evolution. While significant progress has been made in identifying its function and quantifying its presence, a critical knowledge gap exists regarding the specific molecular and neural mechanisms underlying its perception.
Current research on mite chemosensation suggests that gustatory receptors (GRs) and ionotropic receptors (IRs) may play a more prominent role than odorant receptors (ORs), which are central to insect olfaction[1]. However, the specific receptors that bind to this compound and the subsequent signal transduction pathways remain to be elucidated. Future research should focus on:
-
Functional characterization of mite chemosensory receptors: Utilizing techniques such as heterologous expression systems (e.g., in Xenopus oocytes or human cell lines) to screen candidate receptors against this compound.
-
Transcriptomic and proteomic analyses: Comparing the expression of chemosensory genes in the sensory appendages of different mite species to identify receptors potentially involved in this compound detection.
-
Neurophysiological studies: Employing techniques like single-sensillum recording to investigate the response of olfactory receptor neurons to this compound.
A deeper understanding of the molecular basis of this compound perception will not only advance our knowledge of mite chemical communication but also pave the way for the development of highly specific and effective pest control strategies, such as the design of novel attractants or repellents for integrated pest management programs.
References
Safety Operating Guide
Safe Disposal of Neryl Formate: A Comprehensive Guide for Laboratory Professionals
Proper management and disposal of neryl formate (B1220265) are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of neryl formate responsibly. Adherence to these protocols will help maintain a safe working environment and ensure compliance with regulatory standards.
Physicochemical and Toxicological Data
Understanding the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈O₂ | [1][2] |
| Molecular Weight | 182.26 - 182.29 g/mol | [1][2] |
| Flash Point | > 93.3 °C (> 200 °F) Closed Cup | [3] |
| Specific Gravity | 0.913 - 0.920 @ 25°C | [4] |
| Refractive Index | 1.447 - 1.457 @ 20°C | [4] |
| Oral LD50 (rat) | > 5000 mg/kg | [4] |
| Dermal LD50 (rabbit) | > 5000 mg/kg | [4] |
Experimental Protocols: Spill Neutralization and Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks. The following protocol outlines the procedure for safe cleanup.
Objective: To safely contain, neutralize, and dispose of spilled this compound.
Materials:
-
Personal Protective Equipment (PPE):
-
Chemical safety goggles or face shield
-
Impervious gloves (e.g., nitrile rubber)
-
Lab coat or disposable coveralls
-
Self-contained breathing apparatus (for large spills in enclosed spaces)[1]
-
-
Inert absorbent material (e.g., vermiculite, dry sand, clay, or commercial sorbents)[3]
-
Sealable, labeled waste containers
-
Spark-proof tools for cleanup[5]
-
Plastic sheets (for large spills)[3]
Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any vapors.[1]
-
Eliminate Ignition Sources: Extinguish all nearby open flames and turn off any equipment that could create sparks. This compound has a flash point above 93.3°C, but it is crucial to prevent fire hazards.[3][5]
-
Don Appropriate PPE: Before approaching the spill, put on all required personal protective equipment to prevent skin and eye contact, and inhalation of vapors.[1][6]
-
Contain the Spill:
-
For small spills: Cover the spill with an inert absorbent material.[3][6]
-
For large spills: If it can be done without risk, stop the flow of the material. Dike the spilled material using absorbent materials or sandbags to prevent it from spreading or entering drains.[3] A plastic sheet can be used to cover the spill to prevent spreading.[3]
-
-
Absorb the Material: Allow the absorbent material to fully soak up the this compound.
-
Collect the Waste: Carefully scoop the absorbed material using spark-proof tools and place it into a suitable, closed, and clearly labeled container for hazardous waste.[3][6]
-
Decontaminate the Area: Once the bulk of the spill is collected, decontaminate the spill area. Wash the site with soap and water, collecting the wash water for disposal if necessary.[1][7] Do not allow wash water to enter drains.[7]
-
Dispose of Waste: The collected waste and any contaminated materials (including PPE) must be disposed of as hazardous waste.[3][7] Follow the detailed disposal procedures outlined in the next section.
Standard Operating Procedure: this compound Disposal
This compound and its containers must be treated as hazardous waste and disposed of accordingly to prevent environmental contamination and ensure regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound for disposal.
2. Unused or Surplus this compound:
-
Do not dispose of down the drain. this compound is immiscible with water and may pose an environmental hazard.[3]
-
Collect surplus or unwanted this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
3. Empty Containers:
-
Empty containers may retain product residue and should be treated as hazardous.[7]
-
Whenever possible, return containers to the supplier for reuse or recycling.[7]
-
If reuse is not an option, containers should be punctured to prevent re-use.[7]
-
Dispose of the container in the same manner as the unused product.[8]
4. Contaminated Materials:
-
Any materials used for spill cleanup (absorbents, gloves, etc.) are considered contaminated and must be disposed of as hazardous waste.
-
Place all contaminated materials in a sealed, labeled hazardous waste container for disposal.
5. Regulatory Compliance:
-
All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vigon.com [vigon.com]
- 4. This compound, 2142-94-1 [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Neryl Formate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Neryl formate (B1220265), including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
Neryl formate is classified as an irritant and may cause harm if inhaled, swallowed, or absorbed through the skin.[1] It can cause irritation to the eyes, skin, mucous membranes, and respiratory system.[1] Therefore, adherence to proper PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific PPE | Reason |
| Eye Protection | Chemical safety goggles or glasses | To protect against splashes and mists that can cause eye irritation.[1] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact, which can cause irritation and potential absorption.[1][2][3] |
| Body Protection | Long-sleeved shirt and long pants or a lab coat/coveralls | To minimize skin exposure to accidental spills or splashes.[2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary. | To avoid inhalation of vapors or mists, which can irritate the respiratory system.[1] |
Operational Procedures for Safe Handling
Following a structured workflow is critical to minimize risks associated with this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][7] Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5] For major spills, evacuate the area and contact emergency services.[7] Eliminate all ignition sources.[5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Dispose of waste and residues in accordance with local, state, and federal regulations.[5]
-
This material and its container must be disposed of as hazardous waste.[5]
-
Do not allow the product to enter drains or sewage systems.[8]
-
Contaminated packaging should be disposed of as unused product.[9]
This compound Handling Workflow
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 3. nodglobal.com [nodglobal.com]
- 4. PPE Persaonl Protective Equipment - Pesticide Safety - NPSEC [npsec.us]
- 5. vigon.com [vigon.com]
- 6. This compound, 2142-94-1 [thegoodscentscompany.com]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
